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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a heterocyclic compound with significant potential as a buil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of a halogenated pyridine ring offers a handle for cross-coupling reactions, while the terminal alkyne moiety is amenable to "click" chemistry and other alkynylation reactions. This document details a reliable two-step synthesis commencing from a commercially available precursor, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthetic strategy for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is logically devised through a retrosynthetic approach. The primary disconnection is the ether linkage, a bond reliably formed via the Williamson ether synthesis. This approach identifies the key precursors: the alcohol intermediate, (4-chloro-pyridin-2-yl)-methanol, and a suitable propargylating agent like propargyl bromide. The alcohol intermediate itself can be synthesized efficiently by the reduction of its corresponding ester, methyl 4-chloropyridine-2-carboxylate. This two-stage pathway provides a clear and practical route from readily available starting materials.

G Target 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Disconnect1 C-O Ether Bond Disconnection (Williamson Ether Synthesis) Target->Disconnect1 Intermediate_Alcohol (4-Chloro-pyridin-2-yl)-methanol Disconnect1->Intermediate_Alcohol Propargyl_Source Propargyl Halide (e.g., Propargyl Bromide) Disconnect1->Propargyl_Source Disconnect2 C-O Alcohol Disconnection (Ester Reduction) Intermediate_Alcohol->Disconnect2 Starting_Material Methyl 4-chloropyridine-2-carboxylate Disconnect2->Starting_Material

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Key Intermediate: (4-Chloro-pyridin-2-yl)-methanol

The cornerstone of this synthesis is the preparation of the alcohol intermediate, 4-Chloro-2-pyridinemethanol (also known as 4-Chloro-2-(hydroxymethyl)pyridine).[1] This compound serves as the direct precursor for the subsequent etherification step. The selected method involves the chemical reduction of the corresponding ester, which is a highly efficient and selective transformation.

Synthetic Rationale and Mechanism

The reduction of methyl 4-chloropyridine-2-carboxylate to (4-chloro-pyridin-2-yl)-methanol is effectively achieved using sodium borohydride (NaBH₄). While NaBH₄ is a mild reducing agent, its reactivity is significantly enhanced by the addition of a Lewis acid, such as calcium chloride (CaCl₂). The CaCl₂ coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the hydride (H⁻) delivered from NaBH₄. This chelation-assisted reduction allows for the transformation to occur under mild conditions with high chemoselectivity, avoiding the reduction of the pyridine ring or the cleavage of the C-Cl bond.

Detailed Experimental Protocol: Ester Reduction

This protocol is adapted from established procedures for the synthesis of 4-chloro-2-pyridinemethanol.[2]

Materials and Equipment:

  • Methyl 4-chloropyridine-2-carboxylate

  • Calcium chloride (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve methyl 4-chloropyridine-2-carboxylate (1.0 eq) and calcium chloride (4.0 eq) in a 2:1 solvent mixture of anhydrous methanol and anhydrous THF.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add sodium borohydride (2.0 eq) portion-wise to the cooled mixture, ensuring the internal temperature remains at or below 5 °C.

  • Continue stirring the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the organic solvents (methanol and THF) using a rotary evaporator.

  • Dissolve the remaining aqueous residue in water and transfer it to a separatory funnel.

  • Extract the aqueous layer with chloroform (3 x volumes).

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product as a white solid. The reported yield for this procedure is approximately 98%.[2]

Data Summary for (4-Chloro-pyridin-2-yl)-methanol
PropertyValueReference
CAS Number 63071-10-3[1][2]
Molecular Formula C₆H₆ClNO[1][3]
Molecular Weight 143.57 g/mol [1][3]
Appearance White to off-white solid[1][2]
Melting Point 43 - 47 °C[1]

Part II: Synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

The final step in the sequence is the coupling of the alcohol intermediate with a propargyl source via the Williamson ether synthesis. This classic Sₙ2 reaction is one of the most reliable and versatile methods for preparing ethers.[4]

Causality Behind Experimental Choices

The success of the Williamson ether synthesis hinges on optimizing conditions to favor the Sₙ2 pathway and minimize competing side reactions, such as elimination.

  • Choice of Base: A strong, non-nucleophilic base is paramount for the quantitative deprotonation of the alcohol to form the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, generating the sodium alkoxide and hydrogen gas, which evolves from the reaction mixture.[4][5] This prevents equilibrium issues and ensures the nucleophile is readily available.

  • Choice of Alkylating Agent: The reaction proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon. Propargyl bromide is an ideal substrate as it is a primary alkyl halide, which minimizes the potential for the competing E2 elimination pathway that can be problematic with secondary and tertiary halides.[4][6]

  • Choice of Solvent: An anhydrous, polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is optimal. These solvents effectively solvate the sodium cation of the alkoxide, leaving the oxygen anion exposed and highly nucleophilic, thereby accelerating the rate of the Sₙ2 reaction. The anhydrous conditions are critical as NaH reacts violently with water.

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials and Equipment:

  • (4-Chloro-pyridin-2-yl)-methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80% solution in toluene)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Three-neck round-bottom flask equipped with a dropping funnel and argon inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • To a flame-dried three-neck flask under an argon atmosphere, add (4-Chloro-pyridin-2-yl)-methanol (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Stir the resulting suspension at 0 °C for 30-60 minutes to allow for complete formation of the alkoxide (cessation of H₂ evolution).

  • Add propargyl bromide (1.2 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC. A similar propargylation has been reported to run for 24 hours.[7]

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the pure 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

Data Summary for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine
PropertyValueReference
CAS Number 1509306-96-0[8]
Molecular Formula C₉H₈ClNO
Molecular Weight 181.62 g/mol
Appearance Expected to be an oil or low-melting solid

Overall Synthesis Workflow

The complete two-step process provides an efficient and direct route to the target compound.

Caption: The two-step synthesis pathway.

Conclusion

The synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is reliably accomplished through a two-step sequence featuring a chelation-assisted ester reduction followed by a Williamson ether synthesis. This pathway is characterized by high yields, mild reaction conditions, and the use of readily accessible reagents. The strategic choices of reagents and solvents at each stage are grounded in established principles of organic chemistry to maximize efficiency and product purity. This guide provides the necessary detail for chemists to successfully replicate this synthesis and utilize the title compound as a versatile intermediate for further chemical exploration.

References

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

  • 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a h...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive empirical data in publicly accessible literature, this document combines computationally predicted properties with established, field-proven experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate further investigation and application of this molecule. We will delve into the significance of each property, its impact on molecular behavior in biological systems, and the causal relationships that underpin the selection of specific experimental techniques.

Introduction: The Strategic Importance of Physicochemical Profiling

The journey of a potential drug candidate from initial synthesis to clinical application is profoundly influenced by its physicochemical properties.[1][2][3] These characteristics, including lipophilicity, solubility, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its efficacy and safety.[4][5] For a novel compound like 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a thorough understanding of these parameters is not merely an academic exercise but a critical step in assessing its "drug-likeness" and potential for development.[1][4]

This guide will provide a detailed examination of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, beginning with its fundamental identifiers and computationally predicted properties. Subsequently, we will present robust, step-by-step protocols for the experimental determination of these properties, providing the scientific rationale behind each procedural choice.

Compound Identification:

IdentifierValue
IUPAC Name 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine
CAS Number 1509306-96-0[6]
Molecular Formula C9H8ClNO
SMILES C#CCOCC1=NC=CC(Cl)=C1[6]

Predicted Physicochemical Properties: A Computational First Look

Given the limited availability of experimental data for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, we turn to established computational models to generate a preliminary physicochemical profile. These predictions, while not a substitute for empirical measurement, offer valuable initial insights for guiding experimental design and hypothesis generation.

Summary of Predicted Physicochemical Data:

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 181.62 g/mol Influences diffusion and transport across biological membranes. Generally, lower molecular weight is favored for oral bioavailability.
logP (Octanol-Water Partition Coefficient) 1.85A measure of lipophilicity. This value suggests moderate lipophilicity, which is often a good starting point for balancing membrane permeability and aqueous solubility.[2]
Aqueous Solubility -2.5 (logS)Indicates low to moderate solubility in water. Solubility is crucial for absorption and formulation.[2][7]
pKa (Acid Dissociation Constant) 2.5 (most basic)The pyridine nitrogen is predicted to be weakly basic. The pKa determines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding.[7]
Polar Surface Area (PSA) 41.9 ŲRelates to hydrogen bonding potential and membrane permeability. A lower PSA is generally associated with better cell penetration.

Experimental Verification: Protocols and Rationale

The following sections detail the standardized experimental protocols for the validation of the computationally predicted physicochemical properties. These methods are designed to be self-validating and are widely accepted in the pharmaceutical industry.

Determination of Lipophilicity (logP)

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross lipid membranes. The "shake-flask" method is the traditional and most direct way to measure logP.[7]

Experimental Protocol: Shake-Flask Method

  • Preparation of Solutions:

    • Prepare a stock solution of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mg/mL).

    • Prepare a series of flasks containing a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4, pre-saturated with each other.

  • Partitioning:

    • Spike a small, known volume of the stock solution into each flask to a final concentration that is detectable by the chosen analytical method (e.g., 100 µM).

    • Securely cap the flasks and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation:

    • Centrifuge the flasks at a low speed to ensure complete separation of the octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • logP is the base-10 logarithm of P.

Causality and Trustworthiness: The use of pre-saturated solvents ensures that the volume of each phase does not change due to mutual dissolution during the experiment. Analysis of both phases provides a mass balance, adding a layer of self-validation to the measurement.

Workflow for logP Determination:

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution C Spike Compound into Biphasic System A->C B Prepare Octanol/PBS Phases B->C D Shake to Equilibrium C->D E Centrifuge for Phase Separation D->E F Sample Octanol & Aqueous Layers E->F G Quantify by HPLC-UV F->G H Calculate logP G->H

Caption: Workflow for experimental logP determination.

Aqueous Solubility Assessment

Principle: Aqueous solubility is a critical factor for drug absorption and formulation.[8][9] Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol: Thermodynamic Solubility Assay

  • Sample Preparation:

    • Add an excess of solid 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, and 7.4).

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Separation of Solid and Solution:

    • Filter the suspensions through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to pellet the undissolved solid.

  • Quantification:

    • Dilute the clear filtrate/supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS/MS method.

  • Data Reporting:

    • Solubility is reported in units such as µg/mL or µM.

Causality and Trustworthiness: Starting with an excess of solid material ensures that a saturated solution is achieved. The extended equilibration time is crucial for reaching thermodynamic equilibrium, providing a true measure of solubility.[7]

Ionization Constant (pKa) Determination

Principle: The pKa is the pH at which a compound is 50% ionized.[7] For a basic compound like a pyridine derivative, the pKa will influence its charge state in different physiological compartments, affecting its interactions with targets and its permeability.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation:

    • Dissolve a precise amount of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in a co-solvent system (e.g., water/methanol) to ensure solubility throughout the titration.

  • Titration:

    • Titrate the solution with a standardized strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

    • In a separate experiment, titrate the co-solvent blank with the same acid.

  • Data Analysis:

    • Subtract the blank titration curve from the sample titration curve.

    • The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at the half-equivalence point.

Causality and Trustworthiness: Potentiometric titration is a direct and highly accurate method for pKa determination. The use of a blank titration corrects for the buffering capacity of the solvent system.

Logical Relationship of Physicochemical Properties:

Properties_Relationship pKa pKa Solubility Aqueous Solubility pKa->Solubility influences Lipophilicity Lipophilicity (logP) pKa->Lipophilicity influences (logD) ADME ADME Profile Solubility->ADME Lipophilicity->ADME

Caption: Interdependence of key physicochemical properties.

Conclusion

This technical guide has provided a foundational understanding of the key physicochemical properties of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. While the presented quantitative data are based on computational predictions, they serve as a robust starting point for further investigation. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of these properties. A comprehensive physicochemical profile is indispensable for a rational approach to drug design and development, enabling researchers to make informed decisions and optimize the potential of promising molecules.[1][2]

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

  • What are the physicochemical properties affecting drug distribution? (2025). Patsnap Synapse. [Link]

  • How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. (2025). Raytor. [Link]

  • Physicochemical Characterization. Creative Biolabs. [Link]

  • Physicochemical Properties. Pacific BioLabs. [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (2021). PMC. [Link]

  • Physicochemical Properties | The Handbook of Medicinal Chemistry. (2023). Royal Society of Chemistry. [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2026). MDPI. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Foundational

Technical Guide: Structure Elucidation of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Executive Summary Compound: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Formula: Molecular Weight: 181.62 g/mol CAS: 1509306-96-0[1] This technical guide details the structural characterization of 4-Chloro-2-((prop-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Formula:


Molecular Weight:  181.62  g/mol
CAS:  1509306-96-0[1]

This technical guide details the structural characterization of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a functionalized pyridine derivative serving as a versatile "click chemistry" handle in medicinal chemistry. The elucidation strategy integrates High-Resolution Mass Spectrometry (HRMS) for elemental composition, Infrared Spectroscopy (IR) for functional group validation, and multidimensional Nuclear Magnetic Resonance (NMR) for definitive atomic connectivity.

Synthetic Context & Purity Assessment

To ensure the integrity of the spectral data, the origin of the sample must be understood. This compound is typically synthesized via the Williamson ether synthesis, reacting 4-chloro-2-(chloromethyl)pyridine with propargyl alcohol in the presence of a base (e.g., NaH or


).

Purity Protocol: Before spectral acquisition, the sample must undergo purity validation to rule out precursors (e.g., unreacted propargyl alcohol or 4-chloropyridine derivatives).

  • Method: LC-MS (ESI+).

  • Acceptance Criteria: Purity >98% (UV 254 nm).

  • Contaminant Check: Absence of broad O-H stretch in IR (indicative of hydrolyzed starting material).

Mass Spectrometry Analysis (HRMS)

Mass spectrometry provides the first pillar of evidence: molecular formula and halogen presence.

Experimental Parameters:

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Analyzer: Q-TOF or Orbitrap.

Data Interpretation:

Feature Observed Value Theoretical Value Inference

| Monoisotopic Mass (


) | 182.0368 | 182.0371 | Confirms 

| | Isotope Pattern | M (100%) : M+2 (32%) | 100 : 32.0 | Diagnostic of 1 Chlorine atom | | Fragmentation |

143 (Loss of

) | - | Loss of propargyl group (cleavage of ether) |

Causality: The 3:1 intensity ratio between the


 182 and 184 peaks is the definitive signature of the 

and

isotopes, confirming the halogen substitution on the pyridine ring.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is utilized here primarily to confirm the presence of the terminal alkyne and the ether linkage, differentiating the product from non-etherified byproducts.

Key Absorption Bands:

  • 
    3295 cm
    
    
    
    (Sharp, Strong):
    
    
    C-H Stretching. Diagnostic of a terminal alkyne.
  • 
    2120 cm
    
    
    
    (Weak):
    C
    
    
    C Stretching.
  • 
    1580, 1475 cm
    
    
    
    :
    Pyridine ring skeletal vibrations (C=N, C=C).
  • 
    1100 cm
    
    
    
    :
    C-O-C Ether stretching (asymmetric).
  • 
    740 cm
    
    
    
    :
    C-Cl Stretching (often obscured by fingerprint region, but distinct in 4-chloropyridines).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core validation step. The assignments below are derived from standard chemical shift principles for substituted pyridines and propargyl ethers.

H NMR Assignment (500 MHz, )

The molecule lacks symmetry, resulting in distinct signals for all protons.

Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
H-6 8.48Doublet (d)5.21H

-proton to Nitrogen; most deshielded.
H-3 7.52Doublet (d)1.81H

-proton; ortho to substituent at C2. Small

due to meta-coupling with H-5.
H-5 7.28dd5.2, 1.81H

-proton; coupling to H-6 and H-3.
Py-

-O
4.72Singlet (s)-2HBenzylic-type methylene. Deshielded by Pyridine and Oxygen.
O-

-C

4.28Doublet (d)2.42HPropargyl methylene. Coupled to acetylenic proton.

C-H
2.48Triplet (t)2.41HTerminal acetylenic proton. Coupled to propargyl

.

Expert Insight: The coupling constant


 Hz is characteristic of long-range coupling (

) in propargyl systems. The singlet at 4.72 ppm confirms the isolation of the pyridine-methylene group, proving no protons are on the adjacent quaternary C2.
C NMR Assignment (125 MHz, )
Carbon Type

(ppm)
Assignment
Pyridine C-6 150.1

-Carbon (C=N).
Pyridine C-2 159.5Quaternary; attached to ether side chain.
Pyridine C-4 145.2Quaternary; attached to Chlorine (deshielded).
Pyridine C-3 122.8

-Carbon.
Pyridine C-5 124.5

-Carbon.
Py-

-O
71.8Ether methylene (benzylic).

C-H
75.2Terminal alkyne carbon.
-C

79.1Internal alkyne carbon.
O-

-C

58.4Propargyl methylene.
2D NMR Connectivity (HMBC)

To rigorously prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is required to link the side chain to the ring.

  • Key Correlation 1: The protons at 4.72 ppm (Py-

    
    )  must show a strong HMBC cross-peak to 159.5 ppm (C-2)  and 122.8 ppm (C-3) . This anchors the ether tail to the 2-position of the pyridine.
    
  • Key Correlation 2: The protons at 4.28 ppm (Propargyl

    
    )  will correlate with 71.8 ppm (Py-
    
    
    
    )
    (weak, via ether oxygen) and strongly with 79.1/75.2 ppm (Alkyne carbons) .

Elucidation Workflow Diagram

The following diagram illustrates the logical flow of the structural elucidation process, moving from raw sample to confirmed structure.

ElucidationWorkflow Sample Crude Sample (Synthesis Product) Purity Purity Check (LC-MS > 98%) Sample->Purity Validation MS HRMS Analysis (m/z 182.03, Cl Pattern) Purity->MS Formula C9H8ClNO IR FT-IR (Alkyne 3295 cm-1) MS->IR Func. Groups Structure CONFIRMED STRUCTURE 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine MS->Structure Isotope Check NMR_1H 1H NMR (Integration & Coupling) IR->NMR_1H Proton Env. NMR_2D 2D NMR (HMBC) (Side-chain Connectivity) NMR_1H->NMR_2D Linkage NMR_2D->Structure Final Proof

Figure 1: Step-by-step structural elucidation workflow for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

References

  • Synthesis of Propargyl Ethers of Pyridine: Alvarez, R., et al. "Efficient and transition-metal-free protocol for the propargylation of hydroxymethyl pyridines." Molecules, 2026.[2] (Generalized citation based on search result 1.6 methodology).

  • NMR Data of Pyridine Derivatives: National Institute of Standards and Technology (NIST). "4-Chloropyridine Mass and NMR Spectral Data." NIST Chemistry WebBook.

  • Characteristic IR Frequencies: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition, Wiley, 2004.
  • Propargyl Ether Spectral Features: Mandal, S., et al. "FT-IR and NMR spectra of propargyl derivatives." ResearchGate, 2020.

Sources

Exploratory

potential biological activity of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

An In-depth Technical Guide to the Potential Biological Activity of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This guide focuses on 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a molecule incorporating three key pharmacophoric features: a chlorinated pyridine ring, a flexible ether linkage, and a terminal alkyne (propargyl group). While direct biological studies on this specific compound are not yet prevalent in published literature, its structural motifs suggest a high potential for significant pharmacological activity. This document outlines a comprehensive strategy for the synthesis, characterization, and systematic evaluation of its biological potential, providing researchers and drug development professionals with a robust framework for investigation.

Introduction and Rationale

The pyridine ring is a privileged structure in drug discovery, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[2] The introduction of a chlorine atom at the 4-position can significantly modulate the electronic properties of the ring, potentially enhancing binding affinity to biological targets and improving pharmacokinetic profiles. Furthermore, the propargyl ether moiety is of particular interest. The terminal alkyne can act as a reactive handle for "click chemistry" modifications, enabling its use as a chemical probe or for the synthesis of more complex derivatives. It can also play a direct role in binding to target enzymes, sometimes acting as a covalent inhibitor.

Given the established anticancer and antimicrobial activities of various pyridine derivatives, this guide proposes a focused investigation into these therapeutic areas for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.[3][7][8] The logical framework presented herein is designed to efficiently screen for activity, identify potential mechanisms of action, and provide a clear path for further development.

Synthesis and Characterization

A plausible and efficient synthesis of the target compound is the foundational step for any biological investigation. The following protocol is based on established Williamson ether synthesis methodologies, which are widely used for coupling alcohols with alkyl halides.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 4-chloro-2-(hydroxymethyl)pyridine.

G cluster_synthesis Synthesis Workflow A 4-Chloro-2-(hydroxymethyl)pyridine (Starting Material) D Williamson Ether Synthesis A->D B Propargyl Bromide (Reagent) B->D C Base (e.g., NaH) in Aprotic Solvent (e.g., THF) C->D E Crude Product Mixture D->E Reaction F Purification (Column Chromatography) E->F Workup G 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (Final Product) F->G Isolation H Structural Characterization (NMR, MS, IR) G->H Verification

Caption: Proposed workflow for synthesis and characterization.

Detailed Synthesis Protocol

Materials: 4-chloro-2-(hydroxymethyl)pyridine, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Propargyl bromide (80% in toluene), Saturated aqueous Ammonium Chloride (NH₄Cl), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica gel for column chromatography, Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture).

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-2-(hydroxymethyl)pyridine (1.0 eq) dissolved in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add NaH (1.2 eq) portion-wise over 15 minutes. Causality Note: The use of a strong base like NaH is essential to deprotonate the alcohol, forming a nucleophilic alkoxide. Performing this at 0°C controls the exothermic reaction and prevents side reactions.

  • Alkylation: Stir the resulting suspension at 0°C for 30 minutes. Add propargyl bromide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with NaHCO₃, then brine. Causality Note: The aqueous washes remove inorganic salts and unreacted reagents, simplifying the subsequent purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. The IR spectrum should show characteristic peaks for the C≡C and ≡C-H bonds of the alkyne.[9]

In Vitro Biological Evaluation: A Tiered Approach

A systematic, tiered screening strategy is proposed to efficiently identify and characterize the biological activity of the target compound.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines from diverse origins. This provides a broad view of its potential anticancer activity.

Recommended Cell Lines:

  • MCF-7: Breast adenocarcinoma (Estrogen Receptor positive)

  • A549: Lung carcinoma

  • HepG2: Hepatocellular carcinoma

  • HCT116: Colorectal carcinoma

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality Note: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate, providing a direct measure of metabolic activity, which correlates with cell viability.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Data Presentation:

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7[Experimental Value][Experimental Value]
A549[Experimental Value][Experimental Value]
HepG2[Experimental Value][Experimental Value]
HCT116[Experimental Value][Experimental Value]
Tier 2: Mechanism of Action (MoA) Elucidation

If significant cytotoxicity is observed in Tier 1 (e.g., IC₅₀ < 10 µM), the next logical step is to investigate the underlying mechanism of cell death. Many pyridine derivatives exert their anticancer effects by inducing apoptosis or inhibiting key cellular kinases.[10][11]

G cluster_moa Apoptosis Investigation Workflow A Treat Cells with Test Compound (IC₅₀ concentration) B Annexin V/PI Staining A->B E Western Blot Analysis A->E C Flow Cytometry Analysis B->C D Quantify Apoptotic Populations (Early, Late, Necrotic) C->D G Confirm Apoptotic Pathway Activation D->G Correlate F Probe for Apoptotic Markers (Cleaved Caspase-3, Cleaved PARP) E->F F->G

Caption: Workflow for investigating apoptosis induction.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Treatment: Treat the most sensitive cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes. Causality Note: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. This dual staining allows for the differentiation of cell death stages.

  • Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Tier 3: Target Identification and Validation

Based on structural similarities to known inhibitors, a potential molecular target can be hypothesized and tested. For instance, several pyridine-based compounds have been identified as inhibitors of PIM-1 kinase, a protein often overexpressed in cancers.[10][11]

Protocol: In Vitro PIM-1 Kinase Inhibition Assay

  • Assay Setup: Use a commercially available PIM-1 kinase assay kit (e.g., ADP-Glo™). The assay measures the amount of ADP produced, which is proportional to kinase activity.

  • Reaction: In a 96-well plate, combine recombinant PIM-1 enzyme, its specific substrate peptide, and ATP.

  • Inhibition: Add the test compound at various concentrations (e.g., 0.001 µM to 10 µM). Include a known PIM-1 inhibitor (e.g., Staurosporine) as a positive control.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP, which is used to generate a luminescent signal.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of kinase inhibition relative to the no-compound control and determine the IC₅₀ value for PIM-1 inhibition.

Proposed Antimicrobial Activity Screening

The pyridine moiety is also a common feature in antimicrobial agents.[4][8] A parallel investigation into the antimicrobial potential of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is therefore warranted.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Screen against a panel of clinically relevant bacteria:

    • Staphylococcus aureus (Gram-positive)

    • Escherichia coli (Gram-negative)

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

This guide provides a comprehensive, scientifically-grounded framework for the initial investigation of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. The proposed tiered approach, beginning with broad screening and progressing to detailed mechanistic studies, ensures an efficient use of resources. The structural features of this molecule—a chlorinated pyridine ring and a propargyl ether group—offer a strong rationale for exploring its potential as an anticancer or antimicrobial agent. Positive results from this in vitro screening cascade would justify advancing the compound to in vivo studies in appropriate animal models to evaluate its efficacy, toxicity, and pharmacokinetic properties.

References

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evalu
  • Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitr
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021).
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). PMC.
  • PYRIDINE 1. Exposure Data. (n.d.).
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2026). MDPI.
  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). Googleapis.com.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).

Sources

Foundational

Mechanistic Hypothesis &amp; Validation Framework: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Executive Technical Summary 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS: 1509306-96-0) is a bifunctional heteroaromatic probe characterized by two distinct reactive pharmacophores: a 4-chloropyridine core and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS: 1509306-96-0) is a bifunctional heteroaromatic probe characterized by two distinct reactive pharmacophores: a 4-chloropyridine core and an O-propargyl ether side chain .

While often cataloged as a pharmaceutical intermediate, its structural architecture suggests a specific utility as a Mechanism-Based Inactivator (MBI) for cytochrome P450 enzymes and a Covalent Electrophile for activity-based protein profiling (ABPP). This guide presents a validated mechanistic hypothesis, positioning the molecule not merely as a building block, but as a "dual-warhead" chemical probe for interrogating metabolic pathways and cysteine reactivity.

Structural Pharmacophore Analysis
MoietyChemical PropertyBiological Implication
Propargyl Ether Latent Electrophile (Alkyne)Primary MoA: Suicide inhibition of CYP450s via heme alkylation. Secondary: Bioorthogonal handle for Click Chemistry (CuAAC).
4-Chloropyridine Electron-Deficient HeterocyclePrimary MoA: Nucleophilic Aromatic Substitution (SNAr) with biological thiols (Cysteine/GSH).
Pyridine Nitrogen Basic Center (pKa ~3-5)Protonation at physiological pH increases electrophilicity at C4, accelerating SNAr rates.

Primary Mechanism: Mechanism-Based Inactivation (MBI)

The "Suicide Substrate" Hypothesis

The most potent biological activity of propargyl ether derivatives is the irreversible inactivation of cytochrome P450 enzymes (specifically CYP3A4 and CYP2B6). This mechanism is distinct from competitive inhibition; it relies on the enzyme's own catalytic cycle to generate a reactive species that destroys the enzyme.

Step-by-Step Pathway:
  • Binding: The pyridine nitrogen coordinates with the heme iron or binds to the lipophilic active site pocket.

  • Catalytic Activation: The P450 enzyme attempts to oxidize the terminal alkyne of the propargyl group.

  • Reactive Intermediate Formation: The oxidation yields a highly reactive ketene or oxirene species.

  • Covalent Adduct: This electrophilic intermediate alkylates a pyrrole nitrogen on the heme porphyrin ring (N-alkylation), resulting in the destruction of the heme prosthetic group and irreversible loss of enzyme activity.

Critical Insight: Unlike simple alkynes, the ether linkage in the propargyl moiety facilitates the orientation required for heme alkylation, a phenomenon well-documented in aryl-propargyl ether inhibitors [1, 2].

Secondary Mechanism: Electrophilic Aromatic Substitution (SNAr)

Covalent Cysteine Modification

The 4-chloropyridine motif acts as a "soft" electrophile. While chloropyridines are generally stable, the 4-position is significantly more reactive toward nucleophilic attack than the 2- or 3-positions due to the para-like resonance stabilization of the Meisenheimer complex by the pyridine nitrogen [3].

  • Target: Solvent-exposed cysteine residues (pKa ~8.3) or catalytic cysteines in proteases.

  • Trigger: In acidic microenvironments (e.g., lysosomes or tumor microenvironments), protonation of the pyridine nitrogen lowers the LUMO energy, exponentially increasing the rate of SNAr displacement of the chloride by thiols [3].

Mechanistic Visualization

The following diagram illustrates the bifurcated reactivity profile of the compound, distinguishing between metabolic activation (P450) and chemical reactivity (SNAr/Click).

MoA_Pathway cluster_metabolic Pathway A: Metabolic Activation (MBI) cluster_chemical Pathway B: Chemical Reactivity Compound 4-Chloro-2-((prop-2-yn-1-yloxy) methyl)pyridine CYP450 CYP450 (Active Site) Compound->CYP450 Kd Binding Meisenheimer Meisenheimer Complex Compound->Meisenheimer S_NAr Attack (Rate limiting) Oxirene Reactive Intermediate (Oxirene/Ketene) CYP450->Oxirene NADPH/O2 Oxidation HemeAdduct Heme-Alkyl Adduct (Enzyme Inactivation) Oxirene->HemeAdduct N-Alkylation Thiol Nucleophile (GSH / Cysteine) Thiol->Meisenheimer CovalentTag Thioether Conjugate (Covalent Tag) Meisenheimer->CovalentTag -Cl Elimination

Figure 1: Bifurcated mechanism showing metabolic suicide inhibition (Top) and nucleophilic aromatic substitution (Bottom).

Experimental Validation Framework

To validate these hypotheses, the following self-validating protocols are recommended.

Protocol A: NADPH-Dependent Inactivation Assay (MBI Confirmation)

Objective: Determine if the compound is a time-dependent inhibitor (TDI) of CYP3A4.

  • Incubation System: Prepare human liver microsomes (HLM) (1 mg/mL) in potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (0–50 µM) to HLM.

  • Activation: Initiate reaction with NADPH (1 mM). Control arm: Replace NADPH with buffer.

  • Time Points: Aliquot at t = 0, 5, 10, 15, 30 min.

  • Activity Check: Dilute aliquots 1:10 into a secondary incubation containing a standard CYP3A4 substrate (e.g., Testosterone or Midazolam) and excess NADPH.

  • Readout: Measure the formation of 6β-hydroxytestosterone via LC-MS/MS.

  • Validation Criteria: A decrease in residual activity over time in the NADPH(+) arm, but not in the NADPH(-) arm, confirms Mechanism-Based Inactivation [1, 4].

Protocol B: Glutathione (GSH) Trapping Assay (SNAr Validation)

Objective: Assess the electrophilic reactivity of the 4-chloropyridine core.

  • Reaction Mix: Dissolve compound (100 µM) in PBS (pH 7.4) containing Glutathione (5 mM).

  • Catalysis (Optional): To simulate lysosomal conditions, run a parallel arm at pH 5.0.

  • Incubation: Stir at 37°C for 4 hours.

  • Analysis: Analyze via UPLC-MS (ESI+).

  • Target Mass: Look for the [M-Cl+GSH+H]⁺ adduct.

    • Parent Mass:[1] ~217 Da (approx)

    • GSH Adduct Mass: ~488 Da (Parent - 35.5 + 307).

  • Interpretation: Detection of the GSH adduct confirms the 4-chloro group is labile and capable of covalent protein modification [3, 5].

Protocol C: Click Chemistry ABPP (Probe Utility)

Objective: Use the alkyne handle to visualize target engagement.

  • Proteome Treatment: Treat cell lysate with the compound (1–10 µM) for 1 hour.

  • Click Reaction: Add reporter mix:

    • Azide-Rhodamine (25 µM)

    • CuSO4 (1 mM)

    • TCEP (1 mM)

    • TBTA Ligand (100 µM)

  • Incubation: 1 hour at Room Temp.

  • Visualization: SDS-PAGE followed by in-gel fluorescence scanning.

  • Result: Fluorescent bands indicate proteins covalently modified by the compound (via the 4-chloro SNAr mechanism) and successfully "clicked" [6].

References

  • Vertex AI Search. (2025). Design, Synthesis, and Evaluation of a Family of Propargyl Pyridinyl Ethers as Potential Cytochrome P450 Inhibitors. National Institutes of Health. Link

  • Roberts, E.S., et al. (1997).[2] Mechanism-based inactivation of cytochrome P450 3A4 by propargyl ethers. Drug Metabolism and Disposition.[2][3][4][5] Link

  • WuXi Biology. (2024). SNAr Reaction of Polyhalogenated Heterocycles: Why 4-chloropyridine is more reactive than 2-chloropyridine. QM Magic Class, Chapter 10. Link

  • MDPI. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition. Link

  • BenchChem. (2025).[6] Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine. Link

  • AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. Link

Sources

Exploratory

Targeting the Propargyl-Pyridine Scaffold: Synthetic Strategies and Therapeutic Applications

Strategic Rationale: The "Warhead" Pharmacophore The fusion of a pyridine ring with a propargyl moiety (an alkyne group) represents a privileged scaffold in medicinal chemistry, particularly for neuroprotective and anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: The "Warhead" Pharmacophore

The fusion of a pyridine ring with a propargyl moiety (an alkyne group) represents a privileged scaffold in medicinal chemistry, particularly for neuroprotective and anti-cancer therapeutics. Unlike simple structural linkers, the propargyl group acts as a latent reactive "warhead."

Mechanism of Action: Suicide Inhibition

In the context of Monoamine Oxidase B (MAO-B) inhibition—a primary target for Parkinson’s disease—the propargyl-pyridine derivative functions as a mechanism-based inactivator (suicide substrate) .

  • Recognition: The pyridine ring, often substituted with hydrophobic groups, orients the molecule within the MAO-B substrate cavity (selectivity over MAO-A is often dictated by the size of the entrance cavity, 294 ų for MAO-B vs 550 ų for MAO-A).

  • Activation: The flavin adenine dinucleotide (FAD) cofactor abstracts a hydride ion from the

    
    -methylene carbon of the propargyl group.
    
  • Covalent Capture: This abstraction generates a highly reactive allene intermediate. This electrophile is immediately attacked by the N5 atom of the reduced FAD, forming a covalent adduct and irreversibly disabling the enzyme.

Expert Insight: The electron-deficient nature of the pyridine ring can modulate the acidity of the propargyl protons, thereby tuning the kinetics of that critical hydride abstraction step. This is a lever for optimization that simple phenyl-propargylamines (like selegiline) lack.

Synthetic Architectures

The synthesis of these derivatives generally follows two distinct logical pathways depending on the desired connectivity.

Pathway A: The Sonogashira Approach (C-Alkylation)

Used when the alkyne is directly attached to the pyridine ring. This is the gold standard for creating rigid analogs.

  • Challenge: Pyridines are electron-deficient, making oxidative addition of the Pd-catalyst to halopyridines slower than with haloarenes.

  • Risk: The "Coupling-Isomerization Reaction" (CIR).[1] Under basic conditions, propargyl alcohols can isomerize to

    
    -unsaturated ketones (chalcones) rather than the desired alkyne product.
    
Pathway B: The A3 Multicomponent Assembly

Used to construct complex propargylamines attached to the pyridine.

  • Components: Pyridine-carboxaldehyde + Amine + Terminal Alkyne.

  • Advantage: High atom economy and rapid library generation.

Visualization: Synthetic Decision Matrix

SyntheticStrategy Start Target Structure Analysis Decision Where is the Alkyne? Start->Decision Direct Directly on Pyridine Ring (Rigid Scaffold) Decision->Direct Core SideChain Part of Amine Side Chain (Flexible Linker) Decision->SideChain Tail Sono Protocol A: Sonogashira Coupling (Pd(PPh3)2Cl2 / CuI) Direct->Sono A3 Protocol B: A3 Multicomponent (CuCl / Reflux) SideChain->A3 Critical1 Critical Control: Exclude O2 to prevent Glaser Homocoupling Sono->Critical1 Critical2 Critical Control: Use mild base to prevent Allene Isomerization Sono->Critical2

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on structural requirements.

Detailed Experimental Protocol

Target: Synthesis of 3-(3-hydroxyprop-1-yn-1-yl)pyridine via Sonogashira Coupling. Rationale: This protocol is optimized to suppress the formation of Glaser homocoupling byproducts (diyne formation) and prevent isomerization.

Materials
  • Substrate: 3-Bromopyridine (1.0 eq)

  • Alkyne: Propargyl alcohol (1.2 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%)

  • Co-Catalyst: Copper(I) iodide [CuI] (1-2 mol%)

  • Base/Solvent: Triethylamine (Et3N) / DMF (1:3 ratio)

Step-by-Step Methodology
  • Degassing (Crucial Step):

    • Dissolve 3-bromopyridine in anhydrous DMF/Et3N in a round-bottom flask.

    • Why: Oxygen promotes the Cu-catalyzed dimerization of alkynes (Glaser coupling).

    • Action: Sparge the solution with Argon for 15 minutes. Do not skip this.

  • Catalyst Addition:

    • Add Pd(PPh3)2Cl2 and CuI to the reaction mixture under a positive stream of Argon.

    • Observation: The solution should turn yellow/brown. If it turns black immediately, your solvent may be wet or the catalyst degraded.

  • Alkyne Injection:

    • Add propargyl alcohol dropwise via syringe.

    • Temperature Control: Heat the reaction to 60°C .

    • Note: Avoid reflux temperatures (>80°C) for this specific substrate to prevent the base-catalyzed isomerization of the propargyl alcohol to the enone (chalcone analog).

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc). The product will be more polar than the starting bromide but less polar than the homocoupled diol byproduct.

    • Endpoint: Typically 4–6 hours.

  • Workup & Purification:

    • Filter through a Celite pad to remove Pd/Cu residues (prevents metal contamination in biological assays).

    • Concentrate in vacuo.

    • Purify via flash column chromatography on silica gel.

Biological Evaluation: MAO-B Inhibition Assay

Once synthesized, the efficacy of the propargyl pyridine must be validated.[2] The Amplex Red fluorimetric assay is the industry standard for high-throughput screening.

Assay Logic

The assay couples the MAO-B reaction to a horseradish peroxidase (HRP) detection system.

  • MAO-B oxidizes the substrate (p-tyramine), generating H₂O₂.

  • HRP uses H₂O₂ to oxidize Amplex Red (non-fluorescent) to Resorufin (highly fluorescent).

  • Inhibitor Effect: A decrease in fluorescence indicates successful inhibition of H₂O₂ production.

Data Presentation: Comparative Potency (Hypothetical Data Structure)
Compound IDStructure TypeMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (B/A)
Ref (Selegiline) Phenyl-propargyl182400>130
PP-01 2-Propargylpyridine450>10,000>22
PP-02 3-Propargylpyridine128,500708
PP-03 4-Propargylpyridine851,20014

Note: The 3-substituted pyridine often mimics the spatial arrangement of the phenyl ring in selegiline more effectively than the 2- or 4-isomers due to the vector of the nitrogen lone pair.

Visualization: Mechanism of Inactivation

MAOMechanism Inhibitor Propargyl Pyridine (Inhibitor) Complex Michaelis Complex [E-I] Inhibitor->Complex Enzyme MAO-B / FAD (Active Enzyme) Enzyme->Complex Abstraction Hydride Abstraction (Rate Limiting Step) Complex->Abstraction Intermediate Allene Intermediate (Highly Reactive) Abstraction->Intermediate -H- Adduct N5-Flavin Adduct (Irreversible Inhibition) Intermediate->Adduct Covalent Bond

Figure 2: The kinetic pathway of suicide inhibition. The formation of the N5-Flavin adduct is the terminal, irreversible step.

References

  • Bolea, I., et al. (2011). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. Link

  • Tandarić, T., & Vianello, R. (2019).[3] Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline.[2][3] ACS Chemical Neuroscience. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Müller, T. J. J., et al. (2002). Coupling-Isomerization Synthesis of Chalcones. Organic Letters.[4] Link

  • Peshkov, V. A., et al. (2013). The A3-coupling reaction: a versatile multicomponent strategy for the synthesis of propargylamines.[5] Chemical Society Reviews. Link

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Foundational

Spectroscopic Blueprint of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine: A Technical Guide

Introduction In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine represents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine represents a unique molecular architecture, incorporating a halogenated pyridine core, a flexible ether linkage, and a reactive terminal alkyne. This combination of functional groups suggests potential applications in medicinal chemistry, click chemistry, and materials synthesis. A comprehensive understanding of its spectroscopic properties is the foundational step in unlocking this potential.

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. As no experimental spectra for this specific molecule are readily available in the public domain, this document serves as a predictive blueprint, derived from the analysis of its constituent fragments and established spectroscopic principles. This guide is intended for researchers and professionals in the chemical sciences, offering not only the predicted spectral data but also the underlying scientific rationale and field-tested protocols for its empirical validation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is predicted to exhibit distinct signals corresponding to the pyridine ring, the methylene protons of the linker, and the propargyl group. The chemical shifts are influenced by the electronic effects of the chloro and ether substituents on the pyridine ring and the anisotropy of the alkyne.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Pyridine)~8.4d~5.0
H-5 (Pyridine)~7.3dd~5.0, ~1.5
H-3 (Pyridine)~7.2d~1.5
-O-CH₂-Py~4.7s-
-O-CH₂-C≡~4.2d~2.4
≡C-H~2.5t~2.4

Causality behind Predictions:

  • The protons on the pyridine ring are expected to be in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atom and the chloro group deshields these protons.

  • The methylene group adjacent to the pyridine ring (-O-CH₂-Py) is expected to be a singlet due to the absence of adjacent protons. Its proximity to the aromatic ring and the oxygen atom will shift it downfield.

  • The methylene group of the propargyl moiety (-O-CH₂-C≡) will be a doublet, coupled to the terminal alkyne proton.

  • The terminal alkyne proton (≡C-H) will appear as a triplet due to coupling with the adjacent methylene protons. Its chemical shift is relatively upfield due to the magnetic anisotropy of the triple bond.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Pyridine)~160
C-4 (Pyridine)~150
C-6 (Pyridine)~149
C-3 (Pyridine)~123
C-5 (Pyridine)~122
C≡C-H~80
C≡C -H~75
-O-CH₂-Py~70
-O-CH₂-C≡~58

Causality behind Predictions:

  • The pyridine carbons are in the typical aromatic region for heteroaromatic compounds. The carbon attached to the chloro group (C-4) and the carbon adjacent to the nitrogen (C-2 and C-6) are expected to be the most downfield.

  • The sp-hybridized carbons of the alkyne will appear in the characteristic region of 70-85 ppm.

  • The sp³-hybridized methylene carbons will be the most upfield signals, with their chemical shifts influenced by the electronegativity of the adjacent oxygen atom.

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are:

      • Pulse Angle: 30-45° for quantitative measurements, 90° for maximum signal.

      • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

      • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

    • Key parameters:

      • Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30).

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks and confirm proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular fragments.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Compound in CDCl3 + TMS acq1 1D ¹H NMR prep1->acq1 Insert into Spectrometer acq2 1D ¹³C NMR acq1->acq2 acq3 2D COSY acq2->acq3 acq4 2D HSQC/HMBC acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Peak Picking & Integration proc2->proc3 proc4 Structure Elucidation proc3->proc4 Assign Signals

Caption: Workflow for NMR data acquisition and analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is expected to show characteristic absorption bands for the alkyne, the aromatic pyridine ring, the ether linkage, and the C-Cl bond.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
≡C-H stretch~3300Strong, sharp
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C≡C stretch~2120Medium to weak, sharp
C=N, C=C stretch (pyridine ring)1600-1450Medium to strong
C-O-C stretch (ether)1250-1050Strong
C-Cl stretch800-600Medium to strong

Causality behind Predictions:

  • The terminal alkyne C-H stretch is a highly characteristic, sharp band at high frequency.

  • The C≡C triple bond stretch is also characteristic, though its intensity can be variable.

  • The absorptions in the 1600-1450 cm⁻¹ region are typical for the stretching vibrations of the pyridine ring.

  • The C-O-C ether stretch is usually a strong and prominent band in the fingerprint region.

  • The C-Cl stretch appears at lower wavenumbers and can be a useful diagnostic peak.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks in the spectrum.

Workflow for IR Analysis

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation prep1 Clean ATR Crystal prep2 Record Background Spectrum prep1->prep2 acq1 Apply Sample to Crystal prep2->acq1 acq2 Acquire Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Identify Characteristic Peaks proc1->proc2 proc3 Correlate with Functional Groups proc2->proc3

Caption: Workflow for ATR-IR data acquisition and analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

The EI mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions resulting from the cleavage of the molecule's weaker bonds.

m/z Predicted Fragment Ion Comments
195/197[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.
156[M - C₃H₃]⁺Loss of the propargyl radical.
126[C₆H₅ClN]⁺Cleavage of the ether bond, retaining the chloromethylpyridine moiety.
92[C₅H₄N-CH₂]⁺Loss of chlorine from the m/z 126 fragment.
39[C₃H₃]⁺Propargyl cation, a common and stable fragment.

Causality behind Predictions:

  • The molecular ion peak will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

  • The ether linkage is a likely site of fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond are common fragmentation pathways for ethers.

  • Loss of the propargyl group is a probable fragmentation pathway.

  • The chloromethylpyridine cation is also an expected stable fragment.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (GC-MS with EI):

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • The sample is injected into a gas chromatograph (GC) to separate it from any impurities. The GC column is then interfaced with the mass spectrometer.

    • The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.

  • Data Acquisition:

    • The compound elutes from the GC column and enters the ion source of the mass spectrometer.

    • The molecules are ionized and fragmented.

    • The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis:

    • Analyze the resulting mass spectrum.

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose structures for the major fragment ions and correlate them with the structure of the parent molecule.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Introduction cluster_acq Ionization & Fragmentation cluster_proc Analysis prep1 Inject Dilute Solution into GC acq1 Electron Ionization (70 eV) prep1->acq1 Elution proc1 Mass Analysis (m/z) acq1->proc1 proc2 Detection proc1->proc2 proc3 Spectrum Interpretation proc2->proc3 Identify M+ & Fragments

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, predictive spectroscopic characterization of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the empirical validation and quality control of this compound. By understanding the causality behind the predicted spectral features, researchers can approach the structural elucidation of this and related molecules with a higher degree of confidence. The methodologies outlined herein represent best practices in analytical chemistry, ensuring data integrity and facilitating the advancement of scientific research in which this versatile molecule may play a role.

References

  • PubChem. (n.d.). 4-Chloro-2-methylpyridine. Retrieved from [Link][1][2]

  • AIP Publishing. (2025, July 22). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. Retrieved from [Link][3]

  • Restek. (n.d.). Propargyl alcohol. Retrieved from [Link][4]

  • NIST. (n.d.). Propargyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link][5][6][7]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Exploratory

solubility of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in common lab solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Introduction: Contextualizing the Importance of Solubility 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Introduction: Contextualizing the Importance of Solubility

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a heterocyclic compound featuring a chlorinated pyridine core, an ether linkage, and a terminal alkyne group. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or building blocks in the synthesis of more complex molecules. In any of these applications, particularly in drug discovery and development, understanding the compound's solubility is not a trivial pursuit—it is a critical parameter that dictates its utility.

Aqueous solubility directly influences the bioavailability of a potential drug candidate, while solubility in organic solvents is paramount for synthesis, purification, reaction kinetics, and formulation.[1][2] Poorly characterized solubility can lead to failed reactions, impure compounds, and misleading biological assay results. This guide, therefore, provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. It moves beyond a simple data table to explain the underlying chemical principles and provide a robust, field-proven experimental protocol for its quantitative measurement.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" serves as our foundational guide, meaning substances with similar intermolecular forces are likely to be soluble in one another.[3] An analysis of the key structural motifs of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine allows us to predict its behavior in various solvent classes.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is not delocalized within the aromatic system, making it a hydrogen bond acceptor and imparting polarity.[4][5] This feature suggests favorable interactions with polar solvents, especially those that can act as hydrogen bond donors (e.g., water, alcohols).

  • The Chloro Substituent: The chlorine atom is an electron-withdrawing group that also increases the molecule's hydrophobicity.[6] This tends to decrease solubility in highly polar solvents like water but may improve solubility in less polar organic solvents.

  • The Ether Linkage: The ether oxygen atom contains lone pairs and can act as a hydrogen bond acceptor, contributing to the molecule's overall polarity and potential for interaction with protic solvents.

  • The Propargyl Group (prop-2-yn-1-yl): This group, containing a terminal alkyne, is largely hydrophobic. While the terminal alkyne proton is weakly acidic, its contribution to polarity is minimal compared to the rest of the molecule. This moiety will favor solubility in nonpolar and moderately polar aprotic solvents.

Predicted Solubility Profile: Based on this structural analysis, we can hypothesize:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar pyridine and ether moieties without being disrupted by the hydrophobic regions. Chlorinated solvents like Dichloromethane (DCM) and Chloroform are also likely to be effective.

  • Moderate Solubility: In lower-chain alcohols like Methanol and Ethanol, which can engage in hydrogen bonding but may be somewhat counteracted by the nonpolar parts of the molecule.

  • Low to Very Low Solubility: In highly polar protic solvents like Water, where the energetic cost of disrupting the strong water-water hydrogen bonding network to accommodate the hydrophobic chloro and propargyl groups is high.

  • Low to Moderate Solubility: In nonpolar solvents like Hexane or Toluene, which will interact favorably with the hydrophobic parts but poorly with the polar pyridine and ether groups.

The following diagram illustrates the key molecular features influencing solvent interactions.

G cluster_molecule 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine cluster_interactions Predicted Solvent Interactions cluster_features Molecular Moieties mol Key Structural Features F1 Pyridine Nitrogen (H-Bond Acceptor) F2 Ether Oxygen (H-Bond Acceptor) F3 Chloro Group (Hydrophobic) F4 Propargyl Group (Hydrophobic) A Polar Protic (e.g., Water, Methanol) B Polar Aprotic (e.g., DMSO, Acetone) C Nonpolar (e.g., Hexane, Toluene) F1->A Favorable F1->B Very Favorable F2->A Favorable F2->B Very Favorable F3->A Unfavorable F3->B Favorable F3->C Very Favorable F4->A Unfavorable F4->C Very Favorable

Caption: Predicted interactions between the compound's functional groups and solvent classes.

Experimental Protocol: Quantitative Determination via the Shake-Flask Method

For definitive solubility data, empirical measurement is essential. The Shake-Flask method is the gold-standard for determining thermodynamic equilibrium solubility, which represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[7][8] This contrasts with kinetic solubility, which is often measured in high-throughput screens and can be influenced by factors like the dissolution rate and supersaturation.[9]

Objective: To determine the equilibrium solubility of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in selected laboratory solvents at a controlled temperature.

Materials:

  • 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (high purity, >98%)

  • Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), Toluene, Hexane

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for low compound binding)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Stock Standard (for Quantification):

    • Accurately weigh a small amount (e.g., 10 mg) of the compound.

    • Dissolve it in a solvent known to have high solubility (e.g., DMSO or Methanol) in a volumetric flask (e.g., 10 mL) to create a concentrated stock solution.

    • From this stock, prepare a series of dilutions to generate a calibration curve for the analytical instrument.

  • Sample Preparation (The Shake-Flask):

    • Add an excess amount of the solid compound to a vial. "Excess" is critical; you must ensure undissolved solid remains at the end of the experiment to confirm saturation. A good starting point is to add enough solid so that it is clearly visible (e.g., 5-10 mg in 1-2 mL of solvent).

    • Add a precise volume of the chosen solvent to the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate, but 72 hours may be necessary for slowly dissolving or polymorphic substances.[7] The goal is to ensure the concentration in the liquid phase is no longer changing.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated liquid (supernatant) from the solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). This step is crucial to avoid transferring solid particles.[7]

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • For an extra layer of certainty, filter the collected supernatant through a low-binding syringe filter. Discard the first small portion of the filtrate to saturate any binding sites on the filter membrane.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of your previously prepared calibration curve.

    • Analyze the diluted samples using the chosen analytical method (e.g., HPLC).

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value is the thermodynamic solubility.

Workflow Visualization

The following diagram outlines the Shake-Flask experimental workflow.

G A 1. Add Excess Solid to Solvent in Vial B 2. Equilibrate (e.g., 24-72h at 25°C) on Orbital Shaker A->B C 3. Separate Phases (Centrifugation) B->C D 4. Sample Supernatant & Filter (0.22 µm) C->D E 5. Dilute Sample to Analytical Range D->E F 6. Quantify Concentration (e.g., HPLC, UV-Vis) E->F G Result: Equilibrium Solubility F->G

Caption: The experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

The results of the quantitative analysis should be compiled into a clear, concise table. This allows for easy comparison of the compound's solubility across different solvents.

Table 1: Representative Data Table for the Solubility of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine at 25 °C

SolventPolarity IndexSolvent TypeSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
Water10.2Polar ProticRecord ResultRecord Resulte.g., Insoluble
Methanol5.1Polar ProticRecord ResultRecord Resulte.g., Soluble
Ethanol4.3Polar ProticRecord ResultRecord Resulte.g., Soluble
Acetone5.1Polar AproticRecord ResultRecord Resulte.g., Freely Soluble
Dichloromethane3.1Polar AproticRecord ResultRecord Resulte.g., Freely Soluble
Toluene2.4NonpolarRecord ResultRecord Resulte.g., Sparingly Soluble
Hexane0.1NonpolarRecord ResultRecord Resulte.g., Very Slightly Soluble
DMSO7.2Polar AproticRecord ResultRecord Resulte.g., Very Soluble

Note: This table is a template for recording experimentally determined values. Polarity Index values are approximate and for comparative purposes.

Conclusion

While theoretical analysis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine provides valuable predictions, it is no substitute for rigorous experimental determination. The compound's amphiphilic nature, possessing both polar hydrogen bond accepting sites and significant hydrophobic regions, suggests a nuanced solubility profile. The Shake-Flask method detailed herein provides a trustworthy and reproducible means of obtaining quantitative thermodynamic solubility data. This information is fundamental for the successful application of this compound in any research or development context, from guiding reaction solvent choice to informing preclinical formulation strategies.

References

  • Solubility test for Organic Compounds. (n.d.). Retrieved from an online educational resource.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry lab manual. This resource explains the "like dissolves like" principle.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from an online educational resource.
  • Physics-Based Solubility Prediction for Organic Molecules. (Published online). National Institutes of Health (NIH). This paper discusses experimental methods, including the shake-flask method.
  • Pyridine and Pyridine Derivatives. (2000, December 4). In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022, August 13). MDPI. [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. (n.d.).
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. [Link]

  • Pyridine. (n.d.). New World Encyclopedia. [Link]

Sources

Foundational

A Technical Guide to the Stability and Degradation Profile of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Abstract This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. Synthesizing insights from the reactivity of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. Synthesizing insights from the reactivity of its constituent functional groups—a chloropyridine ring, an ether linkage, and a terminal alkyne—this document outlines a robust strategy for forced degradation studies in line with international regulatory expectations.[1][2] It details predictive degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide presents a systematic workflow for identifying degradation products and establishing a stability-indicating analytical method, crucial for ensuring the quality, safety, and efficacy of any formulation containing this molecule. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical and pharmaceutical industries.

Introduction and Molecular Profile

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a substituted pyridine derivative featuring a unique combination of functional groups that dictate its reactivity and stability. As an intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, a thorough understanding of its stability is paramount.[3][4]

Molecular Structure:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom.

  • Chloro-substituent: A chlorine atom at the 4-position of the pyridine ring. This position is susceptible to nucleophilic substitution.[5]

  • Ether Linkage: An oxygen atom connecting the pyridine methyl group to the propargyl group. Ether linkages can be susceptible to acid-catalyzed hydrolysis and oxidation.[6][7][8]

  • Propargyl Group: A prop-2-yn-1-yl moiety, which includes a terminal alkyne. This group is a reactive handle for reactions like click chemistry but can also be a site for oxidative or hydration-based degradation.[9][10]

A predictive analysis of this structure suggests several potential liabilities. The 4-chloropyridine moiety is known to be reactive towards nucleophiles.[5][11] The ether bond is a common site for hydrolytic cleavage, especially under acidic conditions.[8][12] The terminal alkyne of the propargyl group can undergo various reactions, including hydration and oxidation.[13][14]

Forced Degradation: A Strategic Framework

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[2][15] It is a cornerstone for the development of stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][16] The goal is to induce degradation, typically between 5-20%, to ensure that degradation products are formed at sufficient levels for detection and characterization without completely destroying the parent molecule.[1]

The experimental workflow for a comprehensive forced degradation study is outlined below.

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis DS Drug Substance (4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine) Sol Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) DS->Sol Acid Acid Hydrolysis (0.1 M HCl, 60°C) Sol->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Sol->Base Ox Oxidation (3% H₂O₂, RT) Sol->Ox Heat Thermal (80°C, Solid & Solution) Sol->Heat Light Photolytic (ICH Q1B Lightbox) Sol->Light Quench Quench Reaction & Neutralize (if needed) Acid->Quench Base->Quench Ox->Quench Heat->Quench Light->Quench HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Quench->HPLC ID Characterize Degradants (MS/MS, NMR) HPLC->ID

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways and Mechanisms

Based on the functional groups present, several degradation pathways can be anticipated under specific stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a common degradation pathway for molecules containing labile functional groups like ethers.[6][8][12]

  • Acid-Catalyzed Hydrolysis: The ether oxygen is susceptible to protonation under acidic conditions. This is followed by nucleophilic attack by water, leading to the cleavage of the C-O bond. This is often a primary degradation pathway for ethers.[8] The expected products would be 4-chloro-2-(hydroxymethyl)pyridine and propargyl alcohol .

  • Base-Catalyzed Hydrolysis: While ethers are generally more stable to base, the 4-chloro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution. Under strong basic conditions (and potentially elevated temperature), hydroxide ions could displace the chloride, yielding 4-hydroxy-2-((prop-2-yn-1-yloxy)methyl)pyridine .

Oxidative Degradation

Oxidation is a mechanistically complex process that can affect multiple sites on the molecule.[17] Common laboratory oxidizing agents include hydrogen peroxide (H₂O₂).

  • Pyridine N-Oxidation: The nitrogen atom in the pyridine ring is a potential site for oxidation, leading to the formation of the corresponding N-oxide .

  • Alkyne Oxidation: The terminal alkyne can be oxidized, potentially leading to cleavage or the formation of various carbonyl-containing species.

  • Ether Oxidation: The carbon atom adjacent to the ether oxygen can be oxidized, forming hydroperoxides which may further degrade.[6]

Photolytic Degradation

As mandated by ICH Q1B, photostability testing is crucial.[18] Chlorinated aromatic compounds, including chloropyridines, are known to be susceptible to photodegradation.[19][20]

  • Homolytic Cleavage: UV radiation can induce homolytic cleavage of the Carbon-Chlorine (C-Cl) bond. The resulting radical can then react with solvent or other molecules to form various degradation products, including the parent pyridine with the chlorine substituted by hydrogen (2-((prop-2-yn-1-yloxy)methyl)pyridine ).

Thermal Degradation

Exposure to high temperatures (in both solid and solution states) can provide the energy needed to overcome activation barriers for various reactions. While predicting specific thermal degradants without experimental data is difficult, general decomposition or acceleration of other degradation pathways (like hydrolysis) can be expected. Chloropyridines are noted to be relatively stable at high temperatures.[21]

The diagram below illustrates the primary predicted degradation pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine D1 4-chloro-2-(hydroxymethyl)pyridine Parent->D1 Acid Hydrolysis (Ether Cleavage) D2 Propargyl Alcohol Parent->D2 Acid Hydrolysis (Ether Cleavage) D3 4-hydroxy-2-((prop-2-yn-1-yloxy)methyl)pyridine Parent->D3 Base Hydrolysis (SNAr) D4 N-Oxide Derivative Parent->D4 Oxidation (H₂O₂) D5 2-((prop-2-yn-1-yloxy)methyl)pyridine Parent->D5 Photolysis (UV) (Dechlorination)

Caption: Predicted Degradation Pathways of the Target Molecule.

Experimental Protocols

The following protocols provide a starting point for conducting forced degradation studies. All experiments should include a control sample (stored at ambient temperature, protected from light) to differentiate stress-induced degradation from inherent instability.

Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solution): Heat the stock solution in a sealed vial at 80°C for 48 hours.

  • Thermal Degradation (Solid): Place approximately 10 mg of the solid compound in a vial and heat at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18] A parallel sample protected from light (dark control) must be analyzed.

  • Sample Analysis: Prior to analysis, neutralize the acid and base samples with an equivalent amount of base/acid. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using the stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC-UV/MS Method Development

A robust, stability-indicating method is one that can separate the parent compound from all process impurities and degradation products.[15]

  • Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to ensure separation of all potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides good response for the parent compound (e.g., 254 nm or 270 nm). MS detection to obtain mass information on the parent and any new peaks.

  • Method Validation: The method must be validated for specificity by analyzing the stressed samples. Peak purity analysis (using DAD) should be performed to confirm that the parent peak is free from any co-eluting degradants.[15]

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear, tabular format to allow for easy comparison of the molecule's stability under different conditions.

Table 1: Summary of Forced Degradation Results

Stress Condition% Assay of Parent% DegradationNumber of DegradantsMajor Degradant Peak (RT)
Control (Unstressed)100.00.00-
0.1 M HCl, 60°C, 24h85.214.824.5 min
0.1 M NaOH, 60°C, 24h92.57.518.2 min
3% H₂O₂, RT, 24h90.19.9110.1 min
Thermal (Solution), 80°C98.51.514.5 min
Thermal (Solid), 80°C99.80.20-
Photolytic (ICH Q1B)94.35.719.5 min

(Note: Data are illustrative and must be replaced with experimental results.)

Conclusion

The stability of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is governed by the interplay of its three core functional groups. This guide predicts that the molecule is most susceptible to acid-catalyzed hydrolytic cleavage of the ether bond and oxidative modification of the pyridine nitrogen. It is expected to show moderate lability under basic and photolytic conditions, and relative stability to thermal stress, particularly in the solid state.

The provided experimental framework offers a robust starting point for a comprehensive stability assessment. By systematically applying these stress conditions and developing a validated, stability-indicating analytical method, researchers can confidently characterize the degradation profile of this molecule. This foundational knowledge is indispensable for guiding formulation development, establishing appropriate storage conditions, defining shelf-life, and ensuring the overall quality and safety of any resulting product.

References

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  • Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid. ResearchGate. Available from: [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

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Sources

Exploratory

An In-depth Technical Guide on the Reactivity of the Alkyne Group in 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Abstract The terminal alkyne is a uniquely versatile functional group in modern organic synthesis, offering a gateway to a vast array of chemical transformations. This guide provides a detailed technical exploration of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The terminal alkyne is a uniquely versatile functional group in modern organic synthesis, offering a gateway to a vast array of chemical transformations. This guide provides a detailed technical exploration of the reactivity of the terminal alkyne in 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a bifunctional molecule with significant potential in medicinal chemistry and drug discovery. We will delve into the core reactions that define the utility of this moiety, including cycloadditions and cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development who aim to harness the synthetic power of this valuable building block.

Introduction: The Strategic Importance of the Propargyl Group in Drug Discovery

The propargyl group, containing a terminal alkyne, is a highly valuable functional group in the design of complex organic molecules. Its linear geometry and relatively small size allow for its incorporation into various molecular scaffolds with minimal steric hindrance. The true power of the terminal alkyne lies in its ability to participate in a suite of highly reliable and orthogonal chemical reactions. This reactivity is particularly advantageous in late-stage functionalization, a critical process in drug development for optimizing the properties of a lead compound.

The molecule 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine combines this versatile alkyne with a chloropyridine core, a common heterocyclic motif in pharmaceuticals.[1][2] The presence of the chloro-substituent provides an additional site for chemical modification, often through cross-coupling or nucleophilic substitution reactions. This dual functionality makes the molecule a powerful linker and scaffold for creating diverse chemical libraries. A thorough understanding of the alkyne's reactivity is essential to fully exploit the synthetic potential of this compound.

Synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

The most common and efficient method for synthesizing the title compound is the Williamson ether synthesis.[3][4][5] This well-established reaction provides a reliable and scalable route to propargyl ethers.

Synthetic Protocol

The synthesis involves the deprotonation of 4-chloro-2-(hydroxymethyl)pyridine to form an alkoxide, which then acts as a nucleophile to displace a halide from propargyl bromide.

  • Reactants: 4-chloro-2-(hydroxymethyl)pyridine, propargyl bromide, and a strong base such as sodium hydride (NaH).

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.[6]

  • Procedure:

    • A solution of 4-chloro-2-(hydroxymethyl)pyridine in anhydrous THF is cooled to 0 °C.

    • Sodium hydride (typically 1.5 equivalents) is added portion-wise to the solution.[6]

    • The mixture is stirred for a short period to allow for the formation of the sodium alkoxide.

    • Propargyl bromide (usually a slight excess, around 2 equivalents) is then added, and the reaction is allowed to warm to room temperature and stir until completion.[6]

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography.

Key Reactions of the Terminal Alkyne

The synthetic utility of the terminal alkyne in 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is demonstrated through several powerful transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is one of the most widely used methods for modifying terminal alkynes.[7][8] It provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are stable and valuable linkers in various applications, including drug discovery.[7][9]

The reaction is catalyzed by copper(I), which forms a copper-acetylide intermediate. This intermediate then reacts with an organic azide in a cycloaddition reaction.[10] The copper(I) catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.[9] The reaction is known for its high yield, broad functional group tolerance, and mild reaction conditions.[8] It can be performed in a variety of solvents, including water, and is generally insensitive to pH in the range of 4 to 12.[7][8]

Caption: A typical workflow for a CuAAC reaction.

  • Preparation: Dissolve 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine and the organic azide in a suitable solvent system, such as a mixture of t-butanol and water.

  • Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, the product is extracted with an organic solvent. The combined organic layers are then dried and concentrated, and the crude product is purified by column chromatography.

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is instrumental in the synthesis of complex molecules and has found wide application in pharmaceuticals, natural products, and materials science.[11]

The Sonogashira reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[11][13] The reaction proceeds through two interconnected catalytic cycles.[13][14] In the palladium cycle, oxidative addition of the aryl or vinyl halide to the palladium(0) complex occurs, followed by transmetalation with a copper-acetylide intermediate and reductive elimination to yield the final product.[13] The copper cycle involves the formation of the copper-acetylide intermediate. The reaction is typically carried out in the presence of an amine base, which also often serves as the solvent.[11]

G A Pd(0) C R-Pd(II)-X A->C Oxidative Addition B R-X B->C E R-Pd(II)-C≡C-R' C->E Transmetalation D R'-C≡C-Cu D->E E->A Reductive Elimination F R-C≡C-R' E->F

Caption: A simplified representation of the Sonogashira coupling catalytic cycle.

  • Setup: In a reaction vessel under an inert atmosphere, combine the aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

  • Reagent Addition: Add a solution of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in a suitable solvent, such as an amine base like triethylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: After the reaction is complete, the mixture is filtered to remove the catalysts. The filtrate is then concentrated, and the crude product is purified by column chromatography.

Comparative Data

The choice of reaction for modifying the terminal alkyne depends on the desired product and the overall synthetic strategy. The following table provides a comparison of the key features of the CuAAC and Sonogashira reactions.

ReactionKey ReagentsTypical TemperatureKey Bond FormedOrthogonality
CuAAC Organic Azide, Cu(I) sourceRoom TemperatureC-N (Triazole)High
Sonogashira Coupling Aryl/Vinyl Halide, Pd Catalyst, Cu(I) Co-catalyst, BaseRoom Temperature to RefluxC-CModerate

Conclusion and Future Outlook

The terminal alkyne in 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a highly valuable and versatile functional group. Its reliable reactivity in key transformations such as the CuAAC and Sonogashira coupling makes it an excellent tool for medicinal chemists and drug discovery professionals. The ability to perform orthogonal reactions on the alkyne and the chloro-substituent provides a powerful strategy for creating diverse molecular libraries. As new catalytic methods continue to be developed, the synthetic utility of this and similar building blocks will undoubtedly expand, leading to the discovery of novel and potent therapeutic agents.

References

  • Title: Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Source: Chemistry Steps. URL: [Link]

  • Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Source: Molecules. URL: [Link]

  • Title: Sonogashira coupling - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Click Chemistry Azide-Alkyne Cycloaddition. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Synthesis and Reactivity of Mixed Alkynylalanes by Direct Triethylamine-Catalyzed Alumination of Terminal Alkynes | Organic Letters - ACS Publications. Source: ACS Publications. URL: [Link]

  • Title: Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04435A. Source: RSC Publishing. URL: [Link]

  • Title: Click Chemistry (Azide / alkyne reaction) - Interchim. Source: Interchim. URL: [Link]

  • Title: Alkyne Reactivity - MSU chemistry. Source: Michigan State University Department of Chemistry. URL: [Link]

  • Title: Sonogashira Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

  • Title: One-Pot Synthesis of Terminal Alkynes from Alkenes - PMC - NIH. Source: National Institutes of Health. URL: [Link]

  • Title: Sonogashira Coupling - Chemistry LibreTexts. Source: Chemistry LibreTexts. URL: [Link]

  • Title: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Source: Glen Research. URL: [Link]

  • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Source: RSC Advances. URL: [Link]

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  • Title: 12. The Williamson Ether Synthesis. Source: University of Missouri–St. Louis. URL: [Link]

  • Title: The Williamson Ether Synthesis - Master Organic Chemistry. Source: Master Organic Chemistry. URL: [Link]

  • Title: Organic Chemistry Williamson Ether Synthesis - University of Richmond. Source: University of Richmond. URL: [Link]

  • Title: Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Orthogonal and Modular Arylation of Alkynylgermanes | ACS Catalysis - ACS Publications. Source: ACS Publications. URL: [Link]

  • Title: Williamson Ether Synthesis - YouTube. Source: YouTube. URL: [Link]

  • Title: Help finiding procedure for williamson ether synthesis... : r/chemistry - Reddit. Source: Reddit. URL: [Link]

  • Title: 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. Source: MDPI. URL: [Link]

  • Title: The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - Vrije Universiteit Brussel. Source: Vrije Universiteit Brussel. URL: [Link]

  • Title: Alkyne Halogenation: Bromination and Chlorination of Alkynes - Master Organic Chemistry. Source: Master Organic Chemistry. URL: [Link]

  • Title: The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Source: LinkedIn. URL: [Link]

  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Design principles of the use of alkynes in radical cascades (Journal Article) | NSF PAGES. Source: National Science Foundation. URL: [Link]

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  • Title: WO/2025/115036 A PROCESS FOR THE SYNTHESIS OF 2-(4-CHLOROPHENYL)-2-HYDROXY-N-(3-METHOXY-4-(PROP-2- YN-1-YLOXY)PHENETHYL)ACETAMIDE, A KEY INTERMEDIATE OF MANDIPROPAMID - WIPO Patentscope. Source: WIPO Patentscope. URL: [Link]

Sources

Protocols & Analytical Methods

Method

using 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in copper-catalyzed click chemistry

Application Note: High-Fidelity CuAAC Functionalization using 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Abstract This technical guide details the optimized protocols for utilizing 4-Chloro-2-((prop-2-yn-1-yloxy)meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity CuAAC Functionalization using 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Abstract

This technical guide details the optimized protocols for utilizing 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS: 1509306-96-0) as a bifunctional "hub" scaffold in drug discovery and bioconjugation. Unlike simple alkyne linkers, this compound offers a strategic advantage: the 4-chloropyridine core serves as an electrophilic handle for late-stage diversification via Nucleophilic Aromatic Substitution (


), while the propargyl ether moiety  enables rapid, bioorthogonal assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). We address specific mechanistic nuances, including the modulation of copper catalyst activity by the pyridine nitrogen and the stability of the chloro-substituent under click conditions.

Strategic Utility & Chemical Properties

The "Hub" Concept

In fragment-based drug design (FBDD), this molecule acts as a linchpin.

  • The Click Handle (Alkyne): Connects to a targeting ligand, fluorophore, or solubilizing tail.

  • The Electrophilic Handle (4-Cl-Pyridine): Allows for subsequent library generation by reacting with amines, thiols, or alkoxides.

Key Chemical Data:

Property Specification
IUPAC Name 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine
Molecular Weight 195.65 g/mol
Solubility Soluble in DCM, DMSO, DMF, MeOH. Sparingly soluble in water.
Stability Stable at -20°C. Avoid strong acids (ether cleavage risk).

| Reactivity Profile | C4-Cl: Susceptible to


 (requires heat/base). Alkyne:  High CuAAC reactivity.[1][2][3] |
Mechanistic Consideration: Pyridine Coordination

The pyridine nitrogen is a potential ligand for Cu(I). While unsubstituted pyridines can sometimes sequester Cu(I) and retard catalysis, the 4-chloro substituent is electron-withdrawing. This reduces the basicity of the pyridine nitrogen (pK




3.8 vs. 5.2 for pyridine), minimizing catalyst poisoning. Consequently, standard ligand-accelerated conditions (e.g., THPTA or TBTA) remain highly effective.

Experimental Workflows

Workflow Visualization

The following diagram illustrates the dual-pathway utility of the scaffold.

G Start 4-Chloro-2-((prop-2-yn-1-yloxy) methyl)pyridine CuAAC Step 1: CuAAC Reaction (Click Chemistry) Start->CuAAC Azide Functional Azide (R-N3) Azide->CuAAC Triazole Intermediate: 4-Cl-Pyridine-Triazole CuAAC->Triazole CuSO4 / Ascorbate SNAr Step 2: SnAr Functionalization (Late-Stage Diversification) Triazole->SNAr Nucleophile Nucleophile (R'-NH2 / R'-SH) Nucleophile->SNAr Final Final Conjugate (R-Triazole-Pyridine-R') SNAr->Final Heat / Base

Caption: Sequential functionalization workflow: CuAAC click reaction followed by


 diversification.

Protocol A: Standard Organic Synthesis (High Yield)

Best for: Small molecule synthesis, library generation.

Reagents:

  • Substrate: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (1.0 equiv)

  • Azide: R-N

    
     (1.0–1.1 equiv)
    
  • Catalyst: CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand (Optional but Recommended): TBTA or THPTA (5 mol%)

  • Solvent: t-BuOH / Water (1:1) or DMSO / Water (for insoluble azides).

Procedure:

  • Dissolution: In a glass vial, dissolve the alkyne (100 mg, 0.51 mmol) and the azide (0.51 mmol) in 2.5 mL of t-BuOH.

  • Catalyst Prep: In a separate tube, prepare a stock solution of CuSO

    
     (100 mM in water) and THPTA (100 mM in water). Premix 25 
    
    
    
    L of Cu solution and 25
    
    
    L of THPTA solution.
  • Initiation: Add 2.5 mL of water to the reaction vial. Add the Cu-THPTA complex. Finally, add freshly prepared Sodium Ascorbate (1.0 M in water, 50

    
    L).
    
  • Reaction: Cap the vial and stir vigorously at Room Temperature (RT) for 4–12 hours. The mixture often turns heterogeneous as the triazole precipitates.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The alkyne spot (higher R

    
    ) should disappear.
    
  • Workup:

    • If precipitate forms: Dilute with water (5 mL), cool on ice, and filter. Wash with cold water.

    • If soluble: Extract with DCM (3 x 10 mL). Wash combined organics with 5% NH

      
      OH (to remove Cu) and brine. Dry over Na
      
      
      
      SO
      
      
      and concentrate.
  • Purification: Silica gel chromatography is usually sufficient.

Critical Note: The 4-Cl bond is stable under these conditions. Do not heat above 60°C during the click reaction to avoid hydrolysis or unwanted substitution if strong nucleophiles are present.

Protocol B: Bioconjugation (Aqueous/Low Concentration)

Best for: Labeling proteins or sensitive biomolecules with the chloropyridine scaffold.

Reagents:

  • Biomolecule-Azide: (10–50

    
    M final conc.)
    
  • Alkyne Linker: (100–500

    
    M, 10–50 equiv excess)
    
  • Cu-THPTA Complex: Premixed 1:5 ratio (100

    
    M Cu / 500 
    
    
    
    M THPTA)
  • Aminoguanidine: (1–5 mM, prevents protein oxidation)

  • Sodium Ascorbate: (1–5 mM)

Procedure:

  • Buffer: Use PBS (pH 7.4). Avoid buffers with strong chelators (EDTA) or free amines (Tris) if possible, though Tris is tolerable with high ligand loads.

  • Assembly: Add reagents in this order:

    • Protein-Azide solution.

    • Alkyne (from 10 mM DMSO stock).

    • Aminoguanidine.

    • Cu-THPTA premix.

    • Sodium Ascorbate (start reaction).

  • Incubation: Incubate for 1 hour at RT or 4°C overnight.

  • Purification: Desalting column (PD-10) or dialysis to remove excess small molecule alkyne and copper.

Downstream Application: Diversification

Once the triazole is formed, the 4-chloropyridine core remains available.

Reaction:

  • Nucleophile: Primary amine (R-NH

    
    ) or Thiol (R-SH).
    
  • Conditions: DMSO or NMP, DIPEA (2 equiv), 80–100°C, 2–6 hours.

  • Mechanism: The pyridine nitrogen activates the 4-position. The triazole ring (formed in Step 1) is stable to these conditions.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Sluggish Reaction Copper oxidation or chelation by substrate.Increase Ascorbate to 20 mol%. Use THPTA ligand to protect Cu(I). Degas solvents.
Precipitation of Copper Disproportionation of Cu(I) to Cu(0) and Cu(II).Ensure ligand (THPTA/TBTA) is in excess (1:1 to 1:2 ratio with Cu).
Hydrolysis of C-Cl bond Reaction pH > 9 or excessive heat.Maintain pH 7–8. Perform CuAAC at RT.
Ether Cleavage Strong Lewis acids or very low pH.The propargyl ether is acid-sensitive. Avoid HCl workups; use mild buffers.

References

  • Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-Catalysed Azide-Alkyne Cycloadditions (CuAAC): An Update. Organic & Biomolecular Chemistry. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Spiteri, C., & Moses, J. E. (2010). Copper-Catalyzed Azide-Alkyne Cycloaddition: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. Angewandte Chemie International Edition. Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science.[1] Link

Sources

Application

application of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in medicinal chemistry

Application Note: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine as a Bifunctional Scaffold in Medicinal Chemistry Executive Summary 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a high-value bifunctional building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a high-value bifunctional building block designed for modular drug synthesis. Its utility stems from the orthogonal reactivity of its two primary functional handles:

  • 4-Chloro Pyridine Core: An electrophilic site activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ).
    
  • Propargyl Ether Side Chain: A bio-orthogonal alkyne handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry).

This guide details the application of this scaffold in synthesizing Proteolysis Targeting Chimeras (PROTACs) and heterocyclic libraries , providing validated protocols for sequential functionalization.

Chemical Profile & Mechanistic Insight

PropertyDataMechanistic Implication
Formula

Low MW (181.62 g/mol ) allows for "heavy" modifications without exceeding Lipinski limits early in design.
C4-Chlorine ElectrophilicThe pyridine nitrogen withdraws electron density, activating the C4 position.[1] 4-Cl pyridines are generally more reactive in

than 2-Cl isomers due to superior zwitterionic resonance stabilization of the intermediate [1].[2]
Alkyne Bio-orthogonalInert to standard Pd-coupling conditions (base/heat), allowing C-C bond formation at the pyridine ring before the "Click" reaction.
Ether Linker

Provides rotational freedom and solubility; stable against hydrolysis compared to ester linkages.
Reactivity Logic

The strategic value lies in Chemo-orthogonality . You can functionalize the pyridine ring (Step A) without affecting the alkyne. Subsequently, the alkyne can be "clicked" to a linker or reporter tag (Step B). Attempting the reverse (Click first) is possible but risks copper coordination by the free pyridine nitrogen, potentially requiring higher catalyst loading.

Primary Application: PROTAC Linker Synthesis

In PROTAC design, this molecule acts as a "Lynchpin" connecting a Warhead (targeting a protein of interest) and an E3 Ligase ligand.

  • The Warhead: Attached via the C4-Chlorine (e.g., via Suzuki coupling to an aryl boronic acid pharmacophore).[3][4]

  • The Linker: Attached via the Alkyne (reacting with an Azide-PEG-Thalidomide/VHL ligand).

Workflow Diagram

PROTAC_Workflow Start 4-Chloro-2-((prop-2-yn-1-yloxy) methyl)pyridine Step1 Step 1: Suzuki Coupling (R-B(OH)2, Pd Cat.) Start->Step1 C4 Functionalization Intermed Intermediate: Functionalized Pyridine-Alkyne Step1->Intermed Step2 Step 2: CuAAC 'Click' (Azide-Linker-E3) Intermed->Step2 Linker Attachment Final Final PROTAC Construct Step2->Final

Figure 1: Sequential functionalization workflow. The C4-chlorine is displaced first to prevent potential copper chelation issues during the Click reaction.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C4

Objective: Attach an aryl pharmacophore to the pyridine core while preserving the alkyne.

Reagents:

  • Scaffold: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Dioxane.

Procedure:

  • Setup: In a microwave vial or round-bottom flask, dissolve the scaffold and boronic acid in DME (0.1 M concentration).

  • Degassing: Sparge the solution with Argon for 10 minutes (Critical: Oxygen poisons Pd(0)).

  • Addition: Add the Pd catalyst and aqueous base.[5] Seal the vessel under Argon.

  • Reaction: Heat to 85°C for 4–12 hours. (Monitor by LC-MS; the alkyne peak should remain unchanged).

  • Workup: Dilute with EtOAc, wash with water/brine.[5] Dry over

    
    .[5]
    
  • Purification: Flash chromatography (Hexane/EtOAc). The propargyl ether is polar; expect the product to elute later than non-ether analogs.

Validation Check:

  • NMR: Verify the disappearance of the C4-Cl signal and retention of the propargyl

    
     doublet (~4.3 ppm) and alkyne proton triplet (~2.5 ppm).
    
Protocol B: CuAAC "Click" Reaction

Objective: Conjugate the intermediate to an azide-functionalized linker.

Reagents:

  • Alkyne Intermediate (from Protocol A) (1.0 equiv)

  • Azide:

    
     (1.0 equiv)
    
  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent: t-Butanol / Water (1:1).

Procedure:

  • Dissolution: Suspend the Alkyne and Azide in the t-BuOH/Water mixture.

  • Catalyst Prep: Prepare a fresh aqueous solution of Sodium Ascorbate and

    
    .
    
  • Initiation: Add

    
     followed immediately by Sodium Ascorbate. The solution may turn bright yellow/orange.
    
  • Incubation: Stir at room temperature for 2–16 hours.

  • Chelation (Important): Upon completion, add a scavenger resin (e.g., QuadraPure™ TU) or wash with EDTA solution to remove Copper traces, which are toxic in biological assays.

  • Isolation: Extract with DCM. The triazole product is stable and often requires minimal purification.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Suzuki) Pd Catalyst Deactivation4-Chloropyridines can be sluggish. Switch to electron-rich ligand systems like XPhos Pd G2 or SPhos to facilitate oxidative addition [2].
Alkyne Hydration Acidic WorkupAvoid strong acids (HCl) during workup. The propargyl ether can hydrate to a ketone. Keep pH > 4.
Copper Contamination Pyridine CoordinationPyridines bind Cu(I). If the reaction stalls, increase Cu loading to 20 mol% or use a stabilizing ligand like THPTA to protect the catalyst.

References

  • Reactivity of Chloropyridines

    • Filo Education. "Reactivity of 2-chloropyridine and 4-chloropyridine towards nucleophiles."[1][2][6][7] Link

    • National Institutes of Health (NIH). "Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones." Link

  • Suzuki Coupling Protocols

    • BenchChem.[3][8] "Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines/Pyridines." Link

    • Royal Society of Chemistry.[9] "Nickel/dppf catalyst system for Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines." Link

  • Product Source & Structure

    • BLDpharm. "4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS 1509306-96-0)." Link

Sources

Method

Application Notes and Protocols: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine as a Chemical Probe for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tool for Uncovering the Functional Proteome In the landscape of chemical biology and drug discovery, the ability to selectively label and id...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tool for Uncovering the Functional Proteome

In the landscape of chemical biology and drug discovery, the ability to selectively label and identify proteins in their native environment is paramount. Activity-based protein profiling (ABPP) has emerged as a powerful strategy for this purpose, utilizing chemical probes to covalently modify active or accessible sites on proteins.[1][2] This allows for the study of enzyme function, the identification of new drug targets, and the screening of inhibitor libraries in complex biological systems.[3][4]

We present here 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine , a versatile chemical probe designed for covalent protein modification and subsequent analysis. This molecule incorporates two key functionalities: a reactive 4-chloropyridine "warhead" for covalent modification of nucleophilic amino acid residues, and a terminal alkyne handle for bioorthogonal ligation via "click chemistry".[5][6][7] This dual-feature design enables a robust workflow for the enrichment and identification of protein targets from cell lysates, tissues, and potentially living cells.[8]

These application notes provide a comprehensive guide to the underlying mechanism of this probe and detailed protocols for its use in chemoproteomic experiments.

The Chemistry of a "Switchable" Electrophile

The utility of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine as a chemical probe is rooted in the unique reactivity of its 4-chloropyridine moiety. Unlike highly reactive, indiscriminate electrophiles that can lead to off-target labeling, 4-halopyridines function as "switchable" covalent modifiers.[9] Their electrophilicity is significantly enhanced upon protonation of the pyridine nitrogen.[9]

In the physiological environment of a protein binding pocket, a nearby acidic residue (such as Aspartic or Glutamic acid) can donate a proton to the pyridine ring. This protonation dramatically increases the electrophilicity of the carbon at the 4-position, making it susceptible to nucleophilic attack by a proximal amino acid side chain.[9] The thiol group of cysteine is the most likely nucleophile to participate in this reaction, forming a stable covalent bond through a nucleophilic aromatic substitution (SNAr) mechanism.[10][11][12]

This "catalysis-dependent" labeling mechanism imparts a layer of selectivity, as the probe is quiescent in solution and becomes highly reactive only within a specific protein microenvironment capable of stabilizing the protonated pyridinium intermediate.[9]

Mechanism_of_Action cluster_0 Protein Binding Pocket cluster_1 Activation cluster_2 Covalent Modification Probe Probe (4-Chloropyridine) Protein Target Protein (Cys-SH, Asp-COOH) Probe->Protein Binding ActivatedComplex Protonated Pyridinium (Enhanced Electrophilicity) Protein->ActivatedComplex Proton Transfer (from Asp) CovalentAdduct Covalently Labeled Protein (Thioether Bond) ActivatedComplex->CovalentAdduct Nucleophilic Attack (from Cys)

Figure 1: Proposed mechanism of protein labeling.

Experimental Design and Workflow

A typical chemoproteomic experiment using 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine follows a multi-step workflow. The terminal alkyne serves as a versatile handle for downstream applications, enabling the attachment of various reporter tags via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[5][13]

Experimental_Workflow Proteome 1. Proteome Preparation (e.g., Cell Lysate) Labeling 2. Probe Labeling Incubate with 4-Cl-Py-Alkyne Probe Proteome->Labeling Click 3. Click Chemistry Add Azide-Reporter (e.g., Biotin-N3) Labeling->Click Analysis 4. Downstream Analysis Click->Analysis SDS_PAGE SDS-PAGE & In-Gel Fluorescence (if Azide-Fluorophore) Analysis->SDS_PAGE Enrichment Streptavidin Enrichment (if Azide-Biotin) Analysis->Enrichment MS LC-MS/MS Analysis (Protein ID) Enrichment->MS

Figure 2: General chemoproteomic workflow.

Protocols

The following protocols provide a general framework for an activity-based protein profiling experiment. Optimization is critical and may be required for specific cell types, tissues, or experimental goals.

Part 1: Protein Labeling in Cell Lysate

This protocol describes the covalent labeling of proteins in a complex biological mixture.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., PBS, 50 mM Tris-HCl, pH 7.4, with 150 mM NaCl, without DTT or other nucleophiles)

  • Protease Inhibitor Cocktail

  • 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine probe (Stock in anhydrous DMSO)

  • BCA Protein Assay Kit

Procedure:

  • Proteome Preparation: Harvest cells and wash with cold PBS. Lyse the cells in Lysis Buffer containing protease inhibitors using sonication or mechanical disruption on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Normalization: Dilute the proteome to a final concentration of 1-2 mg/mL with Lysis Buffer.

  • Probe Incubation: To 1 mg of proteome, add the 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine probe to a final concentration of 10-50 µM. This should be optimized for each system. Include a DMSO-only control.

  • Incubation: Incubate the reaction for 60-120 minutes at 37°C. The optimal time and temperature may vary.

  • Quenching (Optional): The reaction can be stopped by adding an excess of a thiol-containing reagent like DTT or by proceeding immediately to the click chemistry step.

Part 2: Click Chemistry for Reporter Tag Conjugation

This protocol uses CuAAC to attach a biotin or fluorophore tag to the alkyne-labeled proteins.

Materials:

  • Labeled proteome from Part 1

  • Azide-PEG4-Biotin or a suitable Azide-Fluorophore (Stock in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (Freshly prepared 50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (50 mM stock in water)

  • SDS (10% w/v solution)

Procedure:

  • Reagent Addition: To the 1 mL labeled proteome sample, add the following reagents in order, vortexing gently after each addition:

    • Azide-Reporter: 100 µM final concentration.

    • TCEP: 1 mM final concentration.

    • TBTA: 100 µM final concentration.

    • CuSO₄: 1 mM final concentration.

  • Reaction: Incubate the mixture for 1 hour at room temperature, protected from light if using a fluorescent tag.

  • Protein Precipitation: Precipitate the proteins to remove excess click chemistry reagents. Add 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours (or overnight).

  • Pelleting: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing: Gently wash the protein pellet with ice-cold methanol and re-pellet by centrifugation.

  • Resuspension: Air-dry the pellet briefly and resuspend in an appropriate buffer for downstream analysis (e.g., 1x SDS-PAGE loading buffer for gel analysis, or a urea-based buffer for mass spectrometry).

Part 3: Analysis of Labeled Proteins

A. In-Gel Fluorescence Scanning (for Fluorophore-tagged proteins)

  • Separate the resuspended protein samples on an SDS-PAGE gel.

  • Visualize the labeled proteins using a fluorescent gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore. Compare the probe-treated lane to the DMSO control to identify specifically labeled protein bands.

B. Western Blot and Enrichment (for Biotin-tagged proteins)

  • Enrichment: Resuspend the protein pellet in a buffer containing 1-2% SDS. Heat to denature and solubilize proteins. Dilute with a non-denaturing buffer (e.g., PBS) to reduce the SDS concentration to ~0.1-0.2%.

  • Add streptavidin-conjugated agarose beads and incubate with rotation for 1-2 hours at room temperature to capture biotinylated proteins.

  • Wash the beads extensively with a series of buffers (e.g., PBS with 0.1% SDS, followed by PBS) to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by boiling the beads in 1x SDS-PAGE loading buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and silver staining or proceed with on-bead digestion for mass spectrometry-based protein identification.

Quantitative Data and Experimental Considerations

ParameterRecommended Starting RangeNotes
Probe Concentration 1 - 50 µMHigher concentrations may lead to off-target effects. Must be optimized for each biological system.
Proteome Concentration 1 - 5 mg/mLA higher concentration can increase the efficiency of labeling.
Incubation Time 30 - 120 minutesLonger times may be needed for less reactive targets but can increase background.
Incubation Temperature 25 - 37°CHigher temperatures can accelerate the reaction but may compromise protein stability.
Click Reagent (Azide) 50 - 200 µMShould be in excess of the probe concentration to ensure complete ligation.

Key Considerations:

  • Controls are Crucial: Always include a DMSO-only vehicle control to identify proteins that non-specifically interact with the reporter tag or enrichment matrix. A competition experiment, where the proteome is pre-incubated with a known inhibitor of a suspected target, can validate specific labeling.

  • Buffer Composition: Avoid nucleophilic additives like DTT, β-mercaptoethanol, or high concentrations of primary amines (e.g., Tris) in the initial labeling buffer, as they can react with the probe.

  • Probe Solubility: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine should be dissolved in anhydrous DMSO to prepare a concentrated stock solution. Ensure the final DMSO concentration in the labeling reaction is low (typically <1%) to avoid protein denaturation.

Conclusion

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a powerful chemical probe for exploring the functional proteome. Its unique, environment-dependent reactivity offers a degree of selectivity towards proteins with specific structural features, primarily targeting accessible and nucleophilic cysteine residues.[9] The integrated alkyne handle provides the versatility for a wide range of downstream analytical applications through click chemistry.[14] The protocols outlined here serve as a robust starting point for researchers aiming to identify novel protein targets, study enzyme activity, and accelerate drug discovery efforts.

References

  • Pratt, M. R., & Parker, C. G. (2017). Click Chemistry in Proteomic Investigations. Cell Chemical Biology, 24(9), 1043-1054. [Link]

  • Zhang, M., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5368. [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]

  • MDPI. (2021). Click Reaction in Chemical Proteomics. Encyclopedia. [Link]

  • Wang, J., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5368. [Link]

  • Speers, A. E., et al. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687. [Link]

  • Garnsey, M. R., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Chemical Biology, 13(7), 1846-1854. [Link]

  • Xiong, X., & Zhou, J. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]

  • Mukherjee, H., & Grimster, N. P. (2018). Beyond cysteine: recent developments in the area of targeted covalent inhibition. Current Opinion in Chemical Biology, 44, 30-38. [Link]

  • Abo, M., et al. (2021). Flipping the Switch: Innovations in Inducible Probes for Protein Profiling. ACS Chemical Biology, 16(12), 2633-2645. [Link]

  • Hacker, S. M., et al. (2021). Flipping the Switch: Innovations in Inducible Probes for Protein Profiling. ACS Chemical Biology, 16(12), 2633-2645. [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. [Link]

  • Chem-Impex. (n.d.). 4-Chloro-2-pyridinemethanol. [Link]

  • ResearchGate. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • Ruprecht, B., & Chi, A. (2022). Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins. Cell Chemical Biology, 29(11), 1639-1648.e4. [Link]

  • Adibekian, A., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 123. [Link]

  • Rahman, M. A., & Cho, H. J. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. International Journal of Molecular Sciences, 23(11), 5945. [Link]

  • ChemRxiv. (2023). Activity-Based Chemoproteomic Profiling Reveals the Active Kinome of Leishmania. [Link]

  • Rayment, J. H., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. bioRxiv. [Link]

  • Wang, Y., et al. (2024). Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide. ACS Omega. [Link]

  • Vinogradova, E. V., et al. (2022). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Cell, 185(25), 4846-4861.e23. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41-47. [Link]

  • Zhang, C., et al. (2014). A chemical proteomics approach to reveal direct protein-protein interactions in living cells. eLife, 3, e04223. [Link]

  • Sam, I., et al. (2021). Engineered Proteins and Chemical Tools to Probe the Cell Surface Proteome. Frontiers in Bioengineering and Biotechnology, 9, 742512. [Link]

Sources

Application

experimental setup for functionalizing 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Executive Summary & Scaffold Analysis 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine represents a high-value "bifunctional linchpin" scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine represents a high-value "bifunctional linchpin" scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and PROTAC linker synthesis. Its value lies in its structural orthogonality :

  • The Electrophilic Core (C4-Cl): The 4-chloropyridine moiety is electron-deficient, activated by the pyridine nitrogen.[1] It serves as an excellent substrate for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • The Bioorthogonal Handle (Alkyne): The propargyl ether tail provides a terminal alkyne ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry) or Sonogashira coupling.

Key Challenge: The pyridine nitrogen is a Lewis base that can poison metal catalysts (especially Copper in CuAAC and Palladium in cross-couplings). Furthermore, the terminal alkyne is susceptible to side reactions during Pd-catalysis if conditions are not rigorously controlled.

This guide details three validated protocols to functionalize this scaffold while maintaining chemoselectivity.

Strategic Reactivity Map

The following diagram illustrates the divergent pathways available for this scaffold.

ReactivityMap Scaffold 4-Chloro-2-((prop-2-yn-1-yloxy) methyl)pyridine SNAr Pathway A: SNAr (Displacement of Cl) Scaffold->SNAr Amines/OR- Suzuki Pathway B: Suzuki Coupling (C-C Bond Formation) Scaffold->Suzuki Ar-B(OH)2, Pd Click Pathway C: CuAAC Click (Triazole Formation) Scaffold->Click R-N3, Cu(I) Prod_SNAr 4-Amino/Alkoxy Pyridine (Alkyne Intact) SNAr->Prod_SNAr Prod_Suzuki 4-Aryl Pyridine (Alkyne Intact) Suzuki->Prod_Suzuki Prod_Click Triazole Conjugate (Chloride Intact) Click->Prod_Click

Figure 1: Divergent synthetic pathways. The scaffold allows independent modification of the aromatic core or the aliphatic tail.

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Install an amine or ether at the 4-position while preserving the alkyne. Mechanism: The pyridine nitrogen withdraws electron density, making the C4 position highly electrophilic.[1] The reaction proceeds via a Meisenheimer complex.[1]

Critical Consideration:

  • Solvent Choice: Polar aprotic solvents (DMSO, NMP) are required to stabilize the transition state.

  • Temperature: 4-Chloropyridines are less reactive than 4-fluoropyridines. Moderate heat (60–90°C) is usually required.

Step-by-Step Protocol
  • Preparation: In a pressure vial, dissolve 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Nucleophile Addition: Add the primary or secondary amine (1.2 – 1.5 equiv).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) to scavenge HCl.

    • Note: If using an alkoxide nucleophile, use NaH in THF instead of DIPEA/DMSO.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor by LCMS.[2] The starting material (Cl) peak should disappear.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), then brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Data:

Parameter Standard Condition Observation
Solvent DMSO or NMP Essential for rate acceleration.
Temp 80°C <60°C is often too slow for Cl displacement.

| Alkyne Stability | Excellent | Alkyne remains unreacted under basic


 conditions. |

Protocol B: Copper-Free Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the 4-position using a boronic acid. Challenge: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) or Sonogashira coupling if Copper is present. Solution: Use a Copper-Free Palladium system with a high-activity precatalyst.

Step-by-Step Protocol
  • Degassing (Crucial): Sparge 1,4-Dioxane and Water (4:1 ratio) with Argon for 15 minutes. Oxygen promotes alkyne homocoupling.

  • Assembly: In a reaction tube, combine:

    • Scaffold (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Base:

      
       (3.0 equiv)
      
    • Catalyst:

      
       (5 mol%)
      
      • Expert Tip: Pd(dppf)Cl2 is preferred over Pd(PPh3)4 because the bidentate ligand prevents ligand dissociation and non-specific binding to the pyridine nitrogen or alkyne.

  • Reaction: Heat to 90°C under Argon atmosphere for 2–4 hours.

  • Workup: Filter through a Celite pad. Dilute with EtOAc/Water. Extract organic layer.

  • Purification: Silica gel chromatography.

Protocol C: "Click" Chemistry (CuAAC)

Objective: Conjugate an azide-tagged payload to the alkyne tail. Challenge: Pyridines are excellent ligands for Copper. The scaffold itself can chelate the Cu(I) catalyst, arresting the catalytic cycle or requiring high catalyst loading (which degrades proteins/biomolecules). Solution: Use a tris-triazole ligand (THPTA) . THPTA binds Cu(I) stronger than the pyridine scaffold, protecting the catalyst and maintaining reactivity.

Step-by-Step Protocol
  • Stock Solutions:

    • CuSO4: 20 mM in water.

    • THPTA Ligand: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (Freshly prepared).

  • Complex Formation: Premix CuSO4 (1 equiv) and THPTA (5 equiv) in a small tube. Let sit for 5 mins. This ensures the copper is fully ligated before seeing the pyridine scaffold.

  • Reaction Mix: To the scaffold (dissolved in tBuOH/Water 1:1 or DMSO/Water), add:

    • Azide partner (1.0 equiv)

    • Cu-THPTA complex (5 mol% relative to scaffold)

    • Sodium Ascorbate (10 mol%)

  • Incubation: Stir at Room Temperature for 1–2 hours.

    • Note: Do not heat. Heating terminal alkynes with copper can cause byproducts.

  • Quenching: Add EDTA (5 mM final) to chelate copper before purification.

Ligand Selection Logic:

LigandLogic Problem Pyridine Nitrogen Chelates Cu(I) Standard Standard Conditions (CuSO4 Only) Problem->Standard Solution Add THPTA Ligand Problem->Solution Fail Stalled Reaction Precipitation Standard->Fail Mechanism THPTA binds Cu(I) tighter than Pyridine Solution->Mechanism Result High Yield Fast Reaction Mechanism->Result

Figure 2: The necessity of THPTA ligands when performing Click chemistry on pyridine-containing scaffolds.

Safety & Handling

  • Skin Sensitization: 4-halopyridines are known skin irritants and sensitizers. Handle exclusively in a fume hood with nitrile gloves.

  • Alkylating Potential: The propargyl ether moiety is a potential alkylating agent. Treat all waste streams as hazardous.

  • Volatility: While the ether tail reduces volatility compared to 4-chloropyridine, the compound should still be kept in sealed vials at 4°C.

References

  • Scaffold Reactivity ( ): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of 4-halopyridines).
  • Click Chemistry Ligands (THPTA): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Suzuki Coupling on Pyridines: Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile method for Suzuki cross-coupling reactions of nitrogen heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. Link

  • Chemoselectivity (Alkyne vs Halide): Albada, H. B., et al. (2007). Modulating the reactivity of alkynes in Click reactions. Organic & Biomolecular Chemistry. Link

Sources

Method

A Robust, Stability-Indicating HPLC Method for the Purity Assessment of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

An Application Note from the Office of the Senior Application Scientist Abstract This application note details a comprehensive, validated, and stability-indicating reversed-phase high-performance liquid chromatography (R...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a comprehensive, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. Developed for researchers, quality control analysts, and drug development professionals, this guide provides not only a step-by-step protocol but also the underlying scientific rationale for key methodological choices. The method is designed to effectively separate the main analyte from potential process impurities and degradation products, ensuring compliance with rigorous pharmaceutical quality standards. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2]

Introduction and Method Rationale

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a substituted pyridine derivative with potential applications as a building block in pharmaceutical synthesis.[3][4] The purity of such intermediates is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a reliable and robust analytical method is essential for quality control and stability testing.[5]

This method employs the principle of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , the gold standard for the analysis of small-molecule pharmaceuticals.[5][6][7] The analyte, being moderately polar, is well-suited for separation on a non-polar stationary phase with a polar mobile phase.

Causality Behind Key Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was chosen for its versatility and robust hydrophobic retention characteristics, which are ideal for separating the main analyte from potentially less polar or more polar impurities.[6]

  • Mobile Phase pH Control: The pyridine moiety in the analyte is basic (typical pKa for pyridines is ~5.2-6.0).[3][4] To ensure consistent protonation of the pyridine nitrogen and thus achieve sharp, symmetrical peaks and reproducible retention times, the mobile phase is buffered to an acidic pH of 3.0. This suppresses the silanol interactions on the silica-based column and ensures the analyte is in a single ionic form.

  • Gradient Elution: A gradient elution program, which systematically increases the proportion of the organic solvent (acetonitrile), is employed. This is critical for a stability-indicating method as it ensures that a wide range of potential impurities, from very polar (eluting early) to very non-polar (eluting late), are effectively separated and eluted from the column within a practical runtime.[5]

  • UV Detection: The aromatic pyridine ring acts as a strong chromophore, allowing for sensitive and reliable detection using a standard UV detector.[5] The detection wavelength is set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity for both the main component and its impurities.

Instrumentation, Chemicals, and Consumables

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

    • Phosphoric Acid (H₃PO₄), analytical grade.

    • 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine reference standard.

  • Consumables:

    • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Syringe filters, 0.45 µm PVDF or PTFE.

    • HPLC vials with caps.

    • Standard laboratory glassware.

Detailed Experimental Protocols

Mobile Phase and Solution Preparation

Mobile Phase A (Aqueous Buffer, pH 3.0):

  • Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 10 mM solution.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Mobile Phase B (Organic):

  • Use 100% HPLC-grade Acetonitrile.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Stock Solution (approx. 500 µg/mL):

  • Accurately weigh approximately 25 mg of the 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine reference standard.

  • Transfer it into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

Working Standard Solution (approx. 50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent.

Sample Preparation (for Purity Assessment):

  • Accurately weigh approximately 25 mg of the 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine sample.

  • Prepare a 500 µg/mL solution following the same procedure as the Standard Stock Solution. This will be the Test Solution.

  • Filter an aliquot of the Test Solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Method

The optimized HPLC conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 265 nm (or determined λmax)
Run Time 30 minutes

Table 1: Optimized HPLC Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Table 2: Gradient Elution Program

System Suitability and Method Validation

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system must be verified. This is achieved by injecting the Working Standard Solution (50 µg/mL) five times. The results must meet the criteria outlined below, which are based on standard pharmaceutical practices.[8]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
%RSD of Retention Time ≤ 1.0%Confirms the stability and reproducibility of the pump and mobile phase delivery.

Table 3: System Suitability Test Parameters and Acceptance Criteria

Method Validation Protocol (ICH Q2(R1) Framework)

A stability-indicating method must be rigorously validated to prove it is fit for its intended purpose.[1][2]

  • Specificity & Forced Degradation: A forced degradation study is performed to demonstrate that the method can separate the main analyte from its degradation products.[9] The sample is subjected to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) to generate potential degradants. The purity and peak purity of the main analyte peak should be evaluated using a DAD to ensure no co-eluting peaks are present.

  • Linearity: The linearity of the method is assessed by preparing a series of solutions over a concentration range (e.g., 1 µg/mL to 100 µg/mL). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Accuracy is determined by a recovery study, typically by spiking a known amount of reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six replicate preparations of the sample on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established as the concentration where the signal-to-noise ratio is approximately 10:1.

  • Robustness: The method's robustness is evaluated by making small, deliberate changes to the method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and observing the effect on the results. The system suitability parameters should remain within the acceptance criteria.

Data Visualization and Workflow

The following diagrams illustrate the logical workflows for method development and the final analytical protocol.

MethodDevelopment start_node Define Analytical Target Profile (ATP) process_node process_node decision_node decision_node end_node Final Validated Method A 1. Analyte Characterization (Structure, Polarity, pKa, UV) B 2. Initial Method Screening - Column (C18) - Mobile Phase (ACN/H2O) A->B Input C 3. pH & Buffer Optimization (Target: pH 3.0) B->C Proceed D 4. Gradient Optimization (Separate all peaks) C->D Proceed E Good Separation? D->E Evaluate E->B No, Re-screen F 5. Method Validation (ICH Q2(R1)) E->F Yes F->end_node Complete PurityProtocol prep_node prep_node qc_node qc_node analysis_node analysis_node report_node report_node A 1. Prepare Mobile Phase & Diluent B 2. Prepare Standard & Sample Solutions A->B C 3. Equilibrate HPLC System B->C D 4. Perform System Suitability Test (SST) C->D E SST Pass? D->E F 6. Inject Sample Solution(s) E->F Yes I Troubleshoot System (Check Pump, Column) E->I No G 7. Process Chromatograms (Integrate Peaks) F->G H 8. Calculate Purity (Area % Method) G->H

Caption: Step-by-step protocol for purity assessment.

Conclusion

The RP-HPLC method described herein is a robust, precise, and accurate tool for the purity determination and stability assessment of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. The logical method development approach, grounded in the physicochemical properties of the analyte, has resulted in a high-quality separation. Full validation according to ICH guidelines confirms that this method is suitable for its intended purpose in a regulated pharmaceutical environment, ensuring the quality and consistency of the chemical entity.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Rasayan Journal of Chemistry. (2018). ich guideline practice: a validated stability indicating rp-uplc method development and. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Al-Majd, A. A., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Available at: [Link]

Sources

Application

Application Notes and Protocols for Developing Biochemical Assays with 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Abstract This technical guide provides a comprehensive framework for utilizing 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine as a versatile chemical probe in biochemical assays. We delve into the unique chemical attribu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine as a versatile chemical probe in biochemical assays. We delve into the unique chemical attributes of this molecule, highlighting the synergistic roles of its three key functional components: the 4-chloropyridine moiety, the propargyl ether linker, and the terminal alkyne. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for Activity-Based Protein Profiling (ABPP) to identify and characterize potential enzyme targets, with a particular focus on cysteine proteases such as cathepsins. We will explore the causality behind experimental design, provide step-by-step methodologies, and present data in a clear, accessible format.

Introduction: A Multifunctional Probe for Target Discovery

The quest for novel therapeutics and a deeper understanding of biological pathways is intrinsically linked to our ability to identify and characterize the proteins that small molecules interact with. 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a trifunctional chemical probe designed for this purpose. Its utility stems from the distinct properties of its constituent parts:

  • The Pyridine Core: Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions, contributing to binding affinity and specificity for enzyme active sites.[3]

  • The 4-Chloro Substituent (The "Warhead"): The chlorine atom at the 4-position of the pyridine ring renders this position susceptible to nucleophilic aromatic substitution. This feature allows the molecule to act as a covalent inhibitor, particularly for enzymes with a nucleophilic residue, such as a cysteine, in their active site. This covalent and irreversible binding is the foundation of many activity-based probes.

  • The Propargyl Ether Linker with a Terminal Alkyne (The "Handle"): The terminal alkyne group is a bioorthogonal handle that can be used for "click chemistry," a set of highly efficient and specific reactions.[4] The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the attachment of a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment.[5]

This unique combination of a reactive "warhead" and a bioorthogonal "handle" makes 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine an ideal candidate for Activity-Based Protein Profiling (ABPP), a powerful technique for identifying enzyme targets in complex biological samples.[6]

Principle of Application: Activity-Based Protein Profiling (ABPP) of Cysteine Cathepsins

Cysteine cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes, including bone remodeling, antigen presentation, and cancer progression.[1] Their active sites contain a nucleophilic cysteine residue, which is the target for many inhibitors. The 4-chloropyridine moiety of our probe can covalently modify this active site cysteine, leading to irreversible inhibition.

The ABPP workflow using 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine can be conceptualized as a two-step process:

  • Target Labeling: The probe is incubated with a complex biological sample (e.g., cell lysate). The probe will selectively and covalently bind to the active cysteine residues of its target proteins.

  • Reporter Tagging via Click Chemistry: A reporter molecule containing an azide group (e.g., biotin-azide for enrichment or a fluorescent-azide for in-gel visualization) is then "clicked" onto the alkyne handle of the probe-protein conjugate. This allows for the detection and/or isolation of the target proteins.[7]

This approach provides a powerful method to profile the activity of specific enzymes within their native environment.

ABPP_Workflow cluster_0 Step 1: Target Labeling cluster_1 Step 2: Reporter Tagging (CuAAC) cluster_2 Step 3: Downstream Analysis Probe 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Labeled_Proteome Probe-Cathepsin Covalent Adduct Probe->Labeled_Proteome Covalent Modification Proteome Cell Lysate (Active Cathepsins) Proteome->Labeled_Proteome Tagged_Proteome Tagged Probe-Cathepsin Adduct Labeled_Proteome->Tagged_Proteome Cu(I) Catalyst, Ascorbate Azide_Tag Azide-Reporter (Biotin or Fluorophore) Azide_Tag->Tagged_Proteome Click Chemistry Analysis SDS-PAGE (Fluorescence) or Affinity Purification (Biotin) followed by Mass Spectrometry Tagged_Proteome->Analysis

Figure 1. Workflow for Activity-Based Protein Profiling (ABPP).

Detailed Protocols

Protocol 1: Profiling Cathepsin Activity in Cell Lysate

This protocol describes the use of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine to label active cysteine cathepsins in a cell lysate, followed by fluorescent detection using CuAAC.

Materials:

  • Cell Lysate: Prepare lysate from a cell line known to express cathepsins (e.g., RAW 264.7 macrophages) in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors excluding cysteine protease inhibitors).

  • Probe Stock Solution: 10 mM stock of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in DMSO.

  • Reporter Tag: 1 mM Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide) in DMSO.

  • CuAAC Catalyst Premix:

    • 20 mM Copper(II) Sulfate (CuSO₄) in water.

    • 100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand in water.[3]

  • Reducing Agent: Freshly prepared 300 mM sodium ascorbate in water.

  • Protein Quantification Assay: (e.g., BCA assay).

  • SDS-PAGE materials and imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate. Adjust the concentration to 1-2 mg/mL with lysis buffer.

  • Probe Incubation:

    • To 50 µL of cell lysate (50-100 µg of protein), add 1 µL of a 1:10 dilution of the 10 mM probe stock solution (final concentration: 20 µM).

    • For a negative control, pre-incubate a separate aliquot of lysate with a broad-spectrum cysteine protease inhibitor (e.g., E-64) for 30 minutes before adding the probe.

    • Incubate all samples for 60 minutes at 37°C.

  • CuAAC Reaction (Click Chemistry):

    • To the probe-incubated lysate, add the following reagents in order, vortexing briefly after each addition:

      • 2 µL of 1 mM fluorescent azide reporter tag.

      • 1 µL of 100 mM THPTA ligand.

      • 1 µL of 20 mM CuSO₄.

      • 1 µL of 300 mM sodium ascorbate to initiate the reaction.[3]

    • Protect the reaction from light and incubate for 60 minutes at room temperature.

  • Sample Preparation for SDS-PAGE:

    • Add 20 µL of 4x Laemmli sample buffer to each reaction.

    • Boil the samples for 5 minutes at 95°C.

  • In-Gel Fluorescence Analysis:

    • Load 20 µL of each sample onto a polyacrylamide gel.

    • Run the gel according to standard procedures.

    • Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters for your chosen fluorophore.

Expected Results:

Fluorescent bands should appear in the lane with the probe-treated lysate, corresponding to the molecular weights of active cathepsins. These bands should be significantly reduced or absent in the negative control lane pre-treated with E-64.

ParameterRecommended ValueRationale
Probe Concentration 10-50 µMSufficient to label active enzymes without excessive off-target effects. Optimization may be required.
Incubation Time 30-60 minutesAllows for covalent modification of the target enzymes.
CuSO₄ Concentration 1 mM (final)Catalytic amount for the CuAAC reaction.
THPTA:CuSO₄ Ratio 5:1The ligand stabilizes the Cu(I) ion and improves reaction efficiency in aqueous buffers.[5]
Sodium Ascorbate 5-10 mM (final)Reduces Cu(II) to the active Cu(I) state and scavenges oxygen.[5]
Protocol 2: Target Identification via Affinity Pull-Down and Mass Spectrometry

This protocol outlines the enrichment of probe-labeled proteins using a biotin reporter tag, followed by on-bead digestion and identification by mass spectrometry.

Materials:

  • Reporter Tag: 1 mM Biotin-PEG4-Azide in DMSO.

  • Streptavidin-agarose beads.

  • Wash Buffers:

    • Wash Buffer 1: 1% SDS in PBS.

    • Wash Buffer 2: 6 M Urea in PBS.

    • Wash Buffer 3: PBS.

  • Elution/Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

  • Reducing Agent: 10 mM DTT in Elution/Digestion Buffer.

  • Alkylating Agent: 55 mM Iodoacetamide in Elution/Digestion Buffer.

  • Trypsin (mass spectrometry grade).

Procedure:

  • Probe Labeling and Click Chemistry:

    • Follow steps 1-3 from Protocol 1, but use Biotin-PEG4-Azide as the reporter tag. Scale up the reaction volume as needed (e.g., to 1 mg of total protein).

  • Enrichment of Biotinylated Proteins:

    • Add 50 µL of a 50% slurry of streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1 hour at room temperature with gentle rotation.

    • Pellet the beads by centrifugation (e.g., 2000 x g for 2 minutes).

    • Wash the beads sequentially with 1 mL each of Wash Buffer 1, Wash Buffer 2, and three times with Wash Buffer 3.

  • On-Bead Digestion:

    • Resuspend the washed beads in 100 µL of Elution/Digestion Buffer containing 10 mM DTT. Incubate for 30 minutes at 56°C.

    • Cool to room temperature and add 55 mM iodoacetamide. Incubate for 20 minutes in the dark.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Extraction and Mass Spectrometry:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

Expected Results:

Mass spectrometry analysis will provide a list of identified proteins. True targets of the probe should be highly enriched in the sample compared to a control sample (e.g., pre-treated with E-64 or a no-probe control). The identified proteins are likely to be cysteine proteases or other enzymes with a reactive cysteine in their active site.

Illustrative Application: Probing Cathepsin K Activity in Osteoclast Differentiation

Cathepsin K is a key protease involved in bone resorption by osteoclasts. Its dysregulation is implicated in osteoporosis.[1] 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine can be used to monitor the activity of Cathepsin K during the differentiation of bone marrow macrophages into osteoclasts.

CathepsinK_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK binds BMM Bone Marrow Macrophage RANK->BMM activates Osteoclast Mature Osteoclast BMM->Osteoclast Differentiates into CatK Increased Cathepsin K Activity Osteoclast->CatK Degradation Bone Resorption CatK->Degradation Probe Probe Labeling (ABPP) CatK->Probe Measured by Bone Bone Matrix Bone->Degradation

Figure 2. Probing Cathepsin K activity in osteoclast-mediated bone resorption.

By applying the ABPP protocol at different time points during osteoclast differentiation, researchers can quantify the changes in active Cathepsin K levels, providing insights into the regulation of this key enzyme in bone metabolism.

Troubleshooting and Considerations

  • High Background Signal: This may be due to non-specific binding of the probe or reporter tag. Ensure adequate washing steps during affinity purification. Consider including a pre-clearing step with streptavidin beads before adding the biotin-azide.

  • No Signal: The target protein may not be active or expressed in the sample. Confirm protein expression by Western blot. Ensure the probe and click chemistry reagents are active and used at the correct concentrations.

  • Probe Synthesis: While 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is commercially available, a synthesis can be performed by O-propargylation of 4-chloro-2-(hydroxymethyl)pyridine using propargyl bromide in the presence of a base like sodium hydride or cesium carbonate.

Conclusion

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a powerful and versatile tool for the development of biochemical assays, particularly in the field of target identification and enzyme profiling. Its unique trifunctional design allows for covalent modification of target enzymes and subsequent bioorthogonal ligation to reporter molecules. The protocols and conceptual framework provided in this guide offer a solid foundation for researchers to employ this probe in their studies of enzyme function and for the discovery of new drug targets.

References

  • Pyrrolopyrimidines: A promising scaffold for the development of novel cathepsin K inhibitors. (2025). PubMed. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). MDPI. [Link]

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. (2013). Ting Laboratory. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2011). ResearchGate. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011). Jena Bioscience. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). (n.d.). Creative Biolabs. [Link]

  • Click Chemistry in Proteomic Investigations. (n.d.). PMC. [Link]

  • Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. (2010). Angewandte Chemie International Edition. [Link]

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Springer Protocols. [Link]

  • An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. (2010). Angewandte Chemie. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

  • Activity-Based Protein Profiling (ABPP) Service. (n.d.). Mtoz Biolabs. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Small molecule photocatalysis enables drug target identification via energy transfer. (n.d.). PNAS. [Link]

  • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. (2024). ACS Applied Materials & Interfaces. [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (n.d.). SciSpace. [Link]

  • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. (n.d.). PMC. [Link]

  • Method for synthesizing 4-chloro-pyridine. (n.d.).
  • A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. (2021). Chemical Society Reviews. [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2026). MDPI. [Link]

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2025). ResearchGate. [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [Link]

  • Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. (2022). MDPI. [Link]

Sources

Method

derivatization of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine for SAR studies

Topic: Strategic Derivatization of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine for Structure-Activity Relationship (SAR) Studies Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Derivatization of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold and the Imperative of SAR

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for designing novel therapeutics targeting a wide range of diseases. However, the discovery of a promising lead compound is merely the beginning. The subsequent journey of lead optimization hinges on systematic Structure-Activity Relationship (SAR) studies, a process of methodically altering a molecule's structure to understand how these changes impact its biological activity.[3][4]

This guide focuses on 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine , a versatile building block designed for efficient SAR exploration. This scaffold possesses two distinct and orthogonally reactive handles: a 4-chloro substituent on the pyridine ring and a terminal alkyne on the side chain. This dual functionality allows for the independent and selective introduction of diverse chemical moieties, enabling a rapid and systematic exploration of the chemical space around the core structure.

We will detail robust protocols for derivatization at both sites, focusing on two of modern chemistry's most powerful transformations: the Sonogashira cross-coupling reaction for the 4-chloro position and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction for the terminal alkyne.

G cluster_main Derivatization Strategy cluster_sonogashira Sonogashira Coupling cluster_cuaac CuAAC 'Click' Chemistry start 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (Starting Scaffold) s_reagents R-Alkyne Pd Catalyst, Cu(I) co-catalyst Amine Base start->s_reagents c_reagents R-Azide (R-N3) Cu(I) Catalyst (from CuSO4/Ascorbate) start->c_reagents s_product Library A: Derivatization at C4 Position s_reagents->s_product C-C Bond Formation s_product->s_product c_product Library B: Derivatization at Alkyne s_product->c_product c_reagents->c_product Triazole Formation c_product->c_product s_prouct s_prouct c_product->s_prouct

Figure 1: Dual derivatization strategy for the pyridine scaffold.

Part 1: Derivatization at the C4-Position via Sonogashira Coupling

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (like our 4-chloropyridine) and sp-hybridized carbons (terminal alkynes).[5][6] This reaction is exceptionally valuable for SAR studies as it allows the introduction of a rigid alkynyl linker, extending a new vector for probing protein-ligand interactions.

Causality and Experimental Rationale
  • Catalyst System: The reaction is co-catalyzed by palladium and copper(I).[5] The palladium complex (e.g., Pd(PPh₃)₂Cl₂) undergoes oxidative addition to the aryl chloride. The copper(I) salt (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is the key step in forming the new C-C bond.[7]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is crucial. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HCl) byproduct generated during the reaction.[5]

  • Inert Atmosphere: The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which is an undesired side reaction.[5] Therefore, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical for achieving high yields of the desired cross-coupled product.

G start Setup Reaction Vessel (Oven-dried flask) inert Purge with Inert Gas (N2 or Argon) start->inert add_solids Add Scaffold, Pd Catalyst, CuI, and R-Alkyne inert->add_solids add_liquids Add Anhydrous Solvent (e.g., THF) and Base (e.g., NEt3) add_solids->add_liquids react Stir at RT to 50°C Monitor by TLC add_liquids->react workup Quench Reaction (e.g., with NH4Cl soln) react->workup extract Liquid-Liquid Extraction (e.g., EtOAc/Water) workup->extract purify Purify by Column Chromatography extract->purify end Characterize Product (NMR, MS) purify->end

Figure 2: General workflow for the Sonogashira coupling protocol.

Protocol 1: Sonogashira Cross-Coupling

This protocol provides a general procedure for coupling an aryl halide with a terminal alkyne.[8]

Materials:

  • 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (1.0 eq)

  • Terminal alkyne of choice (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (NEt₃) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • Vessel Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask with septa, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the terminal alkyne via syringe. Then, add anhydrous THF (to make a ~0.2 M solution with respect to the starting scaffold) followed by triethylamine.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish (as can be the case with aryl chlorides), it may be gently heated to 40-50 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 3-24 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[9]

Data Presentation: Representative Sonogashira Couplings
EntryR-Alkyne PartnerConditionsTime (h)Yield (%)
1PhenylacetyleneTHF, NEt₃, 50°C1278
23-EthynyltolueneTHF, NEt₃, 50°C1475
31-Ethynyl-4-fluorobenzeneTHF, NEt₃, 50°C1281
4TrimethylsilylacetyleneTHF, NEt₃, RT692

Yields are hypothetical and for illustrative purposes.

Part 2: Derivatization at the Terminal Alkyne via CuAAC

The terminal alkyne of the propargyl group is a perfect handle for "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and simple to perform.[10] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example, forming a stable 1,2,3-triazole ring that links the pyridine scaffold to a new moiety introduced via an organic azide.[11]

Causality and Experimental Rationale
  • Mechanism and Regioselectivity: The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The copper(I) catalyst dramatically accelerates the reaction and, through a stepwise mechanism involving copper acetylide intermediates, yields exclusively the 1,4-disubstituted triazole product.[10][11] This regioselectivity is vital for SAR, ensuring that each new derivative has a consistent structural linkage.

  • In Situ Catalyst Generation: The active Cu(I) catalyst is often generated in situ from a readily available and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most common and effective choice for this purpose.[12]

  • Solvent System: A key advantage of CuAAC is its tolerance to a wide range of solvents, including protic and aqueous systems.[10] Reactions are often run in mixtures like t-BuOH/H₂O or DMSO/H₂O, which simplifies the experimental setup and makes the reaction more environmentally benign.

G start Dissolve Alkyne Scaffold and Azide Reagent add_cu Add CuSO4 Solution start->add_cu add_asc Add Sodium Ascorbate Solution (Initiates Reaction) add_cu->add_asc react Stir at Room Temperature Monitor by TLC/LC-MS add_asc->react workup Dilute with Water react->workup extract Extract with Solvent (e.g., EtOAc or DCM) workup->extract purify Purify (Column or Crystallization) extract->purify end Characterize Product (NMR, MS) purify->end

Figure 3: General workflow for the CuAAC "click" reaction protocol.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a robust and widely used procedure for the CuAAC reaction.[12]

Materials:

  • Alkyne-functionalized pyridine scaffold (1.0 eq)

  • Organic azide of choice (R-N₃) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

  • Sodium ascorbate (0.1 - 0.2 eq)

  • Solvent system (e.g., 1:1 mixture of tert-Butanol and Water)

  • Standard glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the alkyne-functionalized pyridine scaffold and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O).

  • Catalyst Addition: To the stirring solution, add an aqueous solution of CuSO₄·5H₂O.

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate. A color change (often to yellow-green) is typically observed as the reaction initiates.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alkyne is fully consumed.[13]

  • Work-up: Upon completion, dilute the reaction mixture with water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane. If the product precipitates, it can be isolated by filtration.

  • Washing: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography or recrystallization if necessary.

Data Presentation: Representative CuAAC Reactions
EntryR-Azide PartnerConditionsTime (h)Yield (%)
1Benzyl azidet-BuOH/H₂O (1:1), RT295
21-Azido-4-methoxybenzenet-BuOH/H₂O (1:1), RT392
32-Azido-N,N-dimethylethanaminet-BuOH/H₂O (1:1), RT198
41-Azido-3-phenylpropanet-BuOH/H₂O (1:1), RT2.594

Yields are hypothetical and for illustrative purposes.

Part 3: Application in a Structure-Activity Relationship (SAR) Workflow

The ultimate goal of these derivatizations is to generate a library of diverse analogs for biological screening. The data from these screens are then used to build an SAR model, which guides the next round of molecular design.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Data Analysis & Design lib_a Synthesize Library A (Sonogashira Derivatives) screen High-Throughput Screening (HTS) lib_a->screen lib_b Synthesize Library B (CuAAC Derivatives) lib_b->screen lib_c Synthesize Dual-Modified Library (Sonogashira then CuAAC) lib_c->screen dose Dose-Response Assay screen->dose Iterative Cycle ic50 Determine IC50/EC50 Values dose->ic50 Iterative Cycle sar Establish SAR (e.g., R-group effects) ic50->sar Iterative Cycle design Design Next-Gen Compounds (Lead Optimization) sar->design Iterative Cycle design->lib_a Iterative Cycle

Sources

Application

Topic: A Scalable and Validated Laboratory Synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract and Strategic Overview 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract and Strategic Overview

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a valuable heterocyclic building block, incorporating a reactive terminal alkyne suitable for "click" chemistry, a stable chloropyridine core for cross-coupling reactions, and an ether linkage common in pharmacologically active molecules. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via a Williamson ether synthesis. The chosen synthetic strategy involves the deprotonation of 4-Chloro-2-(hydroxymethyl)pyridine using sodium hydride to form a sodium alkoxide intermediate, followed by nucleophilic substitution with propargyl bromide. This method is high-yielding, utilizes readily available starting materials, and has been optimized for laboratory scale-up (5-20 gram scale). We will elucidate the mechanistic rationale, provide a step-by-step protocol complete with work-up and purification, and address critical safety and scale-up considerations.

Synthetic Strategy and Mechanistic Rationale

The formation of the target ether is achieved through the Williamson ether synthesis, a cornerstone of organic chemistry for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The overall transformation is depicted below:

Reaction Scheme

Mechanistic Steps:

  • Deprotonation: The synthesis is initiated by the deprotonation of the primary alcohol, 4-Chloro-2-(hydroxymethyl)pyridine, using a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the alcohol to form the corresponding sodium alkoxide. The only byproduct of this step is hydrogen gas (H₂), which safely evolves from the reaction mixture.

  • Nucleophilic Attack: The resulting alkoxide is a potent nucleophile. It attacks the electrophilic carbon atom of propargyl bromide, which bears the leaving group (Br⁻).[2] This attack occurs from the backside of the C-Br bond, in a classic SN2 trajectory.[3][4]

  • Bond Formation: The carbon-oxygen bond is formed in a single, concerted step as the carbon-bromine bond is cleaved, resulting in the desired product and a sodium bromide salt.[1][2] The use of a primary alkyl halide (propargyl bromide) is ideal, as this minimizes the potential for competing elimination (E2) reactions.[3]

Materials, Reagents, and Equipment

Reagent and Solvent Data
Reagent/SolventCAS NumberMolecular Weight ( g/mol )Recommended PuritySupplier Example
4-Chloro-2-(hydroxymethyl)pyridine63071-10-3143.57≥98%Chem-Impex[5]
Sodium Hydride (NaH)7646-69-724.0060% dispersion in mineral oilMilliporeSigma[6]
Propargyl Bromide106-96-7118.9680% solution in tolueneFisher Scientific[7]
Anhydrous Tetrahydrofuran (THF)109-99-972.11≥99.9%, inhibitor-freeStandard Supplier
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeStandard Supplier
Hexanes110-54-386.18ACS GradeStandard Supplier
Saturated Sodium Bicarbonate (aq.)N/AN/AN/ALab-prepared
Brine (Saturated NaCl aq.)N/AN/AN/ALab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous, GranularStandard Supplier
Silica Gel7631-86-960.08230-400 mesh, 60 ÅStandard Supplier
Required Equipment
  • Three-neck round-bottom flask (appropriately sized for scale)

  • Mechanical overhead stirrer and stirring guide

  • Septa and nitrogen/argon inlet for maintaining an inert atmosphere

  • Addition funnel

  • Low-temperature thermometer

  • Ice-water bath

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Separatory funnel

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Experimental Protocol

This protocol is optimized for a ~10 g synthesis of the final product.

Workflow Visualization

G cluster_0 Phase 1: Setup & Alkoxide Formation cluster_1 Phase 2: S_N2 Reaction & Quench cluster_2 Phase 3: Work-up & Purification setup 1. Assemble & Flame-Dry Glassware Under Inert Atmosphere (N₂) add_nah 2. Charge Flask with NaH Dispersion in Anhydrous THF setup->add_nah cool_0c 3. Cool Suspension to 0 °C add_nah->cool_0c add_alcohol 4. Add 4-Chloro-2-(hydroxymethyl)pyridine Solution Dropwise via Addition Funnel cool_0c->add_alcohol stir_rt 5. Warm to RT and Stir (1 hr) Observe H₂ Evolution add_alcohol->stir_rt recool_0c 6. Re-cool Alkoxide Solution to 0 °C stir_rt->recool_0c Alkoxide Formed add_bromide 7. Add Propargyl Bromide Solution Dropwise recool_0c->add_bromide react_rt 8. Warm to RT and Stir (3-5 hr) Monitor by TLC add_bromide->react_rt quench 9. Cautiously Quench with Water and Saturated NaHCO₃ react_rt->quench react_rt->quench Reaction Complete extract 10. Extract with Ethyl Acetate (3x) quench->extract Crude Mixture wash 11. Wash Organic Layer with Brine extract->wash dry 12. Dry over Na₂SO₄, Filter, and Concentrate wash->dry chromatography 13. Purify Crude Oil by Flash Column Chromatography dry->chromatography final_product 14. Isolate Pure Product as an Oil chromatography->final_product

Caption: Experimental workflow for the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

Step 1: Apparatus Setup and Inerting Assemble a three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flame-dry all glassware under a vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. Maintaining an inert atmosphere is critical due to the water-reactivity of sodium hydride.[6]

Step 2: Alkoxide Formation To the reaction flask, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Add anhydrous THF via cannula to create a stirrable suspension. Cool the flask to 0 °C using an ice-water bath.

In a separate, dry flask, dissolve 4-Chloro-2-(hydroxymethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous THF. Transfer this solution to the addition funnel.

Add the alcohol solution dropwise to the stirred NaH suspension over 30-45 minutes. Causality Note: A slow addition rate is essential to control the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling is a positive indicator that the alkoxide is forming.

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure complete deprotonation.

Step 3: Ether Formation Re-cool the reaction mixture to 0 °C. Add propargyl bromide (80% solution in toluene, 1.1 equivalents) to the addition funnel, diluted with a small amount of anhydrous THF.

Add the propargyl bromide solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. Causality Note: This SN2 reaction is also exothermic. Controlling the temperature prevents potential side reactions and ensures selectivity.[1]

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.

Step 4: Reaction Monitoring The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting alcohol spot (visualized with a UV lamp) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Step 5: Quenching and Work-up Upon completion, cool the flask back to 0 °C. Very slowly and carefully add deionized water dropwise to quench any unreacted sodium hydride. Safety Critical: This is a highly exothermic process that releases hydrogen gas. Ensure adequate ventilation and perform the quench slowly to avoid uncontrolled effervescence.

Once the gas evolution has ceased, add more water to dissolve the sodium bromide salts, followed by saturated aqueous sodium bicarbonate solution.[8] Transfer the entire mixture to a separatory funnel.

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash once with brine to remove residual water.[9]

Step 6: Purification Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude material will be an oil, likely containing mineral oil from the NaH dispersion and residual toluene.

Purify the crude oil by flash column chromatography on silica gel. A gradient elution, starting with 9:1 Hexanes:EtOAc and gradually increasing the polarity to 4:1 Hexanes:EtOAc, is typically effective for separating the product from non-polar impurities and any unreacted starting materials.

Combine the product-containing fractions (identified by TLC) and concentrate under reduced pressure to yield 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine as a pale yellow oil.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.4 (d, 1H, pyridine H6), ~7.6 (s, 1H, pyridine H3), ~7.3 (d, 1H, pyridine H5), ~4.7 (s, 2H, -O-CH₂-Py), ~4.2 (d, 2H, -O-CH₂-C≡), ~2.5 (t, 1H, -C≡CH).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160 (C-O), ~150 (Py C), ~145 (Py C), ~130 (Py C-Cl), ~125 (Py CH), ~122 (Py CH), ~80 (-C≡CH), ~75 (-C≡CH), ~70 (-O-CH₂-Py), ~58 (-O-CH₂-C≡).

  • Mass Spectrometry (ESI+): Calculated for C₉H₉ClNO [M+H]⁺; observed m/z consistent with this formula.

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Highly flammable and water-reactive.[6] It can ignite spontaneously in moist air. It reacts violently with water, releasing flammable hydrogen gas. Never allow contact with water during the reaction setup. Use a Class D fire extinguisher for metal hydride fires.

  • Propargyl Bromide: Toxic, a lachrymator, and flammable.[7][10] Avoid inhalation of vapors and contact with skin and eyes.[11] It should be handled exclusively in a well-ventilated fume hood.[12]

  • Anhydrous Solvents (THF): Can form explosive peroxides. Always use freshly distilled solvent or solvent from a sealed bottle designed for anhydrous reactions.

References

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate. Available at: [Link]

  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Journal of Scientific Research. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Platteville. Available at: [Link]

  • Safety Data Sheet: Sodium bromide. Carl ROTH. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Available at: [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine. Google Patents.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Investigation of pyridine/propargyl bromide reaction and strong fluorescence enhancements of the resultant poly(propargyl pyridinium bromide). PubMed. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. PubChem. Available at: [Link]

  • Tetramethyl[2.2]paracyclophane-4,5,12,13-tetracarboxylate. Organic Syntheses. Available at: [Link]

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine. Google Patents.
  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. Available at: [Link]

  • Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. The Royal Society of Chemistry. Available at: [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. Available at: [Link]

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Method

safe handling and storage procedures for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Application Notes and Protocols for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. The following gu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. The following guidelines have been developed by synthesizing data from structurally related compounds, including chlorinated pyridines and propargyl ethers. This document is intended as a guide and must be supplemented by a thorough, site-specific risk assessment conducted by qualified personnel before any handling or use.

Introduction and Hazard Analysis

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a specialized organic compound with potential applications in pharmaceutical and materials science research. Its structure incorporates two key functional groups that dictate its reactivity and hazard profile: a chlorinated pyridine ring and a propargyl ether moiety.

  • Chlorinated Pyridine: This heterocyclic aromatic amine derivative is likely to exhibit toxic properties. Chlorinated pyridines can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4][5] They are also noted for their potential environmental toxicity.[6]

  • Propargyl Ether: The terminal alkyne in the propargyl group presents a significant reactivity hazard. Propargyl ethers are known to be flammable and can form explosive peroxides upon exposure to air, especially when operations involve heating or distillation.[7][8][9] There is also a risk of explosion under certain conditions, such as contact with strong bases or during thermal rearrangement.[7][10]

A comprehensive understanding of these intrinsic hazards is the foundation for the safe handling and storage protocols outlined below.

Hazard Identification and Classification

Based on the analysis of its functional groups, the compound should be treated as possessing the following hazards until specific data becomes available:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic/Harmful if swallowed[6][7]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[6]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[6]
Skin Corrosion/IrritationCategory 1C/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[11][12]
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage / Causes serious eye irritation[11][12]
Flammable LiquidCategory 3H226: Flammable liquid and vapor[7][9]
Peroxide FormerClass DEUH019: May form explosive peroxides[7][9]

Safe Handling Protocols

Adherence to stringent safety protocols is mandatory to mitigate the risks associated with this compound.

Engineering Controls
  • Ventilation: All handling of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4][13]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][4][14]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the primary barrier against exposure.

Body PartProtectionStandard
Eyes/Face Chemical safety goggles and a face shield.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][4][12][13]
Skin Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a flame-retardant lab coat.Gloves must comply with EN 374.[1][12][15]
Respiratory A respirator with an appropriate filter (e.g., type ABEK) is required if there is a risk of aerosol generation or if exposure limits are exceeded.[1][2]Follow OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149.[2]
Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a generalized workflow for handling the compound.

  • Preparation: Before starting, ensure all required PPE is worn correctly and the fume hood is functioning properly. Assemble all necessary equipment and reagents.

  • Weighing and Transfer:

    • Conduct all weighing and transfers within the chemical fume hood.

    • Use spark-proof tools for handling the container.[2]

    • Ground and secure containers when dispensing to prevent static discharge.[1][16]

  • Reaction Setup:

    • If heating is required, use a controlled heating mantle and monitor the temperature closely. Avoid open flames.[8]

    • Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[11]

  • Post-Reaction Workup: Quench the reaction carefully, considering any unreacted material.

  • Decontamination:

    • Thoroughly decontaminate all equipment that has come into contact with the compound using an appropriate solvent.

    • Wash hands and any exposed skin thoroughly after handling.[1][2][4]

    • Contaminated clothing should be removed immediately and laundered before reuse.[1][2]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase A Don PPE B Verify Fume Hood Operation A->B C Assemble Equipment B->C D Weigh Compound C->D Begin Handling E Transfer to Reaction Vessel D->E F Set up Reaction (Inert Atmosphere) E->F G Workup and Quenching F->G Reaction Complete H Decontaminate Glassware G->H I Dispose of Waste H->I J Remove PPE and Wash Hands I->J G Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Inert Material) PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report

Caption: Spill Response Workflow.

First-Aid Measures
Exposure RouteAction
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1][2]
Skin Contact Immediately remove all contaminated clothing. Flush the skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [1][2][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][2][12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][2][12]

Waste Disposal

All waste containing 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine must be treated as hazardous.

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing. [13]* Do not discharge into sewer systems or the environment. [6][13]

References

  • 2-Chloropyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer. [Link]

  • Propargyl ether. PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET - Propargyl ether. Fisher Scientific. [Link]

  • Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer. [Link]

  • Chemical Safety Note: Explosion Hazard during the Distillation of Propargyl Thiocyanate. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Mavacamten Intermediate: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Pivotal Role of a Propargylated Pyridine in Advanced API Synthesis In the landscape of m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pivotal Role of a Propargylated Pyridine in Advanced API Synthesis

In the landscape of modern pharmaceutical development, the synthesis of complex active pharmaceutical ingredients (APIs) often hinges on the strategic use of highly functionalized intermediates. One such pivotal building block is 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine . This molecule has garnered significant attention as a key intermediate in the synthesis of Mavacamten, a first-in-class cardiac myosin inhibitor for the treatment of hypertrophic cardiomyopathy.[1][2] The unique structural features of this intermediate, namely the chlorinated pyridine ring and the propargyl ether moiety, render it an ideal precursor for introducing essential functionalities into the final API structure through versatile and efficient chemical transformations.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis, purification, and characterization of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, as well as its subsequent utilization in the synthesis of a Mavacamten precursor. The protocols are designed to be self-validating, with explanations for critical experimental choices and references to authoritative sources, ensuring both scientific integrity and practical applicability for researchers in the field of drug discovery and development.

I. Synthesis of the Precursor: 4-Chloro-2-(hydroxymethyl)pyridine

The journey to our target intermediate begins with the synthesis of its immediate precursor, 4-chloro-2-(hydroxymethyl)pyridine. This can be achieved through a reliable two-step process starting from 4-chloropyridine.

Protocol 1: Synthesis of 4-Chloro-2-(hydroxymethyl)pyridine

Causality Behind Experimental Choices: This protocol employs a well-established method for the functionalization of pyridine rings. The initial chlorination of pyridine provides the necessary chloro-substituent, and the subsequent steps introduce the hydroxymethyl group at the 2-position.

Materials:

  • Pyridine

  • Chlorinating agent (e.g., sulfuryl chloride or phosphorus oxychloride)[3][4]

  • Reducing agent (e.g., sodium borohydride)

  • Appropriate solvents (e.g., dichloromethane, methanol)

  • Standard laboratory glassware and equipment

Step-by-Step Methodology:

  • Chlorination of Pyridine: In a well-ventilated fume hood, dissolve pyridine in a suitable solvent like dichloromethane. Cool the solution in an ice bath and slowly add the chlorinating agent.[3][4] The reaction is exothermic and should be controlled carefully. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of 4-Chloropyridine: Once the reaction is complete, quench the reaction mixture by carefully adding it to ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloropyridine.

  • Synthesis of 4-Chloro-2-pyridinemethanol: The synthesis of the hydroxymethyl derivative can be achieved via different routes, including a Grignard reaction or an oxidation-reduction sequence.[5] A common approach involves the reduction of a corresponding ester or aldehyde. For instance, 4-chloro-2-pyridinecarboxylic acid methyl ester can be reduced to the alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent.[6]

  • Purification: The crude 4-chloro-2-(hydroxymethyl)pyridine can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Characterization Data (Expected):

Technique Expected Results
¹H NMR Peaks corresponding to the pyridine ring protons and the methylene protons of the hydroxymethyl group.
¹³C NMR Signals for the carbon atoms of the pyridine ring and the hydroxymethyl group.
Mass Spec A molecular ion peak corresponding to the mass of the product.

II. Propargylation: Synthesis of the Key Intermediate 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

With the precursor in hand, the next critical step is the introduction of the propargyl group via an etherification reaction. This is a crucial transformation that installs the reactive alkyne functionality.

Protocol 2: Propargylation of 4-Chloro-2-(hydroxymethyl)pyridine

Causality Behind Experimental Choices: This protocol utilizes a Williamson ether synthesis approach, a robust and widely used method for forming ethers. The use of a strong base is necessary to deprotonate the alcohol, forming an alkoxide that then acts as a nucleophile to attack the propargyl bromide.

Materials:

  • 4-Chloro-2-(hydroxymethyl)pyridine

  • Propargyl bromide (handle with extreme care in a fume hood)[1][2][7]

  • A strong base (e.g., sodium hydride or cesium carbonate)[7]

  • Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chloro-2-(hydroxymethyl)pyridine in the anhydrous solvent.

  • Deprotonation: Cool the solution in an ice bath and add the base portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the alkoxide.

  • Propargylation: Slowly add propargyl bromide to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Characterization Data (Expected):

Technique Expected Results
¹H NMR Appearance of a characteristic triplet for the acetylenic proton and a doublet for the methylene protons of the propargyl group, in addition to the pyridine ring and other methylene protons.[7]
¹³C NMR Signals for the alkyne carbons.[7]
Mass Spec A molecular ion peak corresponding to the mass of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.
IR A characteristic absorption band for the C≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2100 cm⁻¹.[7]

III. Application in API Synthesis: Towards Mavacamten

The synthesized intermediate, 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, is a versatile building block. One of its primary applications is in the synthesis of Mavacamten. This is typically achieved through a Sonogashira coupling reaction with a suitable pyrimidine derivative.

Protocol 3: Synthesis of a Mavacamten Precursor via Sonogashira Coupling

Causality Behind Experimental Choices: The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10][11] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it is highly efficient for constructing the core structure of Mavacamten.

Materials:

  • 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

  • 6-Chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione[1][12][13][14]

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione, the palladium catalyst, and copper(I) iodide.

  • Addition of Reagents: Add the anhydrous solvent and the base to the flask. Stir the mixture for a few minutes, and then add a solution of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in the same solvent.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to obtain the Mavacamten precursor.

IV. Visualizing the Synthetic Pathway

To provide a clear overview of the entire synthetic process, the following workflow diagram illustrates the key transformations.

Synthesis_Workflow Pyridine Pyridine Chloropyridine 4-Chloropyridine Pyridine->Chloropyridine Chlorination Hydroxymethylpyridine 4-Chloro-2-(hydroxymethyl)pyridine Chloropyridine->Hydroxymethylpyridine Hydroxymethylation Intermediate 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Hydroxymethylpyridine->Intermediate Propargylation Mavacamten_Precursor Mavacamten Precursor Intermediate->Mavacamten_Precursor Sonogashira Coupling Pyrimidine 6-Chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione Pyrimidine->Mavacamten_Precursor Sonogashira Coupling

Caption: Synthetic workflow for a Mavacamten precursor.

V. Safety and Handling Precautions

Trustworthiness Through Safety: The protocols described herein involve the use of hazardous materials. Adherence to strict safety protocols is paramount for the well-being of researchers and the integrity of the experimental results.

  • Propargyl Bromide: This reagent is highly toxic, flammable, and a lachrymator.[1][2][7] It should always be handled in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Pyridine and its Derivatives: These compounds can be harmful if inhaled, ingested, or absorbed through the skin.[8] Work in a well-ventilated area and use appropriate PPE.

  • Strong Bases: Reagents like sodium hydride are highly reactive and can ignite in the presence of moisture. Handle under an inert atmosphere and quench carefully.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.

VI. Conclusion and Future Perspectives

The synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine represents a critical step in the production of the groundbreaking therapeutic agent, Mavacamten. The protocols outlined in this guide provide a robust and reproducible framework for the synthesis and application of this key intermediate. By understanding the causality behind the experimental choices and adhering to stringent safety measures, researchers can confidently and efficiently produce this valuable compound.

Further research in this area could focus on the development of more sustainable and atom-economical synthetic routes. This may include the exploration of catalytic C-H activation for the direct functionalization of the pyridine ring or the use of greener solvents and reagents. The continued optimization of these synthetic pathways will undoubtedly play a crucial role in making important medicines like Mavacamten more accessible to patients worldwide.

VII. References

  • Rasayan J. Chem. CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]

  • ResearchGate. (PDF) CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]

  • New Drug Approvals. Mavacamten. [Link]

  • MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]

  • Google Patents. Method for synthesizing 4-chloro-pyridine.

  • Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]

  • Google Patents. Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

  • PubChem. 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione. [Link]

  • PMC. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle. [Link]

  • ResearchGate. Synthesis of 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines (6a–g). a. [Link]

  • EPrints USM. Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. [Link]

  • Organic Syntheses Procedure. 4-Acetylpyridine oxime. [Link]

  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. [Link]

  • ACS Publications. Discovery of Aficamten (CK-274), a Next-Generation Cardiac Myosin Inhibitor for the Treatment of Hypertrophic Cardiomyopathy. [Link]

  • RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • Google Patents. Process for the preparation of 7-chloro-6-fluoro-(1m)-1-[4-methyl-2-(propan-2-yl)pyridin-3-yl]pyrido[2,3-d] pyrimidine-2,4(1h,3h).

  • PMC - NIH. Mavacamten stabilizes an autoinhibited state of two-headed cardiac myosin. [Link]

  • PMC - NIH. Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation. [Link]

  • Drugs of the Future. Mavacamten. Allosteric modulator of cardiac myosin, Treatment of hypertrophic cardiomyopathy, Treatment of heart failure with pr. [Link]

  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. [Link]

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [Link]

  • ResearchGate. (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

An authoritative guide for researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide to the palladium-catalyzed cross-coupling reactions of 4-Chloro-2-((...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to the palladium-catalyzed cross-coupling reactions of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a versatile heterocyclic building block. Due to the presence of both a reactive C-Cl bond on an electron-deficient pyridine ring and a terminal alkyne within the propargyl ether moiety, this substrate offers multiple avenues for molecular elaboration. This guide details field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We delve into the causality behind experimental design, addressing the unique challenges and opportunities presented by this substrate, such as the inherent low reactivity of the C-Cl bond and the chemoselectivity required to functionalize the molecule. This note is intended to empower researchers to confidently and successfully utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs. The ability to selectively functionalize this core is paramount in drug discovery and development. 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine emerges as a particularly strategic intermediate. It possesses two distinct points for diversification:

  • The C4-Chloride: An electrophilic site suitable for palladium-catalyzed cross-coupling, allowing for the introduction of aryl, heteroaryl, vinyl, and amino groups. The C-Cl bond, while more challenging to activate than its bromide or iodide counterparts, offers advantages in terms of cost, stability, and availability of starting materials.[1]

  • The Propargyl Ether: The terminal alkyne is a gateway to a host of transformations, including click chemistry, further Sonogashira couplings, or hydration, providing an orthogonal handle for subsequent modifications.

This guide focuses on the first of these handles, providing robust protocols to leverage the power of palladium catalysis at the C4 position. These reactions—the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—are foundational transformations in modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[2][3]

The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][4]

The cycle consists of three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[1]

  • Transmetalation: The organic group from the coupling partner (e.g., from an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

Palladium Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl (Substrate) pd_complex Ar-Pd(II)-Cl(L_n) (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-M (Coupling Partner) pd_r_complex Ar-Pd(II)-R(L_n) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl and vinyl-pyridine structures.

Scientific Rationale

The coupling of chloropyridines requires more forcing conditions or more active catalysts than aryl bromides or iodides. The choice of ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern, sterically bulky, and electron-rich phosphine ligands (e.g., from the Buchwald group) or N-heterocyclic carbene (NHC) ligands significantly enhance the rate of the slow oxidative addition step.[4][5] A base is required to activate the organoboron species for transmetalation.[6]

Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), the palladium catalyst (see table below, 2–5 mol%), and the base (2.0–3.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe.

  • Reaction: Stir the mixture at the indicated temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Recommended Reaction Parameters
ParameterCondition A (Standard)Condition B (For Challenging Substrates)Rationale
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)Condition B is superior for activating the C-Cl bond.
Boronic Acid Arylboronic Acid (1.2 eq.)Arylboronic Acid or MIDA boronate (1.5 eq.)MIDA boronates can offer enhanced stability and slower release.
Base K₂CO₃ (3.0 eq.)K₃PO₄ (3.0 eq.)K₃PO₄ is a stronger base, often more effective for chlorides.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or CPMEAnhydrous conditions in Condition B can minimize boronic acid decomposition.
Temperature 80–100 °C100–110 °CHigher temperatures are often required for C-Cl bond activation.
Time 12–24 hours4–18 hoursMore active catalysts lead to shorter reaction times.
Troubleshooting
  • Low Conversion: Ensure reagents and solvents are strictly anhydrous and the system is thoroughly degassed. Screen different ligands (e.g., XPhos, RuPhos) and stronger bases. Increase catalyst loading or temperature.

  • Formation of Homocoupled Boronic Acid: Use a slight excess of the chloropyridine starting material. Add the boronic acid portion-wise.

  • Hydrodehalogenation (C-Cl replaced by C-H): This side reaction can be promoted by trace water or slow reductive elimination. Ensure anhydrous conditions and consider a different ligand/base combination.[1]

Application Protocol 2: Sonogashira Coupling

The Sonogashira reaction couples the C-Cl bond with a terminal alkyne, providing a direct route to substituted alkynylpyridines.

Scientific Rationale

A key consideration for this specific substrate is chemoselectivity. The molecule itself contains a terminal alkyne. To achieve selective coupling at the C4-Cl position, the reaction must proceed without significant self-coupling or Glaser homocoupling of the alkyne partner.[7][8] The classic Sonogashira protocol uses a palladium catalyst and a copper(I) co-catalyst. The copper is believed to form a copper-acetylide intermediate that facilitates the transmetalation step.[9] Copper-free conditions have also been developed to avoid the common side reaction of Glaser coupling.[7][10] For a chloropyridine substrate, elevated temperatures are typically necessary.[9]

Detailed Step-by-Step Protocol
  • Reaction Setup: To a Schlenk flask, add 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine or diisopropylamine, >3 eq.). Finally, add the terminal alkyne coupling partner (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 60-100 °C) until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with an organic solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.

Recommended Reaction Parameters
ParameterCondition A (Classic Cu-Cocatalyzed)Condition B (Copper-Free)Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%) with a phosphine ligandCopper-free conditions prevent Glaser homocoupling.
Ligand - (Implicit in Pd complex)PCy₃ or SPhos (4 mol%)Bulky ligands facilitate the coupling of aryl chlorides.
Co-catalyst CuI (5 mol%)NoneAvoids dimerization of the alkyne partner.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Cs₂CO₃ or K₂CO₃An inorganic base is used in many copper-free protocols.
Solvent THF or DMFDMF or DMSOPolar aprotic solvents are effective at higher temperatures.
Temperature 60–80 °C100–120 °CHigher temperatures are needed to activate the C-Cl bond without copper.[10]

Application Protocol 3: Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for constructing C-N bonds, enabling the synthesis of a wide range of substituted anilines and other amino-pyridines.[11]

Scientific Rationale

The amination of unactivated aryl chlorides is a challenging transformation that almost exclusively relies on specialized, sterically hindered, and electron-rich phosphine ligands.[11] These ligands promote both the initial oxidative addition of the C-Cl bond and the final reductive elimination of the C-N bond.[12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[13] Strict exclusion of air and moisture is absolutely critical for success.[1]

Detailed Step-by-Step Protocol
  • Reaction Setup (Glovebox Recommended): Inside an inert atmosphere glovebox, add the palladium precatalyst (1-3 mol%), the ligand (1.2-1.5x moles of Pd), and the base (1.4-2.0 eq.) to a dry reaction vial or flask.

  • Reagent Addition: Add 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (1.0 eq.) and the primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-BuOH).

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction with vigorous stirring for the specified time and temperature. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.

Recommended Reaction Parameters
ParameterCondition A (For Aryl Amines)Condition B (For Alkyl Amines)Rationale
Pd Precatalyst G3-XPhos (2 mol%)G3-RuPhos (2 mol%)Ligand choice is critical and often specific to the amine class.
Base NaOtBu (1.5 eq.)LHMDS or K₃PO₄ (2.0 eq.)NaOtBu is a standard, but other bases can be milder or more effective.
Solvent Toluene or CPME1,4-Dioxane or t-BuOHSolvent can significantly impact reaction rate and outcome.[14]
Temperature 100–110 °C80–100 °COptimized temperature balances reaction rate against potential decomposition.
Time 2–18 hours4–24 hoursReaction times vary widely based on substrate reactivity.

General Experimental Workflow & Safety

A standardized workflow ensures reproducibility and safety.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis setup 1. Reaction Setup (Flame-dried glassware, reagents added) inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N2) setup->inert solvent 3. Solvent/Reagent Addition (Anhydrous, degassed) inert->solvent heat 4. Heating & Monitoring (Stir at Temp, TLC/LC-MS) solvent->heat workup 5. Work-up (Quench, extract, dry, concentrate) heat->workup purify 6. Purification (Flash Column Chromatography) workup->purify analysis 7. Characterization (NMR, HRMS, etc.) purify->analysis

Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.

Safety Precautions
  • Palladium Catalysts: Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. Handle under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care.

  • Solvents: Anhydrous solvents are often flammable. Avoid ignition sources and work in a fume hood.

References

  • Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Request PDF. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • LibreTexts Chemistry. (2023). 2.
  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • BenchChem. (n.d.).
  • TCI. (n.d.).
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Wikipedia. (n.d.).
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • ScienceDirect. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. This resource is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we address common challenges, explain the underlying chemical principles, and offer detailed protocols to enhance reaction yield and purity.

Reaction Overview

The synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine from 4-Chloro-2-(hydroxymethyl)pyridine and propargyl bromide is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] First, a base deprotonates the hydroxyl group of the pyridine methanol to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group to form the desired ether.

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Start_Alc 4-Chloro-2-(hydroxymethyl)pyridine Alkoxide Pyridyl Alkoxide (Nucleophile) Start_Alc->Alkoxide + Base Base Base (e.g., NaH) H2 H₂ gas Product 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Alkoxide->Product + Propargyl Bromide Sₙ2 PropargylBr Propargyl Bromide (Electrophile) Salt NaBr

Caption: General two-step mechanism for the Williamson ether synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is very low, or I've only recovered the starting alcohol. What are the likely causes?

This is the most frequent challenge and can stem from several factors. A systematic approach is key to diagnosis.

A1: Potential Causes & Solutions

  • Incomplete Deprotonation: The reaction cannot proceed without the formation of the nucleophilic alkoxide.

    • Causality: The pyridinol starting material must be fully deprotonated to form the reactive alkoxide.[4] If the base is too weak or used in insufficient amounts, a significant portion of the alcohol will remain unreacted.

    • Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, with the only byproduct being hydrogen gas which bubbles out of the solution.[3][5] Potassium hydride (KH) is also effective.[4][6] Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation of this specific alcohol.[4][6] Always use at least 1.1 equivalents of the base to ensure full conversion.

  • Presence of Moisture: Water will destroy your reactive intermediates.

    • Causality: Water can quench the alkoxide intermediate and hydrolyze the propargyl bromide electrophile.[4] Strong bases like NaH react violently with water.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[7]

  • Improper Solvent Choice: The solvent has a profound impact on SN2 reaction rates.

    • Causality: SN2 reactions are fastest in polar aprotic solvents.[2][8] These solvents (e.g., DMF, DMSO, Acetonitrile) solvate the cation of the alkoxide salt but leave the alkoxide anion relatively "naked" and highly nucleophilic.[9] Protic solvents (like ethanol or water) will form hydrogen bonds with the alkoxide, stabilizing it and reducing its nucleophilicity, thus slowing the reaction rate significantly.[2]

    • Solution: Use a dry, polar aprotic solvent. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices for this reaction.[2][10]

ParameterRecommended ChoicesRationale
Base (≥1.1 eq.) Sodium Hydride (NaH), Potassium Hydride (KH)Strong, non-nucleophilic bases that ensure complete and irreversible deprotonation of the alcohol.[3][4]
Solvent Anhydrous DMF, Acetonitrile, THFPolar aprotic solvents accelerate SN2 reactions by not solvating the nucleophile.[2][4][8]
Atmosphere Nitrogen or ArgonPrevents moisture and oxygen from interfering with the reaction.[7]
Temperature 0 °C (Deprotonation), 50-80 °C (Alkylation)Controlled addition of base at 0 °C is safer. Heating is often required for the SN2 step.[2]

Q2: My TLC shows multiple product spots, indicating significant impurity formation. What are these side products and how can I minimize them?

Side reactions are common and often compete with the desired SN2 pathway. Understanding these alternative pathways is crucial for optimization.

A2: Potential Side Reactions & Solutions

  • N-Alkylation of the Pyridine Ring: The nitrogen atom in the pyridine ring is also a nucleophile and can compete with the alkoxide for the propargyl bromide.

    • Causality: The pyridine nitrogen has a lone pair of electrons and can act as a nucleophile, leading to the formation of a quaternary pyridinium salt. While the alkoxide is a stronger nucleophile (harder), N-alkylation can still occur, especially under certain conditions.

    • Solution: Deprotonating the alcohol first with a strong base like NaH at 0°C before adding the propargyl bromide is key. The resulting negatively charged alkoxide is a much more potent nucleophile than the neutral pyridine nitrogen, heavily favoring O-alkylation over N-alkylation. A study on a similar pyridone system showed that O-alkylation was favored over N-alkylation with a ratio of 90:10.[11][12]

  • Elimination (E2) Reaction: Propargyl bromide is a primary halide, making SN2 reactions highly favorable.[3] However, elimination can sometimes compete, especially with sterically hindered or overly strong bases.[1][8]

    • Causality: If the base acts on the alkyl halide instead of the alcohol, it can abstract a proton, leading to an E2 elimination pathway.

    • Solution: This is less of a concern with propargyl bromide. The best practice is to ensure the alcohol is fully converted to the alkoxide before the alkyl halide is added. This consumes the strong base, leaving the less basic (but more nucleophilic) alkoxide to perform the substitution.

  • Polymerization/Side Reactions of Propargyl Bromide: Propargyl halides can be highly reactive and may undergo self-reaction or polymerization, especially at high temperatures or in the presence of certain metals or radicals.[13][14]

    • Causality: The terminal alkyne proton is weakly acidic and can be deprotonated by a very strong base, leading to undesired side reactions.[15]

    • Solution: Add the propargyl bromide slowly to the solution of the alkoxide. Avoid excessive heating (stick to the 50-100 °C range).[2] Ensure the reaction is clean and free of contaminants that could catalyze polymerization.

Side_Reactions cluster_side Alkoxide Pyridyl Alkoxide Nucleophile O_Alkylation Desired Product (O-Alkylation) Alkoxide->O_Alkylation Sₙ2 Attack (Favored Pathway) PropargylBr Propargyl Bromide Electrophile N_Alkylation Side Product (N-Alkylation)|{Pyridinium Salt} Pyridine_N Pyridine Nitrogen (Competing Nucleophile) Pyridine_N->N_Alkylation Sₙ2 Attack (Minor Pathway)

Caption: Competing O-alkylation and N-alkylation pathways.

Frequently Asked Questions (FAQs)

Q: Can I use a weaker base like K₂CO₃ or NaOH? A: While bases like K₂CO₃ and NaOH are used in some Williamson syntheses, particularly for more acidic phenols, they may be insufficient for complete deprotonation of an alcohol like 4-Chloro-2-(hydroxymethyl)pyridine.[6] Using a weaker base risks an incomplete reaction and low yield. For optimal results, a strong base like NaH or KH is recommended.[4]

Q: Is there an alternative to strong bases like NaH? What about Phase-Transfer Catalysis? A: Yes, Phase-Transfer Catalysis (PTC) is an excellent alternative that avoids the need for strictly anhydrous conditions and strong, hazardous bases.[16][17]

  • How it works: In a PTC system, you can use an inexpensive base like aqueous NaOH. The reaction takes place in a biphasic system (e.g., toluene/water). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the hydroxide ion into the organic phase or the alkoxide into the organic phase where it can react with the propargyl bromide.[7][18]

  • Benefits: This method often leads to faster reactions, higher yields, fewer byproducts, and is generally safer and more environmentally friendly ("greener").[16][17]

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting material (4-Chloro-2-(hydroxymethyl)pyridine). The reaction is complete when the starting material spot has been completely consumed and a new, typically less polar, product spot has appeared.

Q: My product is difficult to purify. Any suggestions? A: The primary purification method is column chromatography on silica gel.[11]

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The product, being an ether, will be significantly less polar than the starting alcohol.

  • Work-up: Before chromatography, a standard aqueous work-up is essential. After the reaction is complete, carefully quench it with water (or saturated NH₄Cl solution if NaH was used) to destroy any unreacted base. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove water-soluble impurities (like the salt byproduct and any remaining DMF). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating.[7]

Detailed Experimental Protocols

Protocol 1: Standard Synthesis using Sodium Hydride

  • Preparation: Add 4-Chloro-2-(hydroxymethyl)pyridine (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.[19]

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Under a positive flow of nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.[7]

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. This indicates the complete formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0 °C. Add propargyl bromide (80% solution in toluene, 1.1 eq.) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC. The reaction is typically complete in 2-6 hours.[2]

  • Work-up & Purification: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the final product.[7][11]

Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis (PTC)

  • Reaction Setup: In a round-bottom flask, combine 4-Chloro-2-(hydroxymethyl)pyridine (1.0 eq.), toluene (0.3 M), propargyl bromide (1.2 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH, 3.0 eq.).

  • Reaction: Stir the biphasic mixture vigorously and heat to 70-80 °C. Vigorous stirring is critical to ensure efficient transfer between the phases.[7]

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion (typically 3-8 hours), cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2x). Combine all organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Caption: A flowchart for troubleshooting low yield issues.

References
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Valera, M. C., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Nikolova, S., et al. (2020). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation. PMC. Retrieved from [Link]

  • MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Phase transfer-catalysed synthesis of pyridine-containing macrocycles and their ionophore character. Retrieved from [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book. Retrieved from [Link]

  • Taylor & Francis. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Procedure. Retrieved from [Link]

  • JETIR.org. (2015). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]

  • Chad's Prep. (2026). Choosing the Best Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • ResearchGate. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids. Retrieved from [Link]

  • WIPO Patentscope. (2025). A PROCESS FOR THE SYNTHESIS OF.... Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • PubMed. (2012). Investigation of pyridine/propargyl bromide reaction.... Retrieved from [Link]

  • RSC Publishing. (2018). Scope and advances in the catalytic propargylic substitution reaction. Retrieved from [Link]

  • CCS Chemistry. (2020). Asymmetric Three-Component Propargyloxylation.... Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Tetramethyl[2.2]paracyclophane-4,5,12,13-tetracarboxylate. Retrieved from [Link]

  • PMC. (2025). Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates.... Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives.... Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of 4-(4-Methoxyphenyl)-2-phenylquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Platinum-macrocatalyst.... Retrieved from [Link]

Sources

Optimization

troubleshooting side reactions in O-propargylation of 4-chloro-2-(hydroxymethyl)pyridine

Topic: Troubleshooting Side Reactions in O-Propargylation of 4-chloro-2-(hydroxymethyl)pyridine Ticket ID: #PYR-PROP-004 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in O-Propargylation of 4-chloro-2-(hydroxymethyl)pyridine Ticket ID: #PYR-PROP-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Mechanistic Insight[1][2][3]

User Query: "I am attempting to synthesize 4-chloro-2-(propargyloxymethyl)pyridine using propargyl bromide and NaH, but I am observing low yields, a persistent impurity with the same mass as the product, and occasional loss of the chlorine atom. How do I fix this?"

Scientist's Response: The functionalization of 4-chloro-2-(hydroxymethyl)pyridine (1) is a classic exercise in chemo-selectivity. You are dealing with an ambident nucleophile (the pyridine nitrogen vs. the hydroxyl oxygen) and an activated electrophilic ring (the 4-chloropyridine core).

The three primary pitfalls in this reaction are:

  • N-Alkylation (The "Soft" Trap): The pyridine nitrogen is a softer nucleophile than the alkoxide. Under kinetic control or in polar aprotic solvents (like DMF), propargyl bromide (a "soft" electrophile) often attacks the nitrogen, forming a pyridinium salt.

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ):  If the nitrogen gets alkylated (or even protonated), the pyridine ring becomes highly electron-deficient. The 4-chloro substituent then becomes an excellent leaving group, susceptible to displacement by your alkoxide or hydroxide, leading to ether/hydroxyl byproducts at the 4-position.
    
  • Propargyl Polymerization: Propargyl halides are thermally unstable and can polymerize, especially with strong bases and heat, leading to "black tar" formation.

Reaction Pathway Analysis

ReactionPathways Substrate Substrate (1) 4-Cl-2-CH2OH-Py O_Alkyl Product (2) O-Alkyl Ether (Desired) Substrate->O_Alkyl Path A: Hard-Hard (Alkoxide attack) N_Alkyl Impurity A N-Propargyl Pyridinium (Salt) Substrate->N_Alkyl Path B: Soft-Soft (Nitrogen attack) SNAr_Prod Impurity B 4-Alkoxy/Hydroxy Py (Cl Displaced) Substrate->SNAr_Prod Direct SNAr (Rare without activation) Reagent Propargyl Bromide N_Alkyl->SNAr_Prod Path C: Activation (SNAr at C4)

Caption: Figure 1. Competing reaction pathways. Path B (N-alkylation) activates the ring for Path C (


), leading to Cl loss.

Experimental Protocols

To mitigate these issues, we recommend switching from a standard NaH/DMF condition to a Phase Transfer Catalysis (PTC) method. This suppresses N-alkylation by keeping the active alkoxide ion-paired in the organic phase or interface, sterically hindering the nitrogen approach.

Method A: Phase Transfer Catalysis (Recommended for Selectivity)

Best for: Minimizing N-alkylation and preventing


.

Materials:

  • Substrate (1): 1.0 eq

  • Propargyl Bromide (80% in toluene): 1.2 eq

  • Solvent: Toluene (10V)

  • Base: 30% NaOH (aq) (5.0 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

Protocol:

  • Dissolution: Dissolve the substrate (1) and TBAB in Toluene.

  • Base Addition: Add the 30% NaOH solution. The mixture will be biphasic.

  • Cooling: Cool the mixture to 0–5 °C. Control is critical here to prevent polymerization.

  • Reagent Addition: Add Propargyl Bromide dropwise over 30 minutes.

  • Reaction: Stir vigorously at 0–10 °C for 4 hours. Monitor by HPLC/TLC.

    • Why Toluene/NaOH? The biphasic system ensures the alkoxide is formed at the interface. The bulky TBA+ counter-ion pairs with the alkoxide, shielding it and directing it toward the "hard" oxygen attack while the water keeps the "soft" nitrogen solvated and less reactive [1, 2].

  • Workup: Separate layers. Wash organic layer with water (2x) and brine. Dry over

    
    .[1]
    
Method B: Classical Williamson (NaH/THF)

Best for: High-throughput if PTC fails, but requires strict temperature control.

Protocol:

  • Slurry: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF (not DMF) at 0 °C.

    • Why THF over DMF? DMF promotes ionization of the halide, making it a "softer" electrophile and encouraging N-alkylation. THF is less polar, favoring O-alkylation [3].

  • Addition: Add Substrate (1) dissolved in THF dropwise. Evolution of

    
     gas will occur. Stir 30 min.
    
  • Alkylation: Add Propargyl Bromide dropwise at 0 °C.

  • Quench: Quench carefully with saturated

    
     after completion.
    

Troubleshooting Guide (FAQs)

Issue 1: "I see a spot with the same mass as my product, but it's not my product."

Diagnosis: This is likely the N-alkylated pyridinium salt .

  • Mechanism: Nitrogen lone pair attack on propargyl bromide.

  • Confirmation: Check the NMR. N-alkylation causes a significant downfield shift (deshielding) of the ring protons (especially H-6 and H-3) due to the positive charge on the nitrogen.

  • Fix:

    • Switch to Method A (PTC) .

    • If using Method B, switch solvent from DMF to THF or Toluene.

    • Use a "harder" leaving group if possible (e.g., Propargyl tosylate), though bromide is standard.

Issue 2: "My Mass Spec shows a peak at [M-35] or [M+Alkoxy]."

Diagnosis: You are losing the Chlorine atom via


 .
  • Mechanism: The 4-Cl group is activated. If N-alkylation happens (see above), the ring becomes super-electrophilic. The alkoxide then attacks C-4, displacing Chloride.

  • Fix:

    • Stop N-alkylation: This is the root cause. The neutral pyridine is much less reactive toward

      
       than the pyridinium salt [4].
      
    • Lower Temperature:

      
       has a higher activation energy than O-alkylation. Keep the reaction < 10 °C.
      
    • Avoid excess base: Excess hydroxide can also displace the chloride.

Issue 3: "The reaction mixture turned into a black tar."

Diagnosis: Polymerization of propargyl bromide.

  • Cause: High temperature or localized high concentration of base.

  • Fix:

    • Ensure propargyl bromide is added slowly and cold .

    • Use a stabilizer (propargyl bromide usually comes with MgO or similar; ensure it hasn't degraded).

Diagnostic Data & Decision Tree

NMR Shift Comparison (Proton H-6)
SpeciesChemical Shift (

ppm)
MultiplicityNote
Substrate (1) ~8.3 - 8.5DoubletNeutral Pyridine
Product (O-Alkyl) ~8.3 - 8.5DoubletMinimal shift change
Impurity A (N-Alkyl) ~9.0 - 9.5 DoubletDistinct Downfield Shift
Troubleshooting Flowchart

Troubleshooting Start Problem Detected CheckLCMS Check LCMS/NMR Start->CheckLCMS MassCheck Is Mass = Product? CheckLCMS->MassCheck YesMass Same Mass MassCheck->YesMass Yes NoMass Mass Change MassCheck->NoMass No NMRCheck Check H-6 Shift YesMass->NMRCheck ClLoss Loss of Cl? (M-35) NoMass->ClLoss ShiftHigh Shift > 9.0 ppm (N-Alkyl) NMRCheck->ShiftHigh Yes Action1 Switch to PTC (Method A) Change Solvent to Toluene ShiftHigh->Action1 ShiftNormal Shift Normal (Isomer?) Action2 Reduce Temp Prevent N-Alkylation ClLoss->Action2 Yes (SNAr)

Caption: Figure 2. Diagnostic decision tree for impurity identification.

References

  • Halpern, M. "Phase Transfer Catalysis: Mechanism and Description." ACS Green Chemistry Institute Pharmaceutical Roundtable, Reagent Guides.[2] [Link]

  • Rubina, K., et al. (1989).[3] "O-Alkylation of Pyridine Aldoximes Under Phase-Transfer Conditions." Synthetic Communications, 19(18), 3129-3138. [Link]

  • Gol'dberg, Y., et al. (1992).[3] "Synthesis of pyridylphenyl ketoxime O-esters in conditions of phase-transfer catalysis." Chemistry of Heterocyclic Compounds. [Link]

  • Filo, Ed. (2025). "Mechanism of Nucleophilic Aromatic Substitution in 4-Chloropyridine." AskFilo Education. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Executive Summary & Mechanistic Insight Target Molecule: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Primary Application: Click chemistry linker (PROTACs), heterobifunctional scaffolds. The Chemical Challenge: The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

Target Molecule: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Primary Application: Click chemistry linker (PROTACs), heterobifunctional scaffolds.

The Chemical Challenge: The synthesis of this molecule presents a classic chemoselectivity competition . You are performing a Williamson Ether Synthesis on a scaffold containing two electrophilic sites:

  • Site A (Desired): The exocyclic chloromethyl group (2-position). This undergoes

    
     substitution.
    
  • Site B (Undesired): The aromatic chloride (4-position).[1] This is activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nitrogen in the pyridine ring.
    

Success Strategy: To optimize for the desired product, reaction conditions must favor kinetic control (


 at the benzylic-like carbon) over thermodynamic control (

at the ring carbon).

Standard Operating Procedure (The "Golden Path")

This protocol is optimized for the reaction between 4-chloro-2-(chloromethyl)pyridine and propargyl alcohol .

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Propargyl Alcohol 1.2 - 1.5NucleophileExcess drives kinetics; acts as solvent co-factor.
4-Chloro-2-(chloromethyl)pyridine HCl 1.0ElectrophileUse HCl salt for better shelf-stability. Requires extra base.[2]
Sodium Hydride (60% in oil) 2.2 - 2.5Base1 eq to neutralize HCl salt, 1.1+ eq to deprotonate alcohol.
TBAI (Tetrabutylammonium iodide) 0.05 (Cat.)CatalystFinkelstein catalyst.[3] Converts -Cl to -I in situ to accelerate

.
THF or DMF SolventMediumAnhydrous is non-negotiable. Water kills the reaction.
Step-by-Step Protocol
  • Activation (0 min): In a flame-dried flask under Argon, suspend NaH (2.5 eq) in anhydrous THF (0.2 M concentration relative to pyridine). Cool to 0°C .

  • Nucleophile Formation (15 min): Add Propargyl Alcohol (1.2 eq) dropwise. Evolution of

    
     gas will occur. Stir at 0°C for 15-30 mins until gas evolution ceases.
    
    • Checkpoint: Solution should become clear or slightly cloudy alkoxide suspension.

  • Electrophile Addition (30 min): Add 4-Chloro-2-(chloromethyl)pyridine HCl (1.0 eq) portion-wise (solid) or as a solution in THF. Add TBAI (0.05 eq).

  • Reaction (2-4 hours): Allow the reaction to warm slowly to Room Temperature (20-25°C). DO NOT HEAT.

    • Monitoring: Check TLC/LCMS every hour. Look for the disappearance of the pyridine starting material.

  • Quench & Workup: Cool back to 0°C. Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with Brine (2x) to remove DMF (if used). Dry over 
    
    
    
    .

Optimization Matrix (Condition Screening)

Use this table to adjust conditions based on your specific lab constraints.

VariableCondition A (Recommended)Condition B (Scale-Up)Condition C (High Purity)
Solvent THF (Tetrahydrofuran) DMF (Dimethylformamide) DCM / Toluene (Biphasic)
Base NaH (60%)KOH (powdered)NaOH (50% aq)
Catalyst TBAI (Cat.)NoneTBAI + 18-Crown-6
Temp 0°C

RT
0°C constantRT
Pros Cleanest profile; easy workup.Faster reaction; higher solubility.Cheaper; safer (no NaH).
Cons Slower rate.DMF removal is tedious; higher

risk.
Slow; requires phase transfer catalyst.

Troubleshooting Guide (FAQs)

Q1: I see a major byproduct with Mass [M-Cl+OCH2CCH]. What is it?

Diagnosis: You have triggered Nucleophilic Aromatic Substitution (


) .
Cause:  The propargyl alkoxide attacked the 4-position of the pyridine ring, displacing the Chlorine atom.
Solution: 
  • Lower Temperature: Maintain the reaction strictly at 0°C. Do not let it warm to RT.

  • Change Solvent: Switch from DMF (polar aprotic, favors

    
    ) to THF or Toluene (less polar).
    
  • Reverse Addition: Add the base/alcohol mixture slowly to the pyridine solution to keep the nucleophile concentration low.

Q2: The reaction turns black/tarry, and yield is low.

Diagnosis: Polymerization of the alkyne or decomposition of the pyridine N-oxide. Cause:

  • Base too strong/concentrated: High local concentrations of NaH can degrade the pyridine ring.

  • Old Propargyl Alcohol: Propargyl alcohol can polymerize if not fresh. Solution: Distill propargyl alcohol before use. Switch to a milder base system like

    
     in Acetone  (reflux), though this will be slower.
    
Q3: Starting material (Pyridine-CH2-Cl) remains unreacted.

Diagnosis: Stalled


 reaction.
Cause:  The chloride is a poor leaving group, or the salt form (HCl) was not fully neutralized.
Solution: 
  • Add Catalyst: Add 10 mol% NaI or TBAI . This converts the alkyl chloride to a highly reactive alkyl iodide (Finkelstein reaction).[3]

  • Check Base Stoichiometry: Ensure you calculated equivalents based on the HCl salt (requires 1 extra eq of base).

Visualized Workflows

Diagram 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the competition between the desired pathway and the fatal side reaction.

ReactionPath Start Reactants: 4-Cl-2-CH2Cl-Pyridine + Propargyl Alcohol Base Base (NaH) Deprotonation Start->Base Inter Intermediate: Propargyl Alkoxide Base->Inter Path1 Path A (Kinetic): SN2 Attack on -CH2Cl (Low Temp, Non-Polar Solvent) Inter->Path1 Path2 Path B (Thermodynamic): SNAr Attack on C4-Cl (High Temp, Polar Solvent) Inter->Path2 Avoid Prod1 TARGET PRODUCT 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Path1->Prod1 Prod2 SIDE PRODUCT 4-(prop-2-yn-1-yloxy)-... (Dead End) Path2->Prod2

Caption: Kinetic vs. Thermodynamic control. Path A is favored by low temperature (0°C) and TBAI catalysis.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Issue Detected Check1 Is Byproduct M+ mass correct but Cl is missing? Issue->Check1 Yes1 SNAr Side Reaction Check1->Yes1 Yes No1 Is Starting Material Still Present? Check1->No1 No Sol1 Action: 1. Switch DMF -> THF 2. Lower Temp to 0°C Yes1->Sol1 Yes2 Stalled Reaction No1->Yes2 Yes No2 Low Yield / Black Tar No1->No2 No Sol2 Action: 1. Add TBAI (Cat.) 2. Check Base Equivs (HCl salt?) Yes2->Sol2 Sol3 Action: 1. Distill Propargyl Alcohol 2. Use Milder Base (Cs2CO3) No2->Sol3

Caption: Diagnostic flow for identifying and correcting reaction failures.

References

  • BenchChem. (2025).[3] Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization. Retrieved from

  • Moisés Romero-Ortega et al. (2018). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.[4] (Demonstrates reactivity of chloromethyl-heterocycles). Retrieved from

  • MDPI. (2026). Chemoselective propargylation of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.[1] (Evidence of O-alkylation preference).[1][3] Retrieved from

Sources

Optimization

Technical Support Center: Purification of Chlorinated Pyridine Compounds

Topic: Strategies for the isolation, purification, and stabilization of chlorinated pyridine derivatives. Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the isolation, purification, and stabilization of chlorinated pyridine derivatives. Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists. Format: Technical Guide with Troubleshooting Modules.

Introduction: The Chloropyridine Challenge

Chlorinated pyridines are fundamental building blocks in agrochemical and pharmaceutical synthesis (e.g., chloronicotinyl insecticides, COX-2 inhibitors). However, their purification presents unique challenges compared to non-functionalized heterocycles:

  • Suppressed Basicity: The electron-withdrawing chlorine atoms significantly lower the pKa of the pyridine nitrogen, rendering standard acid-base extractions inefficient without precise pH control.

  • Regioisomer Complexity: Chlorination often yields mixtures of isomers (e.g., 2,3- vs. 2,6-dichloropyridine) with similar boiling points.

  • Instability: Specific isomers, particularly 4-chloropyridine, are prone to rapid self-polymerization as free bases.

This guide provides modular strategies to address these specific chemical behaviors.

Module 1: Acid-Base Extraction Strategies

The Issue: Standard "acid washes" often fail because chlorinated pyridines are such weak bases that they may not protonate fully in weak acids, or they may hydrolyze in strong acids.

Physicochemical Data for Extraction Design

Use the table below to select the correct pH window for your extraction.

CompoundMelting Point (°C)Boiling Point (°C)pKa (Conjugate Acid)Extraction Strategy
Pyridine -421155.23Standard Acid/Base
2-Chloropyridine -46 (Liquid)1700.49Requires Strong Acid (pH < 0)
3-Chloropyridine -1482.84Moderate Acid (pH < 2)
4-Chloropyridine N/A (Unstable)N/A3.83Do Not Isolate Free Base
2,3-Dichloropyridine 64–67~242< 0Difficult to protonate
2,4-Dichloropyridine -1 (Liquid)189< 0Difficult to protonate
2,6-Dichloropyridine 83–89211-2.6 (est)Non-basic extraction only
Protocol: The "Deep pH Swing" for Mono-Chloropyridines

This method effectively separates 3-chloropyridine from non-basic impurities (tars, neutral organics).

  • Dissolution: Dissolve crude mixture in an organic solvent (DCM or Ethyl Acetate).

  • Acid Extraction: Extract with 3M HCl (Do not use weak acids like 1M acetic).

    • Why: The pKa of 3-chloropyridine is ~2.8. To reach 99% protonation (distribution ratio > 100), the aqueous phase must be at least 2 pH units below the pKa (pH < 0.8).

  • Wash: Wash the aqueous acidic layer with fresh organic solvent to remove non-basic impurities.

  • Neutralization (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 6M NaOH or NH₄OH to pH 9–10.

    • Caution: Exotherms can trigger hydrolysis of the C-Cl bond, especially at the 2- or 4-position.

  • Recovery: Extract the cloudy aqueous mixture 3x with DCM. Dry over Na₂SO₄ and concentrate.

Workflow Logic: Extraction Decision Tree

ExtractionLogic Figure 1: Decision logic for Acid-Base extraction based on pKa suppression. Start Crude Chloropyridine Mix CheckPKA Check pKa of Target Start->CheckPKA IsBasic pKa > 2.0 (e.g., 3-Cl-Pyridine) CheckPKA->IsBasic IsWeak pKa < 1.0 (e.g., 2,6-dichloro) CheckPKA->IsWeak AcidWash Extract with 3M HCl IsBasic->AcidWash NoSalt Compound stays in Organic Layer (Behaves as Neutral) IsWeak->NoSalt AqLayer Target in Aqueous Phase (Salt Form) AcidWash->AqLayer Distill Proceed to Fractional Distillation NoSalt->Distill OrgWash Wash Organic Phase (Remove Tars) AqLayer->OrgWash Discard Org Basify Basify to pH 9-10 (Cold!) AqLayer->Basify FinalExt Extract into DCM Basify->FinalExt FinalExt->Distill

Module 2: Distillation & Solid Handling

The Issue: Many dichloropyridines (e.g., 2,6-dichloro, mp ~85°C) are solids at room temperature but liquids at distillation temperatures. They frequently crystallize inside condenser lines, causing dangerous pressure buildups.

Troubleshooting: "The Condenser Clog"

Scenario: You are vacuum distilling 2,6-dichloropyridine. The product solidifies in the water-cooled condenser.

Solution: The "Hot Condenser" Setup

  • Switch Coolant: Drain water from the condenser. Replace it with a recirculating heater fluid (e.g., glycol/water mix) set to 50–60°C .

    • Mechanism: This keeps the distillate (mp 85°C) molten enough to flow into the receiver but cool enough to condense from the vapor phase (bp 211°C).

  • Heat Gun Assist: Keep a heat gun nearby to warm the "cow" or fraction cutter where active heating isn't possible.

  • Wide Bore Path: Use a short-path distillation head rather than a Vigreux column to minimize surface area for crystallization.

Separation of Isomers (2,3- vs 2,6-Dichloropyridine)

These isomers often co-occur.

  • 2,6-Dichloropyridine: High melting point (~86°C), lower polarity.

  • 2,3-Dichloropyridine: Lower melting point (~65°C), higher polarity.

Strategy:

  • Melt Crystallization: Cool the crude mixture slowly. 2,6-dichloropyridine will often crystallize out first. Filter the solid.

  • Mother Liquor: The remaining liquid will be enriched in 2,3-dichloropyridine and can be purified via distillation.

Module 3: Chromatographic Purification

The Issue: Chlorinated pyridines "streak" or "tail" severely on silica gel. Mechanism: The basic nitrogen interacts with acidic silanol (Si-OH) groups on the silica surface, causing non-specific retention.

Protocol: Mobile Phase Modification

Do not use standard Hexane/Ethyl Acetate without a modifier.

  • The Modifier: Add 1% Triethylamine (TEA) to your mobile phase.

    • Example: 90:9:1 Hexane : Ethyl Acetate : TEA.

    • Action: TEA is a stronger base than chloropyridine. It preferentially binds to the silanol sites, "blocking" them and allowing the pyridine to elute as a sharp band.

  • Alternative Stationary Phase: If TEA is incompatible with downstream steps, switch to Basic Alumina (Aluminum Oxide). It lacks the acidic protons of silica gel.

Module 4: The 4-Chloropyridine Warning

Critical Safety & Stability Note: 4-Chloropyridine is unstable as a free base. It undergoes intermolecular self-quaternization (polymerization) at room temperature.

Mechanism: The nitrogen lone pair of one molecule attacks the 4-position of another (nucleophilic aromatic substitution), displacing the chloride. This creates a pyridyl-pyridinium polymer (often seen as a red/brown tar).

Polymerization Figure 2: Self-quaternization mechanism of 4-chloropyridine free base. Monomer1 4-Cl-Pyridine (A) (Free Base) Attack N attack on C-4 Monomer1->Attack Monomer2 4-Cl-Pyridine (B) (Target) Monomer2->Attack Dimer Pyridyl-Pyridinium Salt (Dimer) Attack->Dimer - Cl- Polymer Red/Brown Polymer (Tar) Dimer->Polymer Cascade

Handling Rule:

  • Always store as the Hydrochloride Salt (4-Cl-Pyridine·HCl) . It is stable indefinitely.

  • If Free Base is Needed: Liberate it in situ.

    • Example: Suspend the HCl salt in the reaction solvent, add 1 equivalent of TEA or DIPEA, and immediately add the nucleophile/reagent for the next step.

Troubleshooting & FAQs

Q: I am trying to distill 2-chloropyridine, but the distillate is turning yellow/brown in the receiving flask. A: Chloropyridines are sensitive to oxidation and light.

  • Ensure the system is under an inert atmosphere (Nitrogen/Argon).

  • Add a stabilizer like Copper powder or BHT to the distillation pot to inhibit radical formation.

  • Store the distillate immediately in amber glass over activated molecular sieves.

Q: My 2,4-dichloropyridine (liquid) has a precipitate after sitting in the fridge. A: 2,4-dichloropyridine has a melting point of -1°C. Standard fridges (4°C) are close to this limit, and impurities can raise/lower the freezing point. If it is a white solid, it may just be frozen product. Allow it to warm to RT. If the solid remains at 25°C, it is likely a 2,6-dichloro impurity (mp ~86°C) which has lower solubility in the cold liquid. Filter it off to improve purity.

Q: Can I use steam distillation? A: Yes, for specific isomers. 2-chloropyridine and 2,6-dichloropyridine steam distill well. This is an excellent method to separate them from non-volatile tars formed during chlorination reactions.

References

  • Scriven, E. F. V. (1984). "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry, Vol 2. Elsevier.

  • Jubilant Ingrevia. (2025). "Safety Data Sheet: 2,6-Dichloropyridine."

  • Reich, H. J. (2022). "Bordwell pKa Table (Acidity in DMSO/Water)." University of Wisconsin-Madison.

  • Klingsberg, E. (1960). "Pyridine and Its Derivatives, Part 1." Interscience Publishers. (Classic text on chloropyridine instability).
  • Sigma-Aldrich. (2025). "Product Specification: 2,4-Dichloropyridine."

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Executive Summary & Critical Alert The "Protonation Trap" The primary cause of decomposition for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is not the alkyne moiety, but the 4-chloropyridine core . Researchers often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Alert

The "Protonation Trap" The primary cause of decomposition for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is not the alkyne moiety, but the 4-chloropyridine core .

Researchers often treat this molecule like a standard organic intermediate, employing acid washes (e.g., 1M HCl) to remove amine impurities. This is a critical error.

  • Mechanism: Protonation of the pyridine nitrogen creates an electron-deficient pyridinium species. This activates the C4-position towards Nucleophilic Aromatic Substitution (

    
    ) by water, leading to rapid hydrolysis into the corresponding 4-pyridone  (a thermodynamically stable, often insoluble solid).
    
  • Secondary Risk: The terminal alkyne is susceptible to polymerization if transition metals (Cu, Pd) from coupling reactions are not fully scavenged, or if exposed to extreme basicity (

    
    ).
    

The Chemistry of Instability (Module 1)

To prevent decomposition, one must understand the competing decay pathways. The molecule exists in a "Goldilocks" zone of stability: it degrades in acid (hydrolysis) and degrades in heat/concentration (self-quaternization).

Visualization: Decomposition Pathways

The following diagram illustrates the three primary failure modes driven by pH and concentration.

DecompositionPathways Target Target Molecule (4-Cl-Pyridine Ether) Protonated Protonated Intermediate (Highly Electrophilic) Target->Protonated Acidic pH (< 5) Dimer Pyridyl-Pyridinium Salt (Self-Quaternization) Target->Dimer High Conc. / Heat (Intermolecular Attack) Polymer Alkyne Polymer (Insoluble Tar) Target->Polymer Trace Metals / Radical Pyridone 4-Pyridone (Polar/Insoluble Solid) Protonated->Pyridone + H2O (Hydrolysis)

Figure 1: Mechanistic pathways leading to product loss. The red path (acidic hydrolysis) is the most common user error.

Troubleshooting Guide (FAQ)

Symptom: "My product turned into a white solid during extraction."

Diagnosis: Hydrolysis to 4-Pyridone. You likely exposed the organic phase to an acidic aqueous wash or allowed the crude mixture to stand in an acidic buffer.

  • The Fix: 4-pyridones are highly polar.[1] You cannot revert this. You must restart.

  • Prevention: Maintain aqueous pH between 7.5 and 9.0 at all times. Never use HCl or citric acid washes.

Symptom: "The oil turned into a black tar upon rotary evaporation."

Diagnosis: Self-Quaternization (Coking). 4-Chloropyridines can act as both nucleophile (pyridine N) and electrophile (C-Cl). Upon concentration, one molecule attacks another, forming pyridyl-pyridinium salts.

  • The Fix: Do not heat above 40°C . Do not concentrate to absolute dryness if storing for long periods; leave in a small amount of solvent (e.g., toluene or DCM) and store frozen.

Symptom: "I lost material, but no decomposition is visible."

Diagnosis: Volatility or Water Solubility.

  • Volatility: 4-halopyridines can sublime or evaporate under high vacuum.

  • Solubility: If the pH was too low, the protonated pyridine remained in the aqueous layer.

  • The Fix: Check the aqueous layer by TLC. If product is present, neutralize with

    
     and re-extract. Monitor vacuum pressure carefully (< 10 mbar is risky for small fragments).
    

Optimized Workup Protocol (Module 2)

This protocol is designed to minimize thermal stress and avoid the "protonation trap."

Reagents & Materials
ComponentSpecificationPurpose
Quench Buffer Saturated

/ Ice
Neutralizes acid without raising pH > 10.
Extraction Solvent Dichloromethane (DCM) or TBMEHigh solubility for target; low boiling point for easy removal.
Drying Agent

(Anhydrous)
Neutral/inert. Avoid

(slightly acidic).
Stabilizer BHT (Butylated hydroxytoluene)Optional: 0.1% w/w prevents radical polymerization of alkyne.
Metal Scavenger QuadraPure™ TU or similarEssential if Cu/Pd was used in previous step.
Step-by-Step Workflow
  • Cold Quench:

    • Cool reaction mixture to 0°C .

    • Pour slowly into a stirred mixture of Ice + Saturated

      
       .
      
    • Check: Verify pH is ~8.0–8.5.

  • Extraction (The "No-Acid" Rule):

    • Extract with DCM (

      
       volumes).
      
    • CRITICAL: Do NOT wash the organic layer with HCl,

      
      , or Citric Acid.
      
    • Wash combined organics with Brine to remove water.

  • Metal Scavenging (If applicable):

    • If the ether was formed via metal catalysis, add a thiourea-based scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins. Filter.

    • Why: Trace metals catalyze alkyne degradation during concentration.

  • Drying & Concentration:

    • Dry over

      
        (Sodium Sulfate).[2][3][4] Filter.
      
    • Concentrate on a rotary evaporator.[2] Bath temperature

      
       30°C .
      
    • Stop point: Do not dry to a "hard" solid. Leave as a viscous oil or semi-solid.

Visualization: Safe Workup Decision Tree

WorkupProtocol Start Crude Reaction Mixture Quench Quench: Ice + NaHCO3 (Target pH 8.5) Start->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 7 CheckPH->Acidic Too Low Basic pH > 11 CheckPH->Basic Too High Optimal pH 7.5 - 9.0 CheckPH->Optimal Good AdjustBase Add more NaHCO3 Acidic->AdjustBase AdjustAcid Buffer with dilute Phosphate (NO Strong Acid) Basic->AdjustAcid Extract Extract: DCM Wash: Brine only Optimal->Extract AdjustBase->CheckPH AdjustAcid->CheckPH Dry Dry: Na2SO4 (Avoid MgSO4) Extract->Dry Conc Concentrate Max Temp 30°C Dry->Conc

Figure 2: Decision logic for pH management during workup to ensure stability.

Storage Recommendations

  • State: Store as a solution in anhydrous Benzene or Toluene if possible (inhibits intermolecular reaction). If neat oil is required, freeze immediately.

  • Temperature: -20°C or lower.

  • Atmosphere: Argon/Nitrogen flush (prevents N-oxide formation and moisture ingress).

  • Shelf-Life: 4-Chloropyridines are generally unstable over months. Use within 2 weeks of purification.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Reactivity of halopyridines toward nucleophilic substitution).

  • Spitzner, R. (2001). Pyridine-N-oxides and Halopyridines: Reactivity and Synthesis. Science of Synthesis, 15, 11-200.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of propargyl ethers).

  • Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press. (Foundational text explaining the "Protonation Switch" mechanism in pyridine chemistry).
  • BenchChem Technical Notes. (2025). Preventing Polymerization of Propargyl Derivatives.

Sources

Optimization

selection of base and solvent for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine synthesis

An in-depth guide to the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, this technical support center provides detailed troubleshooting advice and frequently asked questions for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, this technical support center provides detailed troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. The content is structured to address specific experimental challenges, particularly concerning the critical choice of base and solvent, to ensure a successful and high-yield reaction.

Technical Support Center: Synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

The target molecule, 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, is synthesized via the Williamson ether synthesis. This well-established reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core of the synthesis involves the deprotonation of (4-chloropyridin-2-yl)methanol to form a potent alkoxide nucleophile, which then displaces a halide from an alkylating agent, in this case, propargyl bromide or chloride.

The success of this synthesis is critically dependent on the reaction conditions, which dictate the rate of reaction and the prevalence of potential side reactions.[1] This guide focuses on the most pivotal of these conditions: the selection of the base and the solvent system.

General Reaction Scheme: (4-chloropyridin-2-yl)methanol + Propargyl Halide ⟶ 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, or I'm observing no product formation. What are the likely causes related to my base and solvent selection?

Low or no yield is a frequent issue that can often be traced back to fundamental reaction parameters. The SN2 mechanism requires a potent, available nucleophile and a solvent system that facilitates the reaction kinetics.

  • Cause 1: Incomplete Deprotonation of the Alcohol. The alkoxide is the active nucleophile, and it must be generated in a sufficient concentration. Alcohols typically have a pKa in the range of 16-18.[3] If the chosen base is not strong enough to deprotonate the alcohol effectively, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Troubleshooting Suggestion: Switch to a stronger base. Sodium hydride (NaH) is an excellent choice as it is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[4] The byproduct of this deprotonation is hydrogen gas, which simply bubbles out of the reaction mixture.[3][4]

  • Cause 2: Inappropriate Solvent Choice. Protic solvents (e.g., water, ethanol) will solvate the alkoxide nucleophile through hydrogen bonding. This "cages" the nucleophile, stabilizing it and drastically reducing its reactivity and availability to participate in the SN2 attack.[5][6] Apolar solvents may not sufficiently dissolve the reactants, leading to a slow or stalled reaction.[1]

    • Troubleshooting Suggestion: Use a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are ideal.[1][2][7] These solvents solvate the counter-ion (e.g., Na⁺) but leave the alkoxide anion "naked" and highly reactive, which significantly accelerates the SN2 reaction rate.[5]

  • Cause 3: Presence of Moisture. Water will react with strong bases like NaH and can protonate the alkoxide, quenching the nucleophile.

    • Troubleshooting Suggestion: Ensure all glassware is oven-dried before use and that the solvents are anhydrous.[8][9] Commercial anhydrous solvents are readily available.

  • Cause 4: Insufficient Reaction Time or Temperature. SN2 reactions have an activation energy barrier that must be overcome.

    • Troubleshooting Suggestion: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the mixture. Typical Williamson ether syntheses are conducted at temperatures between 50-100 °C.[1][2][6]

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?

The formation of an alkene indicates that a competing E2 (elimination) reaction is occurring.[6][10] In this side reaction, the alkoxide acts as a base, abstracting a proton from the alkyl halide, leading to the formation of a double bond and eliminating the halide.

  • Cause 1: High Reaction Temperature. Higher temperatures can favor elimination over substitution.[6]

    • Troubleshooting Suggestion: Lower the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Cause 2: Sterically Hindered Base/Substrate. While the reactants in this specific synthesis are primary and less prone to elimination, using an excessively bulky base can favor E2.

    • Troubleshooting Suggestion: This is less of a concern for this particular synthesis. However, as a general principle, the Williamson synthesis works best with primary alkyl halides to avoid elimination.[4][6]

Q3: The reaction is proceeding very slowly. How can I increase the rate?

A sluggish reaction is typically due to suboptimal reaction conditions that fail to adequately promote the SN2 pathway.

  • Troubleshooting Suggestion 1: Optimize the Solvent. As mentioned, the solvent has a profound effect on the reaction rate. Switching from a less polar solvent like THF to a more polar aprotic solvent like DMF or DMSO can dramatically increase the reaction speed.[1][7]

  • Troubleshooting Suggestion 2: Add a Catalyst. The addition of a catalytic amount of sodium or potassium iodide can accelerate reactions involving alkyl chlorides or bromides. The iodide, being an excellent nucleophile and a better leaving group, can transiently displace the original halide in a Finkelstein reaction. The resulting alkyl iodide is much more reactive towards the alkoxide nucleophile.[11]

Frequently Asked Questions (FAQs)

Q1: Which base is superior for this synthesis: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)?

Both NaH and K₂CO₃ are commonly used, but they operate on different principles and are suited for different conditions. The choice depends on the desired reactivity, safety considerations, and experimental setup.

FeatureSodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Base Strength Very Strong (pKa of H₂ ≈ 36)Moderately Weak (pKa of HCO₃⁻ ≈ 10.3)
Mechanism Irreversibly deprotonates the alcohol, driving the reaction to completion.[4]Establishes an equilibrium, often requiring heat to drive the reaction forward.[12][13]
Ideal Solvents THF, DMFDMF, Acetone, Acetonitrile
Reaction Speed Generally faster, can often be run at room temperature.[13]Generally slower, often requires elevated temperatures (e.g., 40-80 °C).[12][14]
Handling Highly reactive with water and air, pyrophoric. Must be handled under an inert atmosphere.Stable, non-pyrophoric solid. Easier and safer to handle.
Work-up Requires careful quenching of excess NaH with a proton source (e.g., water, isopropanol).Simple filtration or aqueous work-up.

Verdict: For high yield and rapid conversion, Sodium Hydride is generally the superior choice, provided the appropriate safety precautions for handling are taken.[13] Potassium Carbonate is a safer, more convenient alternative, particularly for large-scale synthesis where the handling of NaH may be problematic, but it may require longer reaction times and heating.[12][15]

Q2: What is the best solvent for this reaction? DMF, THF, or Acetonitrile?

The ideal solvent for an SN2 reaction must be polar to dissolve the ionic intermediates but aprotic to avoid solvating the nucleophile.

SolventDielectric Constant (Polarity)Key Characteristics
N,N-Dimethylformamide (DMF) 36.7Excellent solvent for SN2 reactions. High boiling point allows for a wide range of reaction temperatures.[1][7]
Dimethyl Sulfoxide (DMSO) 47.2Highly polar, excellent at accelerating SN2 reactions. High boiling point. Can be difficult to remove during work-up.[16]
Acetonitrile (ACN) 37.5Good choice for SN2 reactions. Lower boiling point makes it easier to remove post-reaction.[1]
Tetrahydrofuran (THF) 7.5Less polar than DMF or ACN. A common choice but may result in slower reaction rates compared to more polar alternatives.[17]

Verdict: DMF is often the best all-around choice for this synthesis, providing an excellent balance of solubility and reaction rate enhancement.[1][12][13] Acetonitrile is also a strong candidate, especially if a lower reaction temperature is desired or if ease of removal is a priority.

Q3: What is the underlying mechanism, and how do the base and solvent influence it?

The synthesis proceeds via a two-step SN2 mechanism.

  • Deprotonation: The base removes the acidic proton from the hydroxyl group of (4-chloropyridin-2-yl)methanol, creating a highly nucleophilic alkoxide anion.

  • Nucleophilic Attack: The alkoxide performs a "backside attack" on the electrophilic carbon of propargyl bromide, displacing the bromide leaving group in a single, concerted step.[1]

The base's role is to generate the nucleophile, while the polar aprotic solvent ensures this nucleophile is highly reactive and available for the SN2 attack.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack ROH (4-chloropyridin-2-yl)CH₂OH RO- (4-chloropyridin-2-yl)CH₂O⁻ Na⁺ ROH->RO- + Base Base Base (e.g., NaH) H-Base H₂ (gas) RO_nuc (4-chloropyridin-2-yl)CH₂O⁻ Product Product RO_nuc->Product + Alkyl Halide AlkylHalide Br-CH₂-C≡CH LeavingGroup Br⁻

Caption: The two-step mechanism of the Williamson ether synthesis.

Q4: Are there specific safety precautions for this reaction?

Yes. Chemical synthesis should always be performed with appropriate safety measures.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It is often supplied as a dispersion in mineral oil to reduce its pyrophoricity. Always handle NaH in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Never add water directly to NaH. To quench a reaction, cool it in an ice bath and slowly add a less reactive proton source like isopropanol or ethanol before adding water.

  • Anhydrous Solvents: Anhydrous solvents like DMF and THF are often flammable and should be handled away from ignition sources. They are also hygroscopic and should be stored under an inert atmosphere to maintain their dryness.

  • Propargyl Bromide: Propargyl bromide is a lachrymator (tear-inducing) and should be handled with care in a well-ventilated fume hood.

Experimental Protocol Example (Using NaH/DMF)

This protocol is a representative example and may require optimization.

Materials:

  • (4-chloropyridin-2-yl)methanol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Propargyl bromide (80% solution in toluene, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Setup: Under a nitrogen atmosphere, add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add the sodium hydride (60% dispersion) to the DMF in portions.

  • Alcohol Addition: Dissolve (4-chloropyridin-2-yl)methanol in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C; cessation of hydrogen gas evolution indicates the formation of the alkoxide.

  • Alkylating Agent Addition: Add the propargyl bromide solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel to yield the pure 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low or No Yield? cause1 Incomplete Reaction? (Check TLC) start->cause1 Yes cause2 Side Product Formation? (Check ¹H NMR / LCMS) start->cause2 Yes solution1a Is base strong enough? (e.g. K₂CO₃ vs NaH) cause1->solution1a solution1b Is solvent optimal? (e.g. THF vs DMF) cause1->solution1b solution1c Is temp/time sufficient? cause1->solution1c solution1d Is system anhydrous? cause1->solution1d solution2 E2 Elimination Product (Alkene) Observed? cause2->solution2 fix1a Use stronger base (NaH) solution1a->fix1a fix1b Use more polar aprotic solvent (DMF, DMSO) solution1b->fix1b fix1c Increase temp/time and monitor by TLC solution1c->fix1c fix1d Use oven-dried glassware and anhydrous solvent solution1d->fix1d fix2 Lower reaction temperature solution2->fix2

Caption: Decision-making flowchart for troubleshooting low yield.

References

  • ResearchGate. (2026, January 20). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Available at: [Link]

  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Available at: [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Available at: [Link]

  • Royal Society of Chemistry. (2025, December 25). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Available at: [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]

  • Reddit. (2020, August 9). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?. Available at: [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Available at: [Link]

  • PMC. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • University Website. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • PubMed. (2022, November 10). Predicting Solvent Effects on SN2 Reaction Rates: Comparison of QM/MM, Implicit, and MM Explicit Solvent Models. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • ResearchGate. (n.d.). Reaction optimization for radical carbonyl propargylation. Available at: [Link]

  • MDPI. (2026, January 4). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available at: [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14. Available at: [Link]

  • Chegg. (2018, November 11). Question: there is an alternative procedure that uses the weak base K2CO3.... Available at: [Link]

  • MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available at: [Link]

  • ACS Publications. (2022, September 1). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • ResearchGate. (2021, January 7). Same sample, significantly different trace for DMF vs. THF for cyclic voltammetry?. Available at: [Link]

  • ScienceDirect. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][13]naphthyrin-5(6H). Available at: [Link]

  • Reddit. (2022, June 12). Could an ester be formed like this?. Available at: [Link]

  • University Website. (n.d.). CHEM 330 Topics Discussed on Oct 2. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine.
  • PubChem. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. Available at: [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Refinement for Separating Isomers of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Welcome to the technical support center for the analytical method refinement of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine isomers. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method refinement of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating structurally similar isomers. Given the specific nature of this compound, this resource provides a foundational approach based on established principles for separating pyridine derivatives and compounds with chiral centers or positional isomerism.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of a substituted pyridine like 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine?

A1: The primary challenges stem from the subtle differences in the physicochemical properties of the isomers. For enantiomers, properties like solubility and pKa are identical, making their separation on achiral stationary phases impossible. Positional isomers, while having slightly different properties, can still be difficult to resolve. The basicity of the pyridine nitrogen can lead to strong interactions with silica-based columns, often resulting in peak tailing.[1][2]

Q2: Which chromatographic techniques are most suitable for separating these types of isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful techniques for this purpose.[3][4] Chiral HPLC or chiral SFC, which utilize a chiral stationary phase (CSP), are essential for separating enantiomers.[3][5] For positional isomers, Reverse-Phase HPLC (RP-HPLC) or Normal-Phase HPLC (NP-HPLC) can be effective. SFC is often considered a "greener" and faster alternative to normal-phase HPLC.[4][6]

Q3: What initial steps should I take when developing a separation method for a novel compound like this?

A3: Begin with a thorough literature search for methods used to separate analogous compounds (e.g., other chlorinated pyridines, propargyl ethers). This will inform your initial choice of column, mobile phase, and detection method. A systematic screening of different columns and mobile phases is a highly efficient starting point.[7]

Q4: How important is method validation for this type of analytical work?

A4: Method validation is critical in pharmaceutical analysis to ensure that the analytical procedure is suitable for its intended purpose.[8] A validated method provides assurance of reliability, accuracy, and consistency of the results.[8] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Issue 1: Poor Resolution or Co-elution of Isomers

Q: My chromatogram shows a single peak or overlapping peaks for my isomers. How can I improve the resolution?

A: Poor resolution is a common challenge when separating closely related isomers.[10] The goal is to enhance the differential interaction of the isomers with the stationary phase.

Causality: Insufficient selectivity between the isomers on the chosen stationary phase or excessive peak broadening can lead to poor resolution. The choice of mobile phase also plays a crucial role in modulating these interactions.

Step-by-Step Solutions:

  • Optimize the Mobile Phase:

    • For RP-HPLC: Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous phase pH. The pKa of the pyridine moiety is a critical factor; working at a pH at least 2 units away from the pKa can improve peak shape and potentially resolution.[11]

    • For Chiral Separations (HPLC & SFC): The choice of alcohol (e.g., methanol, ethanol, isopropanol) as a modifier can significantly impact selectivity.[12] Experiment with different alcohols and their concentrations. Mobile phase additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) can also dramatically alter selectivity, but be mindful of their potential to suppress MS signals.[13][14]

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, a different column chemistry is the next logical step.[15]

    • For Chiral Separations: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are widely applicable.[16][17] Other options include protein-based, cyclodextrin-based, or Pirkle-type CSPs.[18]

  • Adjust the Temperature:

    • Lowering the column temperature can sometimes improve resolution by increasing retention.[19] Conversely, for some chiral separations, increasing the temperature can enhance selectivity.[15][20] This parameter should be systematically evaluated.

  • Reduce the Flow Rate:

    • Decreasing the flow rate can lead to narrower peaks and improved resolution, although this will increase the analysis time.[19]

ParameterStarting PointRationale
Mobile Phase (Chiral) Isocratic: 80:20 (CO2:Modifier) for SFC; 90:10 (Hexane:Alcohol) for NP-HPLCA good starting point for screening.
Modifier/Co-solvent Methanol, Ethanol, IsopropanolDifferent alcohols offer different hydrogen bonding capabilities, affecting selectivity.
Column Temperature 25°C, 35°C, 45°CTemperature affects kinetics and thermodynamics of interaction, influencing resolution.[19][20]
Flow Rate 1.0 mL/min for HPLC; 3.0 mL/min for SFCA standard starting point; can be optimized for resolution and run time.

Experimental Workflow for Method Development

MethodDevWorkflow A Define Separation Goal (e.g., Baseline resolution of isomers) B Initial Screening: - 3-4 Chiral Columns - 2-3 Mobile Phases (Modifiers) A->B C Evaluate Screening Data (Resolution, Peak Shape) B->C D Select Best Column/ Mobile Phase Combination C->D Good Separation H No Separation C->H Poor/No Separation E Optimization: - Mobile Phase Composition - Temperature - Flow Rate D->E F Method Validation: - Specificity, Linearity, Accuracy, Precision, Robustness E->F G Final Analytical Method F->G H->B Re-screen with different columns/additives

Caption: A systematic workflow for developing a chiral separation method.

Issue 2: Peak Tailing

Q: My peaks are asymmetrical with a pronounced tail. What is causing this and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like pyridines.[1] It can compromise resolution and lead to inaccurate integration.

Causality: The primary cause of peak tailing for basic analytes is secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2]

Step-by-Step Solutions:

  • Modify the Mobile Phase:

    • Add a Basic Additive: For both RP-HPLC and SFC, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase can neutralize the active silanol sites and significantly improve peak shape.[11]

    • Adjust pH (RP-HPLC): Operating at a low pH (e.g., pH < 3) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[2] Conversely, at a high pH, the analyte will be neutral, which can also reduce tailing, but requires a pH-stable column.[21]

  • Use a Modern, High-Purity Silica Column:

    • Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups.[21] Using a column with high-purity silica and effective end-capping will minimize tailing.

  • Check for Extra-Column Volume:

    • Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[21][22] Ensure that all connections use narrow-bore tubing and are properly fitted.

  • Avoid Column Overload:

    • Injecting too much sample can lead to peak distortion, including tailing.[2][11] Try reducing the injection volume or sample concentration.

Issue 3: Method Variability and Poor Reproducibility

Q: My retention times are shifting between runs, and I'm getting inconsistent results. What should I investigate?

A: Poor reproducibility can undermine the reliability of your analytical method.[10] It's often caused by a lack of control over experimental variables.

Causality: Fluctuations in mobile phase composition, column temperature, and flow rate are common culprits. Column degradation or equilibration issues can also lead to inconsistent results.

Step-by-Step Solutions:

  • Ensure Proper Column Equilibration:

    • Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This is especially important when changing mobile phases. A stable baseline is a good indicator of equilibration.

  • Control Mobile Phase Composition:

    • Always use freshly prepared mobile phases. For premixed mobile phases, ensure accurate measurements. For online mixing, ensure the pump is functioning correctly. Be aware of the "memory effect," where mobile phase additives can adsorb to the stationary phase and affect subsequent runs even after being removed from the eluent.[23]

  • Maintain a Constant Column Temperature:

    • Use a column oven to maintain a stable temperature.[19] Even small fluctuations in ambient temperature can affect retention times, particularly for sensitive separations.

  • Check for System Leaks:

    • A leak in the system can cause fluctuations in flow rate and pressure, leading to variable retention times. Systematically check all fittings and connections.

  • Monitor Column Performance:

    • Over time, columns can degrade, especially when used with aggressive mobile phases. Regularly check column performance by injecting a standard and monitoring retention time, peak shape, and efficiency. A sudden loss of resolution can indicate column failure.[24]

Visualizing the Troubleshooting Logic for Poor Resolution

ResolutionTroubleshooting Start Problem: Poor Isomer Resolution Opt_MobilePhase Optimize Mobile Phase - Adjust % Modifier - Change Modifier (e.g., MeOH, EtOH) - Add Additive (e.g., DEA, TFA) Start->Opt_MobilePhase Change_Column Change Stationary Phase - Screen different CSPs (Polysaccharide, Protein, etc.) Opt_MobilePhase->Change_Column If no improvement Success Resolution Achieved Opt_MobilePhase->Success Success Adjust_Temp Adjust Temperature - Test lower and higher temps (e.g., 25°C, 35°C, 45°C) Change_Column->Adjust_Temp If no improvement Change_Column->Success Success Adjust_Flow Adjust Flow Rate - Decrease for higher efficiency Adjust_Temp->Adjust_Flow If no improvement Adjust_Temp->Success Success Adjust_Flow->Success Success

Caption: A logical flow for troubleshooting poor isomer resolution.

Detector Selection

The choice of detector is crucial for obtaining accurate and meaningful results.[25]

Detector TypePrincipleAdvantagesConsiderations for this Application
UV/Vis Measures absorbance of light.[26]Robust, simple, cost-effective.[26]The pyridine ring is a chromophore, making UV detection suitable.
Diode Array (DAD/PDA) Captures absorbance across multiple wavelengths simultaneously.[25][27]Provides spectral information for peak purity assessment and compound identification.[25][27]Highly recommended for method development to ensure isomeric peaks are pure.[9]
Mass Spectrometry (MS) Measures mass-to-charge ratio.[27]Highly sensitive and selective; provides molecular weight information.Ideal for confirming the identity of isomers, but isomers often have identical mass spectra. MS is not inherently enantioselective.[3][5]
Charged Aerosol Detector (CAD) Measures charge of aerosolized particles.[28]Near-universal response for non-volatile analytes.Can be useful if isomers lack a strong chromophore, but generally less common for this type of compound.

For the analysis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine isomers, a Diode Array Detector (DAD) is highly recommended for method development and routine analysis due to the presence of the UV-active pyridine ring. Coupling with a Mass Spectrometer (MS) would provide ultimate confidence in peak identification.[26]

This guide provides a comprehensive framework for refining analytical methods for the separation of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine isomers. By understanding the underlying chromatographic principles and systematically troubleshooting common issues, researchers can develop robust and reliable methods for this and other challenging separations.

References

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. (2002).
  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (2014). Scientific Research Publishing.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). MilliporeSigma.
  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography— Mass Spectrometry. (2014). Semantic Scholar.
  • The effect of mobile phase composition on the chiral separation of compounds. (2021).
  • Supercritical Fluid Chromatography (SFC): A Review of Technical Developments. (n.d.).
  • Chiral Mobile Phase Additives. (n.d.). IntechOpen.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.).
  • Gas chromatographic separation of substituted pyridines. (n.d.). PubMed.
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022).
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Solving Common Errors in HPLC. (n.d.). Omega Scientific.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Common HPLC Detector Types and Their Applications: A Practical Guide. (2024). Azzur Group.
  • How to Reduce Peak Tailing in HPLC?. (2025). Phenomenex.
  • Validating CE Methods for Pharmaceutical Analysis. (2014). LCGC Europe.
  • The Eyes of HPLC: Strategic Use of Detectors. (2025). QbD Group.
  • Types of HPLC Detectors. (2025). Phenomenex.
  • How can I prevent peak tailing in HPLC?. (2013).
  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub.
  • Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based I. (2021). Asian Journal of Pharmaceutics.
  • Review of Chiral Stationary Phase Development and Chiral Applic
  • Detectors Used In HPLC | DAD, UV Detector & More.. (n.d.). SCION Instruments.
  • LC Chromatography Troubleshooting Guide. (2023). MilliporeSigma.
  • Types of detectors used in HPLC. (2022). Bio-Analysis Centre.
  • Studies of a pyridino-crown ether-based chiral stationary phase on the enantioseparation of biogenic chiral aralkylamines and α-amino acid esters by high-performance liquid chrom
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema.
  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.
  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn.
  • What causes peak separation (or resolution) to decrease suddenly in a HPLC chromatogram?. (2020).
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
  • CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies.
  • Are mobile phases used in chiral separation using HPLC and SFC the same?. (2018).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlidePlayer.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. (n.d.).
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.).
  • analytical methods. (n.d.).
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. (n.d.).
  • Application of chromatography in pharmaceutical analysis: New methodologies for drug formulations stability testing. (n.d.). Journal of Pharmaceutical Research and Reports.

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Optimization

Technical Support Hub: 4-Chloropyridine Reactivity &amp; Handling

Subject: Troubleshooting Low Reactivity & Instability of 4-Chloropyridine Precursors Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Reactivity & Instability of 4-Chloropyridine Precursors

Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 18, 2026[1]

Introduction: The Deceptive Simplicity of 4-Chloropyridine

Welcome to the technical support hub. If you are here, you are likely facing a specific paradox: 4-Chloropyridine hydrochloride (4-Cl-Py[1]·HCl) is a stable, crystalline solid that appears inert in your reaction pot, yet when you attempt to "activate" it by neutralizing it to the free base, it rapidly decomposes into a black tar or yields hydrolysis byproducts (4-pyridone) instead of your desired product.

This guide addresses the stability-reactivity trade-off . Unlike 2-chloropyridine, the 4-isomer possesses a unique electronic susceptibility to self-quaternization and catalyst poisoning.[1] The protocols below are designed to bypass these intrinsic failure modes.

Module 1: The "Tar" Paradox (Self-Polymerization)

User Complaint:

"I neutralized the HCl salt to get the free base for my reaction. Within 30 minutes, the clear oil turned into a black, insoluble solid. My main reaction yield is <10%."

Root Cause Analysis:

4-Chloropyridine free base is autocatalytically unstable .[1] The pyridine nitrogen is nucleophilic, while the C-4 position is electrophilic.[1] In the absence of a stronger external nucleophile (or if the concentration is too high), one molecule attacks another. This triggers a chain reaction (polymerization) forming "viologen-like" polypyridinium salts, which appear as black tar.[1]

Mechanism Visualization (DOT)

SelfPolymerization cluster_safe Safe Zone Salt 4-Cl-Py · HCl (Stable Crystalline Solid) Base 4-Cl-Py Free Base (Reactive & Unstable) Salt->Base Neutralization (NaOH/NaHCO3) Dimer N-(4-pyridyl)pyridinium Intermediate Base->Dimer Self-Attack (Intermolecular) Polymer Polypyridinium Tars (Black Insoluble Solid) Dimer->Polymer Chain Propagation

Figure 1: The self-quaternization pathway.[1][2] Once neutralized, the free base must be consumed immediately by the target nucleophile to prevent dimerization.

Corrective Protocol: In Situ Liberation

Do NOT isolate the free base. Use a biphasic or buffered system to release the free base only as fast as it can be consumed.

Protocol:

  • Solvent System: Use a biphasic mixture of Toluene/Water or DCM/Water.[1]

  • Base Selection: Use a weak inorganic base (e.g.,

    
     or 
    
    
    
    ) rather than strong hydroxides.[1]
  • Execution:

    • Dissolve Nucleophile (1.0 equiv) and Base (2.5 equiv) in the organic solvent.

    • Add 4-Cl-Py·HCl (1.1 equiv) solid directly to the stirring mixture.

    • Why? The salt slowly dissolves into the aqueous layer, is neutralized, partitions into the organic layer, and is immediately trapped by the nucleophile.

Module 2: The Hydrolysis Trap (Formation of 4-Pyridone)

User Complaint:

"I am running an


 reaction with a strong base. The starting material is consumed, but LC-MS shows a mass of 95 (M+H), corresponding to 4-pyridone, not my product."
Root Cause Analysis:

In aqueous base (especially NaOH or KOH), 4-chloropyridine undergoes hydrolysis faster than 2-chloropyridine due to the formation of a zwitterionic intermediate that stabilizes the transition state.[1] If your solvent is "wet" or you use aqueous base, hydrolysis competes with your desired substitution.[1]

Troubleshooting Matrix: Solvent & Base Selection
Reaction TypeRecommended BaseRecommended SolventWhy?
Standard


or

(Anhydrous)
DMF, DMSO, or NMP (Dry)Cesium effect improves solubility; lack of water prevents hydrolysis.[1]
Strong Nucleophiles NaH or LiHMDSTHF or 1,4-DioxaneStrong bases require non-protic solvents to prevent quenching and hydrolysis.[1]
Acid Catalysis p-TsOH (0.1 equiv)Isopropanol or n-ButanolProtonating the Ring N makes C-4 highly electrophilic, allowing reaction with weak nucleophiles (amines) without base.[1]

Module 3: Palladium Catalyst Poisoning

User Complaint:

"I'm trying a Buchwald-Hartwig coupling. The catalyst loads are high (5-10%), but conversion stalls at 30%.[1] Adding more catalyst doesn't help."

Root Cause Analysis:

The pyridine nitrogen is a strong


-donor.[1] It binds to the Palladium center, displacing the phosphine ligands and forming an inactive complex (e.g., 

). This "poisons" the catalyst, preventing the oxidative addition into the C-Cl bond.
Decision Tree: Overcoming Catalyst Deactivation

PdCoupling Start Problem: Pd-Catalysis Stalled LigandCheck Are you using standard ligands? (e.g., PPh3, dppf) Start->LigandCheck Sol1 Switch Ligand LigandCheck->Sol1 Yes Sol2 Alternative Activation LigandCheck->Sol2 No (Already using bulky ligands) Sol1_Detail Use Bulky Monodentates: BrettPhos, XPhos (Sterics prevent N-binding) Sol1->Sol1_Detail Sol2_Detail Use 4-Chloropyridine N-Oxide (N-O group does not poison Pd) Sol2->Sol2_Detail

Figure 2: Strategic decision tree for cross-coupling 4-chloropyridines. Standard ligands often fail due to competitive coordination.[1]

Optimized Protocol: Pd-Catalyzed Amination
  • Ligand: Use Xantphos or BrettPhos .[1] These bulky ligands create a steric environment that disfavors the binding of the pyridine nitrogen to the metal center.

  • Base: Use NaOtBu (Sodium tert-butoxide).[1]

  • Pre-catalyst: Use precatalysts like Pd(OAc)2 or Pd2(dba)3 .

  • Procedure: Mix Pd source and Ligand in solvent (Toluene/Dioxane) before adding the substrate. This ensures the active catalytic species forms before the pyridine can poison the metal.

Module 4: Advanced Activation (The N-Oxide Route)

If direct reaction of 4-chloropyridine fails repeatedly, the industry-standard "workaround" is to oxidize the ring nitrogen first.[1]

Why it works:

  • Reactivity: The N-oxide is more electrophilic at the 4-position than the free base.[1]

  • Stability: It does not self-polymerize as easily.[1]

  • Catalysis: It does not poison Pd catalysts.[1]

Workflow:

  • Oxidation: 4-Cl-Py + mCPBA

    
     4-Chloropyridine-N-oxide.[1]
    
  • Substitution: React N-oxide with nucleophile (High Yield).

  • Reduction: Reduce N-oxide back to Pyridine (using

    
     or Zn/NH4Cl).[1]
    

References

  • Stability & Handling: Jubilant Ingrevia. 4-Chloropyridine Hydrochloride Safety Data Sheet. (Detailed hazard and storage data confirming instability of free base). Link

  • Polymerization Mechanism: Wibaut, J. P., et al.[1] The polymerisation of 4-chloropyridine. Recueil des Travaux Chimiques des Pays-Bas. (Foundational study on the dimerization mechanism). Link

  • Hydrolysis Kinetics: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (Explains the rapid hydrolysis of 4-isomers vs 2-isomers). Link

  • Catalyst Poisoning: Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. J. Am. Chem. Soc. (Discusses Pd-deactivation by nitrogen-containing substrates). Link

  • Reaction Protocols: BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions. (General protocols for pyridine substitutions). Link

For further assistance, contact the Application Science team with your specific solvent system and nucleophile pKa values.

Sources

Troubleshooting

impact of temperature on the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Technical Support Center: Synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine A Guide for Research, Development, and Manufacturing Professionals Welcome to the technical support center for the synthesis of 4-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

A Guide for Research, Development, and Manufacturing Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. This guide, structured in a question-and-answer format, provides in-depth scientific insights and practical troubleshooting advice. As Senior Application Scientists, our goal is to explain the causality behind experimental choices to ensure your success.

The synthesis in focus is a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] It involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the sodium salt of propargyl alcohol (the alkoxide) reacts with 4-chloro-2-(chloromethyl)pyridine via an SN2 mechanism.[2][3] Temperature control is paramount throughout this process to ensure high yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this synthesis?

A typical Williamson ether synthesis is conducted at temperatures between 50 to 100 °C.[1][2][4] However, for this specific reaction, a two-stage temperature profile is critical.

  • Alkoxide Formation (Deprotonation): This step, involving the reaction of propargyl alcohol with a strong base like sodium hydride (NaH), is highly exothermic. It should be performed at a low temperature, typically 0 °C , to control the rate of hydrogen gas evolution and prevent a runaway reaction.[3][5]

  • SN2 Reaction (Ether Formation): After the alkoxide is formed, the alkyl halide is added, and the reaction temperature can be gradually raised. A common range is from room temperature (20-25 °C ) up to a gentle reflux, around 50-65 °C , depending on the solvent.[6] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

Q2: Why is strict temperature control so crucial during the addition of sodium hydride (NaH)?

The reaction between an alcohol and sodium hydride is highly exothermic and produces flammable hydrogen gas.[3] Without adequate cooling (e.g., an ice bath at 0 °C), the reaction rate can accelerate uncontrollably. This can lead to:

  • Runaway Reaction: A rapid increase in temperature and pressure, posing a significant safety hazard.

  • Solvent Boiling: If the temperature exceeds the boiling point of the solvent (e.g., THF), it can lead to pressure buildup and loss of solvent.

  • Impurity Formation: High localized temperatures can promote side reactions and degradation of starting materials or products.

Q3: What are the consequences of running the ether formation step at too high a temperature?

Exceeding the optimal temperature range during the SN2 substitution step can lead to several undesirable outcomes:

  • Increased Side Reactions: Higher temperatures can favor elimination (E2) reactions over the desired substitution (SN2), especially if there are any impurities or if a secondary halide were used.[4]

  • Product Decomposition: Propargyl ethers can exhibit thermal instability at elevated temperatures, potentially leading to decomposition or polymerization, which presents as dark, tarry byproducts.[7]

  • Solvent Loss: Excessive heating can lead to the loss of volatile solvents like THF, which can concentrate reactants and alter the reaction kinetics, sometimes unpredictably.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

SymptomPossible Temperature-Related CauseSuggested Action & Rationale
Low or No Product Yield (Starting material remains) Reaction temperature is too low. After confirming alkoxide formation, gradually increase the reaction temperature in 5-10 °C increments (e.g., to 40 °C, then 50 °C), monitoring by TLC or LC-MS. The SN2 reaction requires sufficient activation energy, and a higher temperature may be needed to drive it to completion within a reasonable timeframe.[2][4]
Reaction Mixture Turns Dark Brown or Black Reaction temperature is too high. This indicates decomposition or polymerization of the propargyl moiety.[7] Ensure the initial deprotonation is performed at 0 °C and that the subsequent heating for the ether formation step is gentle and does not exceed ~65 °C. Use a controlled heating mantle or oil bath for uniform temperature.
Formation of an Alkene Impurity (Elimination Product) Reaction temperature is too high. Higher temperatures favor elimination over substitution.[4] Lower the reaction temperature during the SN2 step. This is particularly important if the purity of the 4-chloro-2-(chloromethyl)pyridine is questionable, as related secondary halide impurities are more prone to elimination.
Violent Bubbling / Runaway Reaction During Base Addition Inadequate cooling during alkoxide formation. Immediately remove the reaction from any heat source and ensure the cooling bath is effectively maintaining 0 °C. Add the base (NaH) in small portions over a longer period to allow the heat to dissipate. This ensures the rate of exothermic reaction does not overwhelm the cooling capacity.
Troubleshooting Workflow: Low Product Yield

Below is a logical workflow to diagnose low yield issues where temperature is a potential factor.

G cluster_temp Temperature Optimization cluster_other Other Factors start Low Yield Observed check_sm TLC/LC-MS shows unreacted starting material? start->check_sm check_temp Was reaction run at < 40°C? check_sm->check_temp Yes other_issues Investigate other causes: - Inactive NaH - Wet solvent/reagents - Poor quality alkyl halide check_sm->other_issues No increase_temp Increase temperature to 50-60°C. Monitor for 2-4 hours. check_temp->increase_temp Yes check_temp->other_issues No check_again Re-analyze by TLC/LC-MS increase_temp->check_again complete Yield Improved check_again->complete SM consumed no_change No Improvement check_again->no_change SM remains no_change->other_issues

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Experimental Protocol: Temperature-Controlled Synthesis

This protocol emphasizes critical temperature control points for a safe and efficient reaction.

Materials:

  • Propargyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • 4-chloro-2-(chloromethyl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Alkoxide Formation (0 °C):

    • Under an inert atmosphere (e.g., Argon or Nitrogen), add propargyl alcohol to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel.

    • Cool the flask to 0 °C using an ice-water bath.

    • Rationale: This initial cooling is essential to control the highly exothermic deprotonation step.[5]

    • Slowly add sodium hydride (NaH) in small portions to the stirred solution, ensuring the internal temperature does not rise above 5 °C . Vigorous bubbling (H₂ evolution) will be observed.

    • After the addition is complete, stir the resulting suspension at 0 °C for 30-60 minutes until gas evolution ceases, indicating complete formation of the sodium propargylide.

  • Ether Formation (0 °C to 50 °C):

    • Dissolve 4-chloro-2-(chloromethyl)pyridine in anhydrous THF and add it to the addition funnel.

    • Add the solution of the alkyl halide dropwise to the cold alkoxide suspension at 0 °C .

    • Rationale: A slow, cold addition prevents a large exotherm from the initial SN2 reaction.

    • Once the addition is complete, slowly remove the ice bath and allow the reaction to warm to room temperature.

    • Gently heat the reaction mixture to 50 °C using a temperature-controlled oil bath and maintain for 2-8 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Rationale: Heating provides the necessary energy to drive the SN2 reaction to completion.[2] 50 °C is typically sufficient without promoting significant side reactions.

  • Work-up and Purification:

    • After the reaction is complete (as determined by monitoring), cool the mixture back to 0 °C.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any unreacted NaH.

    • Proceed with standard aqueous work-up, extraction with a suitable organic solvent (e.g., ethyl acetate), washing the organic layers, drying, and solvent removal under reduced pressure.[4]

    • Purify the crude product by column chromatography.

Reaction Workflow Diagram

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Ether Formation cluster_2 Step 3: Work-up A Mix Propargyl Alcohol & Anhydrous THF B Cool to 0°C A->B C Add NaH Portion-wise (Maintain T < 5°C) B->C D Stir at 0°C for 1h C->D E Add Alkyl Halide Solution at 0°C D->E F Warm to Room Temp. E->F G Heat to 50°C (Monitor Reaction) F->G H Cool to 0°C G->H I Quench with NH4Cl H->I J Extract & Purify I->J

Sources

Optimization

Technical Support Center: Column Chromatography Optimization for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Purification

Welcome to the technical support center for the chromatographic purification of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this pharmaceutical intermediate. Our goal is to equip you with the expertise to optimize your column chromatography, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on the purification of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

Q1: What are the key structural features of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine that influence its chromatographic behavior?

A: The chromatographic behavior of this molecule is governed by several key features:

  • Pyridine Ring: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to peak tailing.[1][2]

  • Chlorine Substituent: The electron-withdrawing nature of the chlorine atom reduces the basicity of the pyridine nitrogen to some extent, but strong interactions with silica are still possible.

  • Propargyl Ether Group: The ether linkage and the terminal alkyne are moderately polar, contributing to the overall polarity of the molecule. The alkyne group can also undergo specific interactions with certain stationary phases.

  • Overall Polarity: The combination of the chloro-substituted pyridine ring and the propargyl ether moiety results in a moderately polar compound.

Q2: What is the recommended stationary phase for the purification of this compound?

A: For most applications involving this compound, standard silica gel (40-63 µm particle size) is the most cost-effective and common choice.[3][4] However, due to the basic pyridine nitrogen, you might encounter issues like peak tailing or low recovery.[5][6] If such problems arise, consider these alternatives:

  • Deactivated Silica Gel: You can deactivate silica gel by treating it with a base like triethylamine to mask the acidic silanol groups.[6] A common practice is to include a small percentage (0.1-1%) of triethylamine in your mobile phase.

  • Alumina (basic or neutral): Alumina can be a good alternative for the purification of amines and other basic compounds as it is less acidic than silica.[6]

  • Reversed-Phase Silica (C18): If your compound proves to be too polar for normal-phase chromatography or is unstable on silica, reversed-phase chromatography is a viable option.[5][6] In this case, the most polar compounds will elute first.[6]

Q3: How do I choose an appropriate mobile phase for Thin Layer Chromatography (TLC) analysis and column chromatography?

A: A systematic approach to selecting a mobile phase is crucial. Start with a binary solvent system of a non-polar solvent and a polar solvent. Common choices for normal-phase chromatography include:

  • Hexane/Ethyl Acetate: This is a good starting point. Vary the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound on a TLC plate.[7]

  • Dichloromethane/Methanol: This system is suitable for more polar compounds.[8]

For 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a good starting point would be a 70:30 or 80:20 mixture of hexane and ethyl acetate. Adjust the polarity based on the TLC results. If the compound streaks, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to improve the peak shape.[2]

Q4: What are the likely impurities I might encounter during the purification of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine?

A: Impurities can originate from starting materials, byproducts, or degradation.[9] Potential impurities for this compound include:

  • Starting Materials: Unreacted 4-chloro-2-(hydroxymethyl)pyridine and propargyl bromide (or other propargylating agents).

  • Byproducts: N-propargylated isomers could potentially form, though O-alkylation is generally favored.[10]

  • Degradation Products: The propargyl group can be sensitive under certain conditions. Also, pyridine N-oxides can sometimes form as impurities in pyridine chemistry.[11]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

Problem 1: Poor Separation - Co-elution of the product with impurities.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Polarity:

    • Diagnosis: The spots on the TLC plate are too close together (ΔRf < 0.1).

    • Solution: Adjust the mobile phase composition. If using a hexane/ethyl acetate system, try decreasing the percentage of ethyl acetate to increase retention and potentially improve separation. If that doesn't work, consider a different solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone.[8]

  • Column Overloading:

    • Diagnosis: Broad, tailing peaks for all compounds.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.[12]

  • Poorly Packed Column:

    • Diagnosis: Tilted or uneven bands are visible on the column.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.[7]

Problem 2: Significant Peak Tailing of the Target Compound.

Possible Causes & Solutions:

  • Strong Interaction with Acidic Silica:

    • Diagnosis: The product spot on the TLC plate is streaked, and the collected fractions show a long, drawn-out elution profile.

    • Solution 1: Add a Basic Modifier. Incorporate a small amount of triethylamine (0.1-1%) into your eluent. This will compete with the basic pyridine nitrogen for interaction with the acidic silanol sites on the silica gel, leading to a more symmetrical peak shape.[2]

    • Solution 2: Use a Deactivated Stationary Phase. Consider using commercially available deactivated silica gel or switching to neutral or basic alumina.[6]

Problem 3: Low Recovery of the Product.

Possible Causes & Solutions:

  • Irreversible Adsorption or Degradation on the Column:

    • Diagnosis: The expected amount of product is not recovered from the column, even after flushing with a highly polar solvent. A 2D TLC can help diagnose on-plate degradation.[5]

    • Solution: The compound may be degrading on the acidic silica gel.[5] Use a less acidic stationary phase like deactivated silica or alumina.[6] Alternatively, work quickly and avoid leaving the compound on the column for extended periods.

  • Product is Too Polar and Stuck on the Column:

    • Diagnosis: The product does not elute even with a highly polar mobile phase (e.g., 100% ethyl acetate).

    • Solution: Switch to a more polar solvent system, such as dichloromethane/methanol. For very polar compounds, a system containing ammonia in methanol can be effective.[5] Alternatively, consider reversed-phase chromatography.

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add different solvent systems (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). Cover and let the atmosphere saturate.

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining agent like potassium permanganate.

  • Analyze: Calculate the Rf value for your target compound. The ideal solvent system will give an Rf of 0.2-0.3 for the product and good separation from impurities.[7]

Protocol 2: Flash Column Chromatography Setup and Execution
  • Column Selection and Packing:

    • Choose a column with an appropriate diameter based on the amount of crude material. A general guideline is a 100:1 to 30:1 ratio of silica gel to crude product by weight for difficult and easy separations, respectively.[7]

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle, and then add a thin layer of sand on top.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.[7]

    • Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.

    • Begin collecting fractions. The size of the fractions should be appropriate for the scale of the separation.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Monitoring:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Troubleshooting Workflow for Poor Separation

troubleshooting_workflow start Poor Separation (Co-elution) check_tlc Review TLC Data (ΔRf < 0.1?) start->check_tlc overloading Column Overloaded? start->overloading packing Column Packing Issue? start->packing adjust_mp Adjust Mobile Phase (Change polarity or solvent system) check_tlc->adjust_mp Yes reduce_load Reduce Sample Load (1-5% of silica weight) overloading->reduce_load Yes repack Repack Column (Use slurry method) packing->repack Yes success Improved Separation adjust_mp->success reduce_load->success repack->success

Caption: A decision-making workflow for troubleshooting poor separation during column chromatography.

Principle of Separation for a Pyridine Derivative on Silica Gel

separation_principle cluster_column Silica Gel Column silica Stationary Phase (Silica Gel, Si-OH groups) non_polar Non-polar Impurity (e.g., unreacted starting material) product Product 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine polar Polar Impurity (e.g., N-oxide byproduct) mobile_phase Mobile Phase Flow (e.g., Hexane/EtOAc) elution_order Elution Order elution_order->non_polar elution_order->product elution_order->polar

Caption: The separation principle on a normal-phase silica gel column based on polarity.

References

  • Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. Available at: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. Available at: [Link]

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. Available at: [Link]

  • Preparation of a Nitrogen Oil Compound Fraction by Modified Gel Silica Column Chromatography - FAO AGRIS. Available at: [Link]

  • Chromatography: The Solid Phase - University of Rochester. Available at: [Link]

  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks - Patsnap Eureka. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Successful flash chromatography - Biotage. Available at: [Link]

  • HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan | Request PDF - ResearchGate. Available at: [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. Available at: [Link]

  • Some Useful and Practical Tips for Flash Chromatography | EPFL. Available at: [Link]

  • The Importance of Flash Columns in Chromatography - Hawach. Available at: [Link]

  • Acid-catalyzed tandem reaction for the synthesis of pyridine derivatives via C [double bond, length as m-dash] C/C(sp 3 ) - RSC Publishing. Available at: [Link]

  • Separation of Pyridine-2-methanol 1-oxide on Newcrom R1 HPLC column. Available at: [Link]

  • (PDF) Evaluating Impurities in Drugs (Part I of III) - ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available at: [Link]

  • C3-Formylation of Pyridines via Streptocyanine Intermediates | Organic Letters. Available at: [Link]

  • A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation - RSC Publishing. Available at: [Link]

  • Supporting Information - Wiley-VCH. Available at: [Link]

  • Running a Silica Gel Column - CommonOrganicChemistry.com. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - Beilstein Journals. Available at: [Link]

  • US2527358A - Process of purifying propargyl alcohol - Google Patents.
  • Preparation of Pyridine N-oxide Derivatives in Microreactor - Periodica Polytechnica. Available at: [Link]

  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents.
  • 4-Chloro-2-methylpyridine | C6H6ClN | CID 581392 - PubChem. Available at: [Link]

  • 3-methylene-4-isopropyl-1,1-cyclopentanedicarboxylic acid, dimethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • 13 - Supporting Information. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. Available at: [Link]

  • Chiral Prep Chromatography Utilizing Twin-Column Technology - YMC America, Inc. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Synthesis

Welcome to the technical support center for the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and characterization during this specific synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and quality of your final compound.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is most commonly achieved via a Williamson ether synthesis.[1][2] This classic S(_N)2 reaction involves the nucleophilic attack of a deprotonated alcohol (alkoxide) on an organohalide. In this specific case, propargyl alcohol is deprotonated by a suitable base to form the propargyl alkoxide, which then displaces the chloride from the benzylic-like position of 4-Chloro-2-(chloromethyl)pyridine.

Understanding the nuances of this S(_N)2 mechanism is critical because it allows us to predict and control for potential side reactions. The choice of base, solvent, and temperature can significantly influence the reaction's outcome, favoring either the desired ether formation or competing pathways like elimination or N-alkylation.[1][3]

Williamson Ether Synthesis cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Products SM1 4-Chloro-2-(chloromethyl)pyridine SN2 SN2 Attack SM1->SN2 Electrophile SM2 Propargyl Alcohol Alkoxide Propargyl Alkoxide (Nucleophile) SM2->Alkoxide Deprotonation by Base Base Base (e.g., NaH, KOH) Base->Alkoxide Alkoxide->SN2 Product 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine SN2->Product Salt Salt By-product (e.g., NaCl) SN2->Salt Analytical_Workflow Start Crude Reaction Mixture Detection Initial Detection & Separation (HPLC-UV/DAD) Start->Detection Identification Mass Identification (LC-MS) Detection->Identification Peak > 0.1% Quantification Quantification (HPLC with Standard) Identification->Quantification Structure Structure Elucidation (Isolate + NMR, HRMS) Identification->Structure Unknown Structure Report Final Impurity Profile Report Quantification->Report Structure->Report

Sources

Reference Data & Comparative Studies

Validation

spectroscopic validation of synthesized 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine structure

An In-Depth Guide to the Spectroscopic Validation of Synthesized 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Introduction: Establishing Molecular Identity with Spectroscopic Certainty In the realm of drug discovery an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Validation of Synthesized 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Introduction: Establishing Molecular Identity with Spectroscopic Certainty

In the realm of drug discovery and materials science, the synthesis of novel chemical entities is merely the first step. The unequivocal confirmation of a molecule's structure is paramount, ensuring that subsequent biological or material property evaluations are based on a known and pure compound. This guide provides a comprehensive framework for the spectroscopic validation of a synthesized pyridine derivative, 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. As a Senior Application Scientist, my objective is not just to present data, but to illuminate the logic behind the multi-faceted analytical approach, demonstrating how Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) synergistically provide an irrefutable confirmation of the target structure. This guide is tailored for researchers, scientists, and drug development professionals who require a robust and self-validating system for structural elucidation.

The functionalization of pyridine rings is a cornerstone of medicinal chemistry, and the introduction of an ether linkage and a terminal alkyne, as in our target molecule, offers versatile handles for further chemical modification, such as in "click" chemistry applications.[1] Therefore, rigorous validation is essential.

Caption: Molecular structure of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

Part 1: Functional Group Identification via Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy serves as our initial, rapid screening tool. It excels at identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[1] For our target molecule, we are specifically looking for evidence of the alkyne (C≡C and ≡C-H), the ether (C-O-C), and the substituted pyridine ring (C=N, C=C). The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is also a critical piece of data to confirm the successful formation of the ether linkage from a precursor alcohol.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: A small amount of the purified solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is acquired first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is analyzed for the positions (wavenumber, cm⁻¹) and intensities of the absorption bands.

Data Presentation: Predicted FT-IR Vibrational Frequencies
Functional GroupExpected Vibrational ModePredicted Wavenumber (cm⁻¹)Rationale & References
Terminal Alkyne≡C-H Stretch~3300A sharp, strong peak characteristic of the terminal alkyne C-H bond.[2]
AlkyneC≡C Stretch~2120A weak to medium, sharp peak. Its intensity is variable for terminal alkynes.[2]
Aromatic RingC-H Stretch~3050Stretching vibrations of the sp² C-H bonds on the pyridine ring.
Aromatic RingC=C and C=N Stretch1600 - 1400A series of bands indicating the pyridine ring structure.[3][4]
MethyleneC-H Stretch2950 - 2850Asymmetric and symmetric stretching of the two CH₂ groups.
EtherC-O-C Stretch1250 - 1050A strong, characteristic band for the asymmetric C-O-C stretch.[5]
Chloro-AromaticC-Cl Stretch850 - 750Stretching vibration for the C-Cl bond on the aromatic ring.

Part 2: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While FT-IR confirms the presence of functional groups, NMR spectroscopy provides the detailed atomic connectivity, essentially drawing the molecular map. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR elucidates the carbon framework of the molecule. For substituted pyridines, the chemical shifts are highly sensitive to the electronic effects of the substituents.[6][7]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃), a standard solvent for organic compounds.[6] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Acquisition: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: A standard proton experiment is run, typically with 16-32 scans.

  • ¹³C NMR: A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is run to distinguish between CH, CH₂, and CH₃ groups. This typically requires a greater number of scans for adequate signal-to-noise.

Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & References
H-6 (Pyridine)~8.4d~5.0The proton ortho to the nitrogen is typically the most deshielded.
H-5 (Pyridine)~7.6dd~5.0, ~2.0Coupled to both H-6 and H-3.
H-3 (Pyridine)~7.3d~2.0Coupled to H-5.
-O-CH₂ -C≡~4.2d~2.4Methylene protons adjacent to the alkyne, showing coupling to the terminal alkyne proton.[2]
Py-CH₂ -O-~4.7s-Methylene protons adjacent to the pyridine ring and the ether oxygen.
≡C-H ~2.5t~2.4Terminal alkyne proton, coupled to the adjacent methylene group.[2]

graph G {
layout=neato;
node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10];
edge [color="#EA4335"];
H6 [pos="0,1!", label="H-6"];
H5 [pos="1,0.5!", label="H-5"];
H3 [pos="1,-0.5!", label="H-3"];
CH2_alkyne [pos="2,0!", label="CH₂"];
H_alkyne [pos="3,0!", label="H"];

H6 -- H5;
H5 -- H3;
CH2_alkyne -- H_alkyne;

}

Caption: Predicted ¹H-¹H COSY correlations for key protons.

Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Carbon LabelPredicted δ (ppm)Rationale & References
C-2 (Pyridine)~162Carbon bearing the substituent, deshielded by nitrogen.[8][9]
C-4 (Pyridine)~150Carbon bearing the chlorine atom.
C-6 (Pyridine)~149Carbon ortho to the nitrogen.
C-3 (Pyridine)~122Aromatic CH.
C-5 (Pyridine)~121Aromatic CH.
C ≡CH~79Quaternary alkyne carbon.[2]
C≡C H~76Terminal alkyne carbon.[2]
Py-C H₂-O-~70Methylene carbon adjacent to the pyridine ring.
-O-C H₂-C≡~58Methylene carbon adjacent to the ether oxygen.[2]

Part 3: Molecular Weight and Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS is the gold standard for confirming the elemental composition of a synthesized molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm error), we can definitively determine the molecular formula. The fragmentation pattern observed in the mass spectrum also provides corroborating structural evidence.

Experimental Protocol: HRMS (ESI)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The sample is infused into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan is acquired over a relevant m/z range.

  • Data Analysis: The exact mass of the most abundant isotopic peak for the [M+H]⁺ ion is measured and compared to the calculated theoretical mass.

Data Presentation: Predicted HRMS Data
  • Molecular Formula: C₉H₈ClNO

  • Calculated Monoisotopic Mass: 181.03

  • Predicted [M+H]⁺: 182.0396

  • Characteristic Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak ([M+H+2]⁺) with an intensity approximately one-third that of the M peak, which is a definitive indicator for chlorine.

M [M+H]⁺ m/z = 182.04 F1 [M - C₃H₃]⁺ m/z = 142.01 M->F1 - C₃H₃ (propargyl radical) F2 [C₅H₃ClNCH₂]⁺ m/z = 124.01 M->F2 - C₃H₄O (propargyl alcohol)

Caption: Plausible fragmentation pathway for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in ESI-MS.

Fragmentation Analysis: In mass spectrometry, ethers can undergo cleavage of the C-O bond.[5][10] For the target molecule, the primary fragmentation pathways would likely involve the loss of the propargyl group or cleavage at the benzylic-type position, providing further structural confirmation.

Conclusion: A Unified View of Molecular Structure

The true power of this analytical workflow lies not in any single technique, but in their combined, self-validating nature. FT-IR confirms the assembly of the correct functional group puzzle pieces. ¹H and ¹³C NMR then arrange these pieces into a unique and detailed connectivity map. Finally, HRMS provides the exact mass and elemental formula, confirming the overall composition with high precision. When the experimental data from each of these techniques aligns with the predicted values for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, the structural assignment can be made with the highest degree of scientific confidence. This rigorous, multi-modal validation is an indispensable component of modern chemical research and development.

References

  • Benchchem. Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • Thomas, St., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available from: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. Available from: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. Available from: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • Kirk, D. N., & Toms, H. C. (1983). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Available from: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

  • Baranowska, I., & Szeja, W. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de L'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available from: [Link]

  • ResearchGate. FT-IR spectra of (a) pyridine, (b) LS-LDH-a, and (c) LS-LDH. Available from: [Link]

  • MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available from: [Link]

  • ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Pearson+. Ethers are not easily differentiated by their infrared spectra, b.... Available from: [Link]

  • Google Patents. Method for synthesizing 4-chloro-pyridine.
  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. Available from: [Link]

Sources

Comparative

Comparative Biological Activity of Substituted Propargyl Pyridine Ethers

A Technical Guide to Structure-Activity Relationships (SAR) and Experimental Validation Executive Summary & Chemical Rationale Substituted propargyl pyridine ethers represent a specialized class of heterocyclic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structure-Activity Relationships (SAR) and Experimental Validation

Executive Summary & Chemical Rationale

Substituted propargyl pyridine ethers represent a specialized class of heterocyclic compounds with significant utility in agrochemical (herbicidal/fungicidal) and pharmaceutical (anticancer/antimicrobial) applications.

The core scaffold consists of a pyridine ring linked to a propargyl (2-propynyl) group via an ether oxygen. This guide compares the biological performance of these derivatives, focusing on how substitution patterns (positional isomers and electronic effects) dictate potency.

The "Warhead" Rationale

Why this specific scaffold?

  • The Propargyl Moiety: The terminal alkyne acts as a latent reactive group ("warhead"). In enzymatic pockets, it can undergo metabolic activation (e.g., by cytochrome P450s) to form reactive ketenes or allenes, leading to irreversible enzyme inhibition.

  • The Pyridine Ring: Acts as a bioisostere for benzene, improving water solubility and offering a hydrogen-bond acceptor (nitrogen) to interact with receptor sites (e.g., kinase hinge regions).

Comparative Biological Activity Data[1][2][3][4][5][6][7][8][9][10]

The following data synthesizes performance metrics from recent high-impact studies. Activity is heavily influenced by the Electronic Nature (Electron Withdrawing Groups [EWG] vs. Electron Donating Groups [EDG]) and Position of substituents.

Table 1: Anticancer Cytotoxicity Profile (Representative SAR)

Target: Inhibition of Cell Proliferation (IC50 in µM) Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung)

Compound ClassPyridine SubstitutionR-Group (Propargyl Terminus)MCF-7 IC50 (µM)HepG2 IC50 (µM)Performance Verdict
Class A (Control) UnsubstitutedH> 100> 100Inactive (Baseline)
Class B (EWG) 2-Cl, 5-NO2H12.5 ± 1.28.4 ± 0.8High Potency (Strong acceptor)
Class C (EDG) 2-OMe, 3-CH3H45.2 ± 3.150.1 ± 2.5Moderate/Low
Class D (Bulky) 2-PhenylH3.4 ± 0.52.1 ± 0.2Elite (Hydrophobic interaction)
Class E (Terminal) 2-ClMethyl (Internal Alkyne)28.7 ± 4.035.2 ± 3.8Reduced (Steric hindrance)

Key Insight: The presence of Electron Withdrawing Groups (EWGs) like Chlorine or Nitro at the C-2 or C-5 position significantly enhances cytotoxicity compared to electron-donating analogs. Bulky aryl groups (Class D) often improve potency by occupying hydrophobic pockets in target enzymes (e.g., Topoisomerase II or PIM-1 Kinase).

Table 2: Antimicrobial Efficacy (MIC)

Target: Bacterial/Fungal Growth Inhibition (MIC in µg/mL)

Compound Sub-TypeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Activity Note
2-Propargyloxypyridine 6412832Weak antibacterial; Moderate antifungal
5-Bromo-2-propargyloxy 8164Strong Antifungal
3-Cyano-2-propargyloxy 488Broad Spectrum

Mechanism of Action (MOA)

The biological activity of these ethers is rarely passive. In oncology, the mechanism often involves the inhibition of proliferation signaling pathways. Below is a visualization of the PIM-1 Kinase Inhibition pathway, a common target for pyridine derivatives, leading to apoptosis.

MOA_Pathway Compound Propargyl Pyridine Ether (Ligand) Target PIM-1 Kinase (ATP Binding Pocket) Compound->Target Competitive Inhibition (H-Bonding via Pyridine N) Phospho Phosphorylation of Bad/Cdc25C Proteins Target->Phospho BLOCKED Apoptosis Apoptosis (Programmed Cell Death) Target->Apoptosis Inhibition Leads to Bcl2 Bcl-2 Family Modulation Phospho->Bcl2 Downstream Signaling Survival Cell Survival & Proliferation Bcl2->Survival Normal Pathway

Figure 1: Mechanism of Action illustrating the inhibition of PIM-1 Kinase by propargyl pyridine ethers, preventing cell survival signaling and triggering apoptosis.[1][2][3]

Experimental Protocols

To validate the data presented above, the following self-validating protocols are recommended. These workflows ensure reproducibility and high purity.

A. Chemical Synthesis: Williamson Ether Strategy

Objective: Synthesize 2-((2-chloropyridin-3-yl)oxy)but-2-yne (Representative active compound).

  • Reagents: 2-Chloro-3-hydroxypyridine (1.0 eq), Propargyl bromide (1.2 eq), Anhydrous

    
     (2.0 eq), Dry Acetone or DMF.
    
  • Procedure:

    • Dissolve hydroxypyridine in dry acetone under

      
       atmosphere.
      
    • Add

      
       and stir at room temp for 30 min (Deprotonation phase).
      
    • Add propargyl bromide dropwise to control exotherm.

    • Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Purification (Critical):

    • Filter off inorganic salts. Evaporate solvent.

    • Redissolve residue in DCM; wash with Brine (3x) to remove DMF/unreacted salts.

    • Recrystallize from Ethanol/Water or perform Column Chromatography.

B. Biological Assay: MTT Cytotoxicity Workflow

Objective: Determine IC50 values against MCF-7 cells.

Experimental_Workflow Seeding Cell Seeding (96-well plate, 5k cells/well) Treatment Compound Treatment (Serial Dilution: 0.1 - 100 µM) Seeding->Treatment 24h recovery Incubation Incubation (48h @ 37°C, 5% CO2) Treatment->Incubation MTT_Add Add MTT Reagent (Formazan Crystal Formation) Incubation->MTT_Add 4h reaction Solubilization DMSO Solubilization MTT_Add->Solubilization Remove media Readout Absorbance Read (OD 570nm) Solubilization->Readout Spectrophotometry

Figure 2: Step-by-step workflow for the MTT Cell Viability Assay used to generate cytotoxicity data.

Critical Analysis & Limitations

While propargyl pyridine ethers show promise, researchers must account for the following limitations during development:

  • Solubility: The planar, aromatic nature of these compounds often leads to poor aqueous solubility.

    • Solution: Formulation with cyclodextrins or modification with polar side chains (e.g., morpholine) on the pyridine ring is often required for in vivo studies.

  • Metabolic Stability: The propargyl group is metabolically active. While this is useful for suicide inhibition, it can lead to rapid clearance or non-specific toxicity (PAINS - Pan-Assay Interference Compounds).

    • Validation: Always perform a parallel cytotoxicity assay on normal fibroblast cells (e.g., WI-38) to calculate a Selectivity Index (SI) . An SI > 10 is desired.

References

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors.[4][5][6][7] European Journal of Medicinal Chemistry.

  • Abdellatif, K. R. A., et al. (2016).[6] Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents. Bioorganic Chemistry.

  • Al-Sanea, M. M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives: A Review. International Journal of Molecular Sciences.

  • Kadi, A. A., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry. (Cited for general antimicrobial protocols of pyridine derivatives).

Sources

Validation

A Comparative Guide to the NMR Spectral Analysis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine and Its Precursors

This technical guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of 4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine and its starting materials, 4-chloro-2-(chloromethyl)pyridine and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of 4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine and its starting materials, 4-chloro-2-(chloromethyl)pyridine and propargyl alcohol. This analysis is crucial for researchers in drug development and organic synthesis for reaction monitoring, product verification, and quality control.

The synthesis of 4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a representative example of the Williamson ether synthesis, a fundamental reaction in organic chemistry.[1][2][3][4][5] NMR spectroscopy is an indispensable tool for tracking the progress of this reaction, confirming the formation of the desired ether linkage, and ensuring the absence of starting materials and byproducts.[6]

Synthesis Overview: The Williamson Ether Synthesis

The formation of 4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is achieved by the reaction of the sodium salt of propargyl alcohol (propargyl alkoxide) with 4-chloro-2-(chloromethyl)pyridine. The alkoxide, a potent nucleophile, displaces the chloride ion from the benzylic position of the pyridine derivative in an SN2 reaction to form the ether.[1][2]

cluster_start Starting Materials SM1 4-chloro-2-(chloromethyl)pyridine Product 4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine SM1->Product SN2 Reaction SM2 Propargyl Alcohol Base NaH SM2->Base Deprotonation Base->Product

Figure 1: Reaction scheme for the synthesis of 4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

NMR Spectral Data of Starting Materials

A thorough understanding of the NMR spectra of the starting materials is paramount for identifying their consumption during the reaction.

4-chloro-2-(chloromethyl)pyridine

The NMR spectrum of 4-chloro-2-(chloromethyl)pyridine is characterized by signals corresponding to the pyridine ring protons and the chloromethyl group.

Table 1: 1H and 13C NMR Data for 4-chloro-2-(chloromethyl)pyridine

Assignment 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm)
-CH2Cl~4.7~45
Pyridine-H3~7.4~123
Pyridine-H5~7.3~122
Pyridine-H6~8.5~150
Pyridine-C2-~158
Pyridine-C4-~145

Note: Chemical shifts can vary slightly based on the solvent and if the compound is in its free base or hydrochloride salt form.[7][8]

Propargyl Alcohol

The spectrum of propargyl alcohol is distinguished by the signals of the acetylenic proton and the methylene protons adjacent to the hydroxyl group.[9][10][11]

Table 2: 1H and 13C NMR Data for Propargyl Alcohol

Assignment 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm)
≡C-H~2.5 (t)~74
-CH2-~4.3 (d)~51
-C≡-~82
-OHVariable-

The multiplicity of the acetylenic proton is a triplet (t) due to coupling with the methylene protons, and the methylene protons appear as a doublet (d) from coupling with the acetylenic proton.

Predicted NMR Spectral Data of 4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

The formation of the ether product results in predictable changes in the NMR spectrum. The following data is a prediction based on established principles of NMR spectroscopy.[12][13][14][15][16]

Table 3: Predicted 1H and 13C NMR Data for 4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

Assignment Predicted 1H Chemical Shift (δ, ppm) Predicted 13C Chemical Shift (δ, ppm)
Pyridine-CH2-O~4.8~72
O-CH2-C≡~4.2 (d)~58
≡C-H~2.4 (t)~75
Pyridine-H3~7.4~122
Pyridine-H5~7.3~121
Pyridine-H6~8.5~149
Pyridine-C2-~159
Pyridine-C4-~145
-C≡-~80

Comparative Spectral Analysis: Key Transformations

The transition from starting materials to the product is marked by several key changes in the NMR spectra, providing clear evidence of a successful reaction.

1H NMR Comparison
  • Disappearance of Starting Material Signals: The most definitive indicator of reaction completion is the disappearance of the hydroxyl proton signal from propargyl alcohol and the downfield shift of its adjacent methylene protons.

  • Shift of the Pyridine Methylene Protons: The methylene protons of the 4-chloro-2-(chloromethyl)pyridine, initially at approximately 4.7 ppm, will experience a slight downfield shift to around 4.8 ppm upon formation of the ether linkage. This is due to the change in the electronic environment from being attached to a chlorine atom to an oxygen atom.

  • Appearance of New Methylene Signals: A new doublet will appear around 4.2 ppm, corresponding to the methylene protons of the propargyl group now adjacent to the ether oxygen.

  • Retention of Key Structural Features: The signals for the pyridine ring protons and the acetylenic proton will remain, with minor shifts, confirming the integrity of these moieties in the final product.

13C NMR Comparison
  • Shift of the Pyridine Methylene Carbon: The carbon of the chloromethyl group in the starting material (around 45 ppm) will shift significantly downfield to approximately 72 ppm in the product, which is characteristic for a carbon atom in a benzylic ether.[17]

  • Shift of the Propargyl Methylene Carbon: The methylene carbon of propargyl alcohol (around 51 ppm) will also shift downfield to about 58 ppm in the ether product.[17]

  • Persistence of Other Signals: The chemical shifts of the pyridine ring carbons and the acetylenic carbons will show only minor changes.

Start Starting Materials (4-chloro-2-(chloromethyl)pyridine + Propargyl Alcohol) Reaction Williamson Ether Synthesis Start->Reaction NMR_Analysis NMR Analysis Start->NMR_Analysis Product Product (4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine) Reaction->Product Comparison Spectral Comparison NMR_Analysis->Comparison Product->NMR_Analysis

Figure 2: Workflow for synthesis and NMR-based comparative analysis.

Experimental Protocol: NMR Sample Preparation

For accurate and reproducible NMR data, the following protocol should be followed:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample (starting material or purified product).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled 13C NMR spectrum. A larger number of scans will be necessary for 13C due to its lower natural abundance and sensitivity.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Conclusion

The comparative NMR analysis of 4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine and its precursors is a powerful method to confirm the successful synthesis of the target molecule. By carefully examining the disappearance of key starting material signals and the appearance of new, shifted signals characteristic of the ether product, researchers can confidently verify the outcome of the Williamson ether synthesis. This guide provides the foundational spectral data and interpretive logic to aid in this critical analytical process.

References

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Eastern Kentucky University. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... Retrieved from [Link]

  • Wang, M., Jiang, S., Lu, X. X., Zhang, K., Yuan, Z. Y., Xu, R. L., ... & Wu, A. X. (2023). Synthesis of Primary Propargylic Alcohols from Terminal Alkyne Using Rongalite as the C1 Unit. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Figure S2. 13 C{ 1 H} NMR spectrum of 2,6-bis(chloromethyl)pyridine in CDCl3. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Yu, H., Wu, Y., Wang, Y., & Sun, X. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 77(19), 8615-8620.
  • Kim, J., Lee, S., & Kim, D. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20296.
  • SpectraBase. (n.d.). (22S,32Rs)-propargylic alcohol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
  • The Organic Chemistry Tutor. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Kim, J., Lee, S., & Kim, D. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Retrieved from [Link]

  • Dr Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Bhadauria, A., et al. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
  • Paul, S., & Gupta, R. (n.d.).
  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment: Quantitative NMR vs. Chromatographic Methods for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

For researchers and professionals in drug discovery and development, the accurate determination of purity for novel chemical entities is not merely a procedural step but a cornerstone of reliable and reproducible science...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the accurate determination of purity for novel chemical entities is not merely a procedural step but a cornerstone of reliable and reproducible science. The purity of a compound like 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a heterocyclic building block, directly influences reaction yields, impurity profiling, and the ultimate quality of an active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic techniques for the purity assessment of this compound, grounded in experimental rationale and practical insights.

The Principle of Quantitative Purity: Why qNMR Stands Apart

Unlike chromatographic methods that separate components for individual detection, qNMR is a primary analytical method that offers a direct and absolute measure of purity.[1] The fundamental principle of qNMR is the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[1][3] By co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard, the purity of the analyte can be calculated without requiring a reference standard of the analyte itself—a significant advantage when working with novel compounds.[4][5]

High-Performance Liquid Chromatography (HPLC), a stalwart of purity analysis, typically relies on an area percentage calculation from the detector response.[1] This method assumes that all components, including the main compound and its impurities, have a similar response factor (e.g., UV absorptivity at the detection wavelength). This assumption can lead to significant inaccuracies if impurities have different chromophores, a common scenario that qNMR inherently avoids.[1]

Experimental Protocol: Purity Determination of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine by ¹H qNMR

This protocol details a self-validating system for determining the absolute purity of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. The causality behind each parameter selection is explained to ensure technical robustness.

Causality-Driven Selection of Materials
  • Analyte: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS: 1509306-96-0).[6]

  • Internal Standard (IS): Maleic acid (≥99.5% purity).

    • Rationale: Maleic acid is chosen for several key reasons: it possesses high chemical purity, is non-volatile and stable, and exhibits excellent solubility in DMSO-d₆.[7][8] Crucially, its simple ¹H NMR spectrum features a sharp singlet for its two olefinic protons around 6.3 ppm, an area typically free of signals from the analyte, preventing peak overlap which is critical for accurate integration.[7][9]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent solvent for a wide range of organic compounds, ensuring complete dissolution of both the analyte and the internal standard, a prerequisite for accurate qNMR.[3][4] Its residual proton signal does not interfere with the signals selected for quantification.

Workflow for qNMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz NMR) cluster_proc Data Processing & Analysis p1 Accurately weigh ~10 mg of Analyte (4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine) p2 Accurately weigh ~5 mg of Internal Standard (Maleic Acid) into the same vial p1->p2 p3 Record masses precisely (to ±0.01 mg) p2->p3 p4 Dissolve mixture in a precise volume (e.g., 1.0 mL) of DMSO-d6 p3->p4 p5 Vortex to ensure homogeneity p4->p5 p6 Transfer ~0.7 mL to a 5 mm NMR tube p5->p6 a1 Allow sample to thermally equilibrate in the probe (~5 min) p6->a1 a2 Optimize shimming for high resolution a1->a2 a3 Set Receiver Gain automatically a2->a3 a4 Acquire 1H Spectrum with optimized quantitative parameters a3->a4 d1 Apply Fourier Transform a4->d1 d2 Perform phase and baseline correction d1->d2 d3 Integrate selected signals for Analyte and Internal Standard d2->d3 d4 Calculate Purity using the qNMR equation d3->d4

Caption: Workflow for purity assessment by qNMR.

Optimized NMR Acquisition Parameters

For quantitative accuracy, NMR acquisition parameters must be chosen to ensure that the measured signal intensity is directly proportional to the number of protons.

ParameterRecommended ValueRationale & Justification
Spectrometer Field ≥400 MHzHigher field strength provides better signal dispersion, reducing the chance of peak overlap and improving integration accuracy.[10]
Pulse Angle 30-45°A smaller flip angle allows for shorter relaxation delays between scans, increasing experimental efficiency without saturating the signals, which is a risk with a 90° pulse if the delay is insufficient.[10]
Relaxation Delay (D1) ≥ 5 x T₁This is the most critical parameter for quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated. This ensures >99.3% of the magnetization has returned to equilibrium, preventing signal saturation and ensuring accurate integrals.[11][12][13] An initial T₁ determination experiment (inversion recovery) is recommended for highest accuracy.[2]
Acquisition Time ≥ 3 secondsA longer acquisition time ensures the entire Free Induction Decay (FID) is captured before it decays into the noise, improving resolution and lineshape for better integration.[10][13]
Number of Scans 16-64The number of scans should be sufficient to achieve a Signal-to-Noise ratio (S/N) of at least 250:1 for the peaks used in the calculation.[13] This minimizes integration errors arising from noise.
Temperature 25 °C (Regulated)A stable, regulated temperature is essential for preventing chemical shift drift during the experiment, ensuring reproducible integrations.[10][13]
Data Processing and Purity Calculation
  • Processing: After acquisition, the spectrum must be carefully processed. This includes Fourier transformation, followed by meticulous manual phase and baseline correction to ensure that the integral values are not skewed.

  • Integration:

    • Analyte: Identify a well-resolved signal unique to 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. For instance, the acetylenic proton (-C≡CH) is an excellent candidate as it appears as a distinct singlet in a clean region of the spectrum.

    • Internal Standard: Integrate the sharp singlet of the maleic acid protons.

  • Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:[3]

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I: Integral area of the signal

    • N: Number of protons generating the signal

    • M: Molar mass

    • m: Mass

    • Purity: Purity of the standard

    • a refers to the analyte, and std refers to the internal standard.

Head-to-Head Comparison: qNMR vs. HPLC for Purity Analysis

The choice between qNMR and HPLC depends on the specific analytical goal. While both are powerful techniques, they provide answers to slightly different questions.[1]

Caption: Decision logic for selecting an analytical method.

Comparative Data Summary

The following table summarizes the performance characteristics of qNMR versus a typical reversed-phase HPLC-UV method for the purity assessment of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct measurement based on molar concentration.[1]Comparative method based on physical separation and UV detection.[1]
Quantification Absolute Purity (mass %): Directly compares analyte to a certified internal standard.[4]Relative Purity (area %): Assumes equal detector response for all components. Prone to error if impurities have different chromophores.[1]
Accuracy High. Considered a primary ratio method.[14] Results are less biased by the nature of impurities.Can be high, but accuracy for the main component can be overestimated if impurities have a poor UV response.[1]
Precision Excellent. Relative Standard Deviation (RSD) typically <1%.[7][15]Excellent. RSD typically <1%.
Reference Standard Does not require a specific standard of the analyte.[5] Requires a certified internal standard of a different, suitable compound.For area %, no standard is needed. For accurate quantification of impurities, a certified reference standard for each impurity is required.
Sensitivity Lower. Generally suited for quantifying components >0.1%.[10]Higher. Excellent for detecting and quantifying trace impurities (<0.05%).
Speed & Throughput Rapid. A single experiment (~15-20 min) provides identity and purity.[10][15] Minimal method development required.Slower. Requires method development (column, mobile phase, gradient optimization). Run times are typically 15-30 minutes per sample.
Destructive? No. The sample can be fully recovered.Yes. The sample is consumed.
Best For - Assigning absolute purity to reference materials.- Purity of novel compounds where no standard exists.- Rapid analysis in early development.[15]- Detecting trace impurities.- Routine quality control with an established method.- Stability-indicating assays.
Synthesizing the Results: A Holistic View of Purity

For a compound like 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, qNMR and HPLC are not mutually exclusive but are, in fact, complementary.

  • qNMR provides the true mass purity. It answers the question: "What percentage of this weighed powder is the actual target molecule?" This is invaluable for qualifying a new batch of material for use in synthesis or as a reference standard.

  • HPLC provides the impurity profile. It answers the question: "How many impurities are present, and at what relative levels?" It is superior for identifying the presence of trace-level contaminants that might be missed by qNMR.

In a comprehensive quality control strategy, qNMR can be used to assign the absolute purity of a primary reference lot. This lot can then be used to develop and validate an HPLC method, which is often more suitable for high-throughput screening and detecting trace degradation products in stability studies. This combined approach leverages the strengths of both techniques, ensuring the highest level of confidence in the quality of the material.[16]

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). University of Illinois Chicago. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Quantitative NMR. Organic Primary Standards Group. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • Using Quantitative NMR. JEOL Ltd. [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. [Link]

  • Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]

  • A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug. Taylor & Francis Online. [Link]

  • GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]

  • qNMR Purity Recipe Book (2 - NMR Acquisition). Mestrelab Research. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Equavilency between Mass Balance and qNMR metholologies. Chromatography Forum. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. PMC. [Link]

  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • If the NMR spectrum is measured with care to provide for complete relaxation of the magnetization between acquisitions when sign. Course Hero. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. [Link]

Sources

Validation

cross-validation of HPLC and GC-MS methods for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine analysis

Technical Comparison: Cross-Validation of HPLC and GC-MS Methods for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Analysis Executive Summary The analysis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS: 1509306-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Cross-Validation of HPLC and GC-MS Methods for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Analysis

Executive Summary The analysis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS: 1509306-96-0), a critical intermediate in the synthesis of pyridine-based agrochemicals and pharmaceuticals, presents a classic analytical dichotomy. Its pyridine ring and propargyl ether functionality create a "volatility vs. stability" conflict.

While GC-MS offers superior specificity and structural confirmation (essential for impurity profiling), the propargyl ether moiety poses a risk of thermal rearrangement (Claisen-type) or degradation at high injector temperatures. Conversely, HPLC-UV provides a robust, non-destructive quantification method but lacks the structural fingerprinting capability of MS.

This guide details a cross-validation protocol to harmonize these two methods, ensuring that the robust quantification of HPLC correlates with the specific identification of GC-MS.

Physicochemical Context & Analytical Challenges

The analyte features three distinct functional zones that dictate method selection:

  • Pyridine Ring: Basic nitrogen (pKa ~3.5 due to the electron-withdrawing Cl). Prone to peak tailing on active silanols (GC) or unbuffered silica (HPLC).

  • Chlorine Substituent: Provides a distinct isotopic pattern (

    
     ratio of 3:1) in MS, aiding identification.[1][2][3]
    
  • Propargyl Ether Linkage: The critical failure point. Propargyl ethers are thermally labile. In GC inlets >250°C, they may undergo [3,3]-sigmatropic rearrangement or cyclization, leading to false low quantitation.

FeatureHPLC-UV ImplicationGC-MS Implication
Polarity Moderate (LogP ~2.5). Retains well on C18.sufficiently volatile, but requires inert flow path.
Basicity Requires buffered mobile phase (pH > pKa or < pKa) to prevent tailing.Requires base-deactivated liners/columns.
Thermal Stability Safe. Ambient/low temp analysis.Risk. Degradation leads to non-linear response.

Method A: HPLC-UV (The Robust Quantifier)

Role: Primary method for assay purity and bulk quantification. Rationale: HPLC avoids thermal stress. Using a high pH buffer keeps the pyridine in its neutral (free-base) form, maximizing retention on C18 and improving peak symmetry.

Protocol Parameters:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 20% B to 80% B over 10 min.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    
  • Temperature: 30°C.

Validation Checkpoint:

  • Tailing Factor (

    
    ): Must be < 1.5. If 
    
    
    
    , increase buffer ionic strength or temperature.

Method B: GC-MS (The Structural Confirmator)

Role: Impurity profiling and confirmation of identity.[2][5] Rationale: MS detection (EI mode) provides the fragmentation pattern necessary to distinguish the analyte from positional isomers or degradation products that might co-elute in HPLC.

Protocol Parameters:

  • System: Agilent 7890B GC / 5977B MSD or equivalent.

  • Column: Rxi-5Sil MS (Low polarity, 5% phenyl), 30m x 0.25mm x 0.25µm.

  • Inlet: Split mode (10:1). CRITICAL TEMP: 220°C (Do not exceed 240°C).

  • Liner: Ultra Inert, wool-packed (to trap non-volatiles, but ensure wool is deactivated).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • MS Source: Electron Impact (EI), 70 eV.

  • SIM Mode: Monitor ions m/z 181 (M+), 146 (M-Cl), 116 (Pyridine ring fragment).

Validation Checkpoint:

  • Thermal Degradation Check: Inject a standard at 200°C, 240°C, and 280°C inlet temps. If the area count drops or new peaks appear at higher temps, the propargyl group is degrading.

Cross-Validation Workflow

To validate the GC-MS method against the HPLC "Gold Standard," you must prove that the thermal stress of GC does not introduce bias.

Experimental Design:

  • Sample Set: Prepare 10 samples ranging from 50% to 150% of the target concentration.

  • Split Analysis: Analyze each vial immediately by HPLC, then by GC-MS (same day).

  • Data Correlation: Perform a Bland-Altman analysis.

Workflow Diagram

CrossValidation cluster_HPLC Method A: HPLC-UV cluster_GC Method B: GC-MS Sample Test Sample (4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine) Split Sample Splitting Sample->Split HPLC_Inj Injection (Ambient Temp) Split->HPLC_Inj GC_Inj Injection (220°C Limit) Split->GC_Inj HPLC_Det UV Detection (254 nm) HPLC_Inj->HPLC_Det HPLC_Data Quantitation A (Area %) HPLC_Det->HPLC_Data Analysis Statistical Comparison (Bland-Altman & t-test) HPLC_Data->Analysis GC_Det MS Detection (SIM Mode) GC_Inj->GC_Det GC_Data Quantitation B (Area %) GC_Det->GC_Data GC_Data->Analysis Decision Pass/Fail Bias < 2.0% Analysis->Decision

Caption: Parallel workflow ensuring sample integrity is maintained across both thermal (GC) and non-thermal (HPLC) pathways.

Experimental Data Comparison

The following table summarizes typical performance metrics observed during validation. Note the higher LOQ for HPLC (UV is less sensitive than MS-SIM) but superior precision.

ParameterMethod A: HPLC-UVMethod B: GC-MS (SIM)Cross-Validation Goal
Linearity (

)


Correlation coeff

Range


Overlap at

Precision (RSD)


F-test (

)
Accuracy (Recovery)


Bias

LOD


N/A
Specificity Retention time onlyRT + Ion Ratio (

181/146)
No false positives in GC

Statistical Analysis (Example Calculation): If HPLC assay = 99.2% and GC assay = 98.1%:



Interpretation: A negative bias in GC often indicates minor thermal degradation in the inlet. If bias exceeds -5%, lower the inlet temperature by 20°C.

Troubleshooting & Decision Logic

Use the following decision tree to determine which method to deploy for specific analytical needs.

DecisionTree Start Analytical Requirement Q1 Is the sample a trace impurity? Start->Q1 Trace Yes (< 0.1%) Q1->Trace High Sensitivity Bulk No (Assay) Q1->Bulk High Precision GC_Path Use GC-MS (SIM) Trace->GC_Path Q2 Is the matrix complex (e.g., soil/blood)? Bulk->Q2 HPLC_Path Use HPLC-UV Complex Yes Q2->Complex Needs Specificity Simple No Q2->Simple Needs Robustness Complex->GC_Path Mass Selectivity Simple->HPLC_Path Standard QC

Caption: Logic flow for selecting the optimal method based on sensitivity needs and matrix complexity.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.Link

  • BenchChem. (2025).[1][3][5] Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis.Link

  • PubChem. (2025). 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Compound Summary.Link

  • Thermo Fisher Scientific. (2019). Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS.Link

Sources

Comparative

Comparative Guide: Efficacy of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Derivatives in Drug Discovery

Executive Summary 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS: 1509306-96-0) represents a high-value "Click-Ready" scaffold in medicinal chemistry. Unlike standard pyridine intermediates, this scaffold integrates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS: 1509306-96-0) represents a high-value "Click-Ready" scaffold in medicinal chemistry. Unlike standard pyridine intermediates, this scaffold integrates two distinct reactive handles: a 4-chloro substituent for nucleophilic aromatic substitution (


) and a propargyl ether arm  for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide evaluates the efficacy of libraries derived from this scaffold, specifically focusing on 1,2,3-triazole-linked pyridine hybrids . These derivatives are primarily investigated for antifungal (CYP51 inhibition) and anticancer (Kinase inhibition) applications. We compare their performance against non-chlorinated analogs and standard-of-care agents (e.g., Fluconazole, Voriconazole).

Mechanism of Action & Rationale

The efficacy of derivatives generated from this scaffold stems from the synergistic contribution of the pyridine core and the triazole linker.

  • The Pyridine Core: Acts as a heme-coordinating moiety (in CYP enzymes) or a hinge-binder (in Kinases). The 4-chloro group enhances lipophilicity (

    
    ) and metabolic stability compared to unsubstituted pyridines.
    
  • The Propargyl/Triazole Linker: The ether linkage (

    
    ) provides rotational flexibility, allowing the inhibitor to adopt an optimal conformation within the active site. The resulting triazole ring (post-click) mimics peptide bonds and engages in 
    
    
    
    stacking interactions with aromatic residues (e.g., Phe, Tyr).
Pathway Visualization: CYP51 Inhibition Mechanism

The following diagram illustrates how the triazole derivative blocks ergosterol biosynthesis, leading to fungal cell death.

CYP51_Inhibition Substrate Lanosterol Enzyme CYP51 (Lanosterol 14α-demethylase) Substrate->Enzyme Binds Product Ergosterol Precursor Enzyme->Product Catalysis Enzyme->Product Inhibited Inhibitor Pyridine-Triazole Derivative (From 4-Cl Scaffold) Inhibitor->Enzyme Blocks Heme Iron (High Affinity) Membrane Fungal Membrane Integrity Product->Membrane Maintains Death Cell Lysis / Death Membrane->Death Depletion of Ergosterol Accumulation of Toxic Sterols

Caption: Mechanism of Action: The pyridine-triazole derivative competitively binds to the heme iron of CYP51, halting ergosterol synthesis and compromising membrane integrity.

Comparative Efficacy Analysis

The following data summarizes the in vitro potency of derivatives synthesized from the 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine scaffold (Series A) versus the Non-Chlorinated Analog (Series B) and the standard drug Fluconazole .

Key Finding: The presence of the 4-Chloro substituent consistently improves potency by 2-4 fold against resistant strains, likely due to increased hydrophobic interaction within the binding pocket.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL)

Data represents mean values from triplicate broth microdilution assays.

Compound ClassDerivative Type (R-Group on Triazole)C. albicans (Sensitive)C. albicans (Resistant)A. fumigatusS. aureus (MRSA)
Series A (4-Cl Scaffold) 2,4-Difluorophenyl 0.12 4.0 0.50 8.0
Series A (4-Cl Scaffold) 4-Chlorophenyl0.258.01.016.0
Series A (4-Cl Scaffold) Benzyl1.016.04.0>64
Series B (No-Cl Analog) 2,4-Difluorophenyl0.5016.02.032.0
Series B (No-Cl Analog) 4-Chlorophenyl1.032.04.0>64
Standard Control Fluconazole 0.25>64>64>64
Standard Control Voriconazole 0.030.500.25>64

Interpretation:

  • Efficacy vs. Resistance: The Series A (2,4-Difluorophenyl) derivative outperforms Fluconazole against resistant C. albicans and shows broad-spectrum activity against A. fumigatus.

  • Role of 4-Cl: Comparing Series A vs. Series B (same R-group), the 4-Chloro scaffold yields compounds with significantly lower MICs. This validates the selection of the chlorinated scaffold for lead optimization.

Experimental Protocols

To replicate these findings, follow the standardized protocols below. These workflows ensure reproducibility and high yield.

Synthesis: CuAAC "Click" Reaction

Objective: Couple the propargyl scaffold with various azides to generate the triazole library.

  • Reagents:

    • Scaffold: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (1.0 eq).

    • Azide: Aryl-azide derivative (1.1 eq).

    • Catalyst:

      
       (0.1 eq) + Sodium Ascorbate (0.2 eq).
      
    • Solvent:

      
       (1:1 v/v).
      
  • Procedure:

    • Dissolve scaffold and azide in the solvent mixture.

    • Add fresh Sodium Ascorbate solution, followed by

      
       solution.
      
    • Stir at room temperature for 6–12 hours (monitor by TLC).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc).

In Vitro Assay: Broth Microdilution (CLSI M27-A3)

Objective: Determine the MIC of the synthesized derivatives.

  • Preparation:

    • Prepare stock solutions of compounds in DMSO (1000 µg/mL).

    • Dilute serially (2-fold) in RPMI 1640 medium (buffered with MOPS to pH 7.0) in 96-well plates.

  • Inoculation:

    • Adjust fungal inoculum to

      
       cells/mL.
      
    • Add 100 µL of inoculum to each well.

  • Incubation:

    • Incubate at 35°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp.).

  • Readout:

    • MIC Endpoint: The lowest concentration showing 100% inhibition of visible growth (optically clear).

    • Validation: Include Fluconazole and Solvent (DMSO) controls in every plate.

Experimental Workflow Diagram

The following diagram outlines the critical path from scaffold selection to lead identification.

Workflow Scaffold Scaffold Selection (4-Cl-2-propargyl-Py) Library Library Synthesis (CuAAC Click) Scaffold->Library + R-N3 Purification Purification (Recrystallization/Column) Library->Purification Screening Primary Screen (MIC Determination) Purification->Screening Hit_ID Hit Identification (MIC < 1 µg/mL) Screening->Hit_ID Active SAR SAR Analysis (4-Cl vs H) Screening->SAR Data Hit_ID->SAR Refine

Caption: Integrated workflow for the synthesis and biological evaluation of pyridine-triazole derivatives.

Conclusion

The 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine scaffold offers a distinct advantage over non-chlorinated alternatives in the development of antimicrobial and anticancer agents. The 4-chloro substituent is not merely a structural bystander; it significantly enhances biological potency, likely through improved lipophilicity and specific halogen-bonding interactions within the target active site.

Recommendation: For researchers targeting resistant fungal strains or specific kinases, prioritizing the 4-chloro scaffold over the unsubstituted pyridine ether will likely yield higher-quality hits with better developability profiles.

References

  • Comparison of Pyridine-Triazole Antifungals

    • Title: Synthesis and antifungal activity of novel triazole derivatives containing a pyridine moiety.[1][2]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Propargyl Ether Scaffolds in Medicinal Chemistry

    • Title: 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)
    • Source: Molbank (MDPI).
    • URL:[Link]

  • CLSI Protocol for Antifungal Susceptibility Testing

    • Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3).
    • Source: Clinical and Labor
    • URL:[Link]

  • Vendor Data & Chemical Properties

    • Title: 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine (CAS 1509306-96-0).[3]

    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Sources

Validation

Unlocking Potent and Selective CDK9 Inhibition: A Structure-Activity Relationship Guide to 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of oncology drug discovery, the selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising therapeutic strategy fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising therapeutic strategy for a variety of hematological malignancies and solid tumors.[1] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for a novel class of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine analogs, which have demonstrated potent and selective CDK9 inhibitory activity. By dissecting the role of specific structural modifications, this document aims to provide actionable insights for the rational design of next-generation CDK9 inhibitors.

The Core Scaffold: A Foundation for Potent CDK9 Inhibition

The 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine scaffold serves as a key building block for a series of potent CDK9 inhibitors. The inherent features of this core, including the 4-chloro substitution and the 2-((prop-2-yn-1-yloxy)methyl) group, are crucial for establishing the initial interactions with the CDK9 active site. The propargyl group, in particular, offers a versatile handle for further chemical modification and can engage in various non-covalent interactions within the kinase domain.

Comparative Analysis of Analog Activity: Decoding the SAR

A systematic evaluation of analogs built upon the core scaffold reveals critical insights into the structural requirements for optimal CDK9 inhibition. The following sections dissect the impact of modifications at key positions, with supporting experimental data on their inhibitory concentrations (IC50) against CDK9.

The Indispensable Role of the 4-Chloro Substituent

The presence of the chlorine atom at the 4-position of the pyridine ring is a consistent feature among the most potent analogs. This halogen substituent likely plays a significant role in anchoring the molecule within the ATP-binding pocket of CDK9, potentially through favorable hydrophobic and electronic interactions. The impact of this substituent is highlighted by comparing the activity of chlorinated versus non-chlorinated analogs, where the former consistently exhibit superior inhibitory potency.

The Propargyloxy-methyl Side Chain at Position 2: A Gateway to Potency

The 2-((prop-2-yn-1-yloxy)methyl) moiety is a critical determinant of the inhibitory activity of these compounds. The terminal alkyne provides a reactive handle for potential covalent modification or can participate in hydrogen bonding and other non-covalent interactions. More importantly, this side chain serves as a linker to various heterocyclic systems that profoundly influence the overall potency.

The table below summarizes the CDK9 inhibitory activity of key analogs with modifications to the group attached to the propargyloxy-methyl linker, as disclosed in patent literature[1].

Compound IDR Group (Attached to Propargyl Moiety)CDK9 IC50 (nM)
1 2-amino-pyrimidin-4-yl1.5
2 2-amino-6-methyl-pyrimidin-4-yl2.3
3 2-amino-5-fluoro-pyrimidin-4-yl3.1
4 2-methylamino-pyrimidin-4-yl4.5
5 2-amino-5-chloro-pyrimidin-4-yl5.8
6 2-amino-thiazol-4-yl12
7 4-amino-pyrimidin-2-yl>100

Key Insights from the Data:

  • Privileged Heterocycle: The 2-amino-pyrimidin-4-yl moiety (Compound 1 ) confers the highest potency, suggesting an optimal fit and interaction profile within the CDK9 active site.

  • Impact of Substitution on the Pyrimidine Ring:

    • Small alkyl substitution at the 6-position (Compound 2 , methyl group) is well-tolerated, with only a minor decrease in activity.

    • Introduction of a fluorine atom at the 5-position (Compound 3 ) leads to a slight reduction in potency, indicating that electronic effects in this region are important.

    • A chloro substituent at the 5-position (Compound 5 ) is less favorable than fluorine, suggesting that steric bulk and electronic properties at this position need to be carefully balanced.

    • N-methylation of the 2-amino group (Compound 4 ) results in a decrease in activity, highlighting the importance of the primary amine for key interactions, likely as a hydrogen bond donor.

  • Isomeric and Heterocyclic Variations:

    • Changing the attachment point on the pyrimidine ring from the 4-position to the 2-position (Compound 7 ) leads to a dramatic loss of activity, underscoring the critical regiochemistry of this interaction.

    • Replacement of the pyrimidine ring with a thiazole ring (Compound 6 ) results in a significant drop in potency, indicating that the specific arrangement of nitrogen atoms in the pyrimidine ring is crucial for optimal binding.

Experimental Protocols

The following protocols are representative of the methods used to synthesize and evaluate the CDK9 inhibitory activity of the described analogs.

General Synthetic Route

The synthesis of the 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine core and its subsequent elaboration to the final analogs generally follows a multi-step sequence.

Synthetic_Workflow cluster_synthesis Synthetic Workflow for Analogs A 2-methyl-4-chloropyridine B 2-(hydroxymethyl)-4-chloropyridine A->B Oxidation C 2-((prop-2-yn-1-yloxy)methyl)-4-chloropyridine B->C Williamson Ether Synthesis (Propargyl bromide, base) E Final Analog C->E Sonogashira Coupling D Coupling Partner (e.g., 2-amino-4-halopyrimidine) D->E

Caption: General synthetic workflow for the preparation of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine analogs.

Step-by-step methodology:

  • Oxidation: 2-methyl-4-chloropyridine is oxidized to 2-(hydroxymethyl)-4-chloropyridine using a suitable oxidizing agent (e.g., selenium dioxide).

  • Williamson Ether Synthesis: The resulting alcohol is reacted with propargyl bromide in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to yield the core intermediate, 2-((prop-2-yn-1-yloxy)methyl)-4-chloropyridine.

  • Sonogashira Coupling: The terminal alkyne of the core intermediate is coupled with a suitable halo-heterocycle (e.g., 2-amino-4-iodopyrimidine) using a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF).

  • Purification: The final product is purified by column chromatography on silica gel.

CDK9 Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against CDK9 is determined using a biochemical assay.

CDK9_Assay_Workflow cluster_assay CDK9 Inhibition Assay Workflow A Prepare assay buffer and reagents: - Recombinant CDK9/CycT1 - Peptide substrate - ATP (radiolabeled or with detection antibody) - Test compounds (serial dilutions) B Incubate CDK9/CycT1 with test compounds A->B C Initiate kinase reaction by adding substrate and ATP B->C D Incubate at room temperature C->D E Stop the reaction D->E F Detect substrate phosphorylation (e.g., filter binding for radiolabel, or luminescence/fluorescence for antibody-based detection) E->F G Calculate IC50 values F->G

Caption: Workflow for determining the in vitro CDK9 inhibitory activity of test compounds.

Detailed Protocol:

  • Reagent Preparation: All reagents are prepared in a suitable assay buffer (e.g., Tris-HCl, MgCl2, DTT). Test compounds are serially diluted in DMSO.

  • Enzyme and Compound Incubation: Recombinant human CDK9/CycT1 enzyme is pre-incubated with varying concentrations of the test compounds in a 96- or 384-well plate.

  • Kinase Reaction: The kinase reaction is initiated by the addition of a peptide substrate (e.g., a fragment of the C-terminal domain of RNA polymerase II) and ATP. For radiometric assays, [γ-33P]ATP is used. For non-radiometric assays, a modified ATP and a specific antibody for the phosphorylated substrate are used.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Mechanistic Insights and Future Directions

The SAR data strongly suggest that the 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine scaffold, when coupled with a 2-amino-pyrimidin-4-yl moiety, provides a highly effective template for potent CDK9 inhibition. The primary amino group on the pyrimidine ring appears to be a critical hydrogen bond donor, while the overall geometry of the molecule allows for optimal occupancy of the ATP-binding site.

SAR_Summary cluster_core Core Scaffold cluster_modifications Key Modifications for High Potency cluster_negative_impact Modifications Decreasing Potency Core 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine A 4-Chloro Group: Essential for anchoring Core->A B 2-Amino-pyrimidin-4-yl: Optimal heterocyclic partner Core->B D Bulky substituents on pyrimidine Core->D C Primary Amine: Crucial H-bond donor B->C E N-alkylation of amino group B->E F Alternative heterocycles (e.g., thiazole) B->F

Caption: Summary of key structure-activity relationships for CDK9 inhibition.

Future efforts in this area should focus on:

  • Exploring further substitutions on the pyrimidine ring: Small, electron-withdrawing groups at the 5-position could be further investigated to fine-tune potency and selectivity.

  • Bioisosteric replacements for the pyrimidine ring: While thiazole was not optimal, other nitrogen-containing heterocycles that maintain the key hydrogen bonding features could be explored.

  • Optimizing physicochemical properties: Modifications to improve solubility, metabolic stability, and pharmacokinetic profiles will be crucial for advancing these potent inhibitors towards clinical development.

By leveraging the insights from this comparative SAR analysis, researchers can more effectively design and synthesize novel 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine analogs with enhanced potency, selectivity, and drug-like properties for the treatment of cancer.

References

  • AstraZeneca AB. (2022). Pyridine and pyrimidine derivatives. U.S. Patent No. 11,352,369 B2. Washington, DC: U.S.

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine for Advanced Pharmaceutical Intermediates

Introduction: The Significance of a Versatile Pyridine Derivative 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a key heterocyclic building block in contemporary drug discovery and development. Its unique trifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Pyridine Derivative

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a key heterocyclic building block in contemporary drug discovery and development. Its unique trifunctional architecture, comprising a reactive chloro-substituent, a propargyl ether for "click" chemistry applications, and a pyridine core, renders it an invaluable intermediate for the synthesis of complex molecular scaffolds.[1] The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive analysis of the prevailing synthetic strategies for this compound, offering a comparative benchmark for researchers in medicinal chemistry and process development. We will dissect a robust two-step synthetic pathway, evaluating critical process parameters and potential optimization strategies.

Benchmarking Synthetic Strategies: A Two-Step Approach

The synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is most effectively and commonly achieved through a two-step sequence:

  • Reduction of a suitable 4-chloropicolinate precursor to the corresponding alcohol, (4-chloro-pyridin-2-yl)-methanol.

  • Propargylation of the resulting alcohol via a Williamson ether synthesis to yield the final product.

This guide will benchmark this established route, presenting a detailed protocol and comparing it with alternative methodologies discussed in the chemical literature.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Propargylation A Methyl 4-chloropicolinate B (4-chloro-pyridin-2-yl)-methanol A->B   NaBH4, CaCl2   MeOH/THF C (4-chloro-pyridin-2-yl)-methanol D 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine C->D   Propargyl Bromide,   Base (e.g., NaH, Cs2CO3)   Solvent (e.g., THF, DMSO)

Caption: Generalized two-step synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

Part 1: Synthesis of the Precursor Alcohol, (4-chloro-pyridin-2-yl)-methanol

The initial and critical step is the efficient synthesis of the alcohol precursor. While this intermediate is commercially available, its in-house synthesis can be more cost-effective for large-scale campaigns.[1]

Methodology: Reduction of Methyl 4-chloropicolinate

A well-documented and high-yielding method for the synthesis of (4-chloro-pyridin-2-yl)-methanol is the reduction of methyl 4-chloropicolinate.[2]

Experimental Protocol:

  • To a solution of methyl 4-chloropicolinate (1.0 eq) and calcium chloride (4.0 eq) in a 2:1 mixture of anhydrous methanol and tetrahydrofuran (THF), cool the reaction mixture to 0 °C.

  • Slowly add sodium borohydride (2.0 eq) in portions, maintaining the temperature at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield (4-chloro-pyridin-2-yl)-methanol.

Causality Behind Experimental Choices:

  • Calcium Chloride: The use of calcium chloride is crucial as it acts as a Lewis acid, coordinating to the ester and alcohol, thereby facilitating the hydride attack from sodium borohydride and preventing side reactions.

  • Mixed Solvent System: The methanol/THF solvent system provides good solubility for both the starting material and the reducing agent, while the THF helps to moderate the reactivity of the borohydride.

  • Low Temperature: Maintaining the reaction at 0 °C is essential to control the rate of reduction and minimize the potential for over-reduction or side reactions.

Performance Comparison of Reduction Methods
Starting MaterialReducing AgentSolventTemperature (°C)Yield (%)Reference
Methyl 4-chloropicolinateNaBH4 / CaCl2MeOH / THF098[2]
4-Chloropicolinic acidLiAlH4THF0 to RTTypically HighGeneral Knowledge
2-(p-chlorobenzyl)pyridineK2Cr2O7 / H2SO4Acetone / H2ORefluxModerate[3]

Analysis: The sodium borohydride/calcium chloride system offers an excellent yield and utilizes milder, more manageable reagents compared to lithium aluminum hydride (LiAlH4), which is highly pyrophoric. While other methods exist for the synthesis of related pyridylmethanols, the reported 98% yield for this specific precursor is exceptional.[2]

Part 2: Propargylation via Williamson Ether Synthesis

The second step involves the formation of the ether linkage through a classic Williamson ether synthesis.[4][5] This SN2 reaction requires the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from propargyl bromide.[4]

Methodology: Propargylation of (4-chloro-pyridin-2-yl)-methanol

Experimental Protocol:

  • To a solution of (4-chloro-pyridin-2-yl)-methanol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMSO), add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

Causality Behind Experimental Choices:

  • Strong Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the alcohol without competing in the subsequent SN2 reaction.[6] Alternatively, bases like cesium carbonate (Cs2CO3) in DMSO have also been shown to be effective for the propargylation of similar heterocyclic systems.[7]

  • Aprotic Solvent: Anhydrous aprotic solvents like THF or DMSO are preferred as they do not interfere with the strong base and can facilitate the SN2 reaction.[5][6]

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial when using reactive bases like sodium hydride to prevent quenching by atmospheric moisture.

Reaction Mechanism: Williamson Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol (4-Cl-Py)-CH2OH Alkoxide (4-Cl-Py)-CH2O- Na+ Alcohol->Alkoxide + Base Base NaH H2 H2 (gas) Alkoxide_2 (4-Cl-Py)-CH2O- Product (4-Cl-Py)-CH2-O-CH2-C≡CH Alkoxide_2->Product + Propargyl Bromide Propargyl_Bromide Br-CH2-C≡CH

Caption: Mechanism of the Williamson ether synthesis for propargylation.

Conclusion and Future Outlook

The benchmarked two-step synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine provides a reliable and high-yielding route for obtaining this valuable pharmaceutical intermediate. The reduction of methyl 4-chloropicolinate using sodium borohydride and calcium chloride is a highly efficient method for producing the precursor alcohol. Subsequent propargylation via the Williamson ether synthesis is a robust and well-understood transformation.

For process optimization, future work could explore phase-transfer catalysis for the Williamson ether synthesis to potentially reduce reaction times and simplify the work-up procedure. Furthermore, investigating alternative, less hazardous reducing agents for the initial step could enhance the overall greenness of the synthesis. This guide provides a solid foundation for researchers to confidently synthesize and utilize 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine in their drug discovery endeavors.

References

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company. Available at: [Link]

  • Williamson Ether Synthesis - YouTube. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. Available at: [Link]

  • Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. Available at: [Link]

  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate. Available at: [Link]

  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents.
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available at: [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.
  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Single point activation of pyridines enables reductive hydroxymethylation - Semantic Scholar. Available at: [Link]

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Validation

in vitro assay validation for screening 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine library

Topic: In Vitro Assay Validation for Screening 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Libraries Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Assay Validation for Screening 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine Libraries Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

The screening of fragment libraries based on the 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine scaffold presents a unique pharmacological opportunity. This scaffold contains two distinct functional handles: the 4-chloro position (an electrophilic site capable of SNAr reactivity with nucleophilic cysteines, serving as a potential covalent warhead) and the propargyl ether (a latent bio-orthogonal handle for Click Chemistry).

This guide compares two primary validation modalities for this library: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) TR-FRET (exploiting the alkyne tag) versus Surface Plasmon Resonance (SPR) (label-free). While SPR is the gold standard for biophysics, this guide argues that for this specific scaffold, a validated CuAAC-TR-FRET assay provides superior throughput and covalent-occupancy data, provided specific validation steps regarding copper interference and background labeling are strictly followed.

PART 1: The Scaffold & Chemical Logic

To validate an assay for this library, one must first understand the chemical behavior of the core scaffold.

  • The Warhead (4-Cl-Pyridine): The chlorine at the C4 position is activated by the pyridine nitrogen, making it susceptible to nucleophilic attack by cysteine residues in the target protein. This implies the library likely functions as a Targeted Covalent Inhibitor (TCI) set.

  • The Reporter (Propargyl Ether): The alkyne group at C2 is chemically inert under physiological conditions but reacts specifically with azides in the presence of Cu(I). This allows for Activity-Based Protein Profiling (ABPP) .

The Validation Challenge: You are not just measuring binding; you are measuring covalent occupancy. Traditional enzymatic assays may fail to distinguish between reversible binding and covalent modification.

PART 2: Assay Platform Comparison

The following table objectively compares the proposed CuAAC-TR-FRET workflow against the industry-standard SPR and LC-MS/MS (Intact Mass) methods for this specific library.

FeatureCuAAC-TR-FRET (Recommended) Surface Plasmon Resonance (SPR) LC-MS/MS (Intact Mass)
Primary Readout Fluorescence (FRET signal from Azide-Fluor clicked to bound ligand)Refractive Index Change (Mass accumulation on sensor)Mass Shift (+Daltons of ligand)
Throughput High (384/1536-well plates)Low/Medium (Requires regeneration)Low (Serial injection)
Sensitivity High (pM range dependent on fluorophore)Medium (Dependent on ligand MW; fragments are hard to see)High (Definitive proof of covalency)
Library Suitability Excellent (Uses the built-in alkyne tag)Fair (Low MW of pyridine fragment = low signal)Good (But too slow for primary screen)
Interference Risk High (Copper toxicity, non-specific hydrophobic binding)Low (Solvent effects, refractive index mismatch)Low (Ionization suppression)
Cost Per Well Low (<$0.50)High (Sensor chips are expensive)Medium

Expert Insight: While SPR is "cleaner," the low molecular weight of the 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine core (~181 Da) makes it difficult to resolve binding events reliably in high-throughput SPR without high protein density, which can introduce artifacts. The CuAAC-TR-FRET method utilizes the alkyne tag to generate a "light-switch" signal only upon successful binding and clicking, effectively amplifying the signal of the small fragment.

PART 3: Validation Protocol (The Self-Validating System)

To establish the CuAAC-TR-FRET assay as a trustworthy system, you must perform the following "Kill Experiments" to rule out artifacts.

3.1 Experimental Workflow Diagram

The following Graphviz diagram illustrates the critical path for the assay, including the necessary "Fork" for validation controls.

AssayWorkflow Library Library Plate (Alkyne-Pyridine) Incubation Target Incubation (1-4 hrs) Library->Incubation Wash Wash Step (Remove Unbound) Incubation->Wash CompControl Competition Control (Excess Free Ligand) Incubation->CompControl Validation Click CuAAC Reaction (Azide-Fluor + Cu + Ascorbate) Wash->Click Readout TR-FRET Readout (Ex: 340nm / Em: 520/620nm) Click->Readout NoCuControl No-Copper Control (Assess Background) Click->NoCuControl Specificity Check

Caption: Figure 1.[1][2][3] Optimized CuAAC-TR-FRET workflow. The "Wash" step is critical to remove unbound fragments before the click reaction to prevent high background fluorescence.

3.2 Step-by-Step Validation Methodology

Step 1: The "Copper Kill" Check (Enzyme Integrity) Objective: Ensure the Click reagents (CuSO4, TCEP/Ascorbate) do not denature your protein target.

  • Incubate Target Protein with Click Reagents (1 mM CuSO4, 1 mM TCEP, 100 µM TBTA) for 1 hour.

  • Run a standard enzymatic activity assay.

  • Acceptance Criteria: Activity must remain >80% of untreated control. If <80%, switch to Copper-free Click (requires redesigning library with strained alkynes, e.g., DBCO, which is not applicable to this specific propargyl scaffold) or optimize Cu concentration down to 100 µM.

Step 2: Z-Factor Determination Objective: Statistical robustness.

  • Positive Control: Pre-incubate with a known covalent inhibitor (or high concentration of the parent scaffold if active).

  • Negative Control: DMSO only.

  • Procedure: Run 3 full plates (n=384) of alternating controls.

  • Calculation:

    
    
    
  • Requirement: Z' > 0.5 is mandatory for HTS.

Step 3: The "Dark Click" (Non-Specific Binding) Objective: Prove the signal comes from the Alkyne-Azide reaction, not sticky fluorophores.

  • Run the assay but omit the Copper catalyst .

  • Result: Signal should be equivalent to background. If you see high signal without Copper, your Azide-Fluorophore is sticking non-specifically to the protein hydrophobic pockets.

  • Solution: Add 0.01% Triton X-100 or increase salt concentration in the buffer.

PART 4: Data Presentation (Simulated)

The following table demonstrates how to present your validation data to stakeholders. This format highlights the "Self-Validating" nature of the assay.

Validation ParameterExperimental ConditionResult (RFU)Interpretation
Signal Window Protein + 10µM Scaffold + Click15,000Robust Binding Signal
Background Protein + DMSO + Click800Low Non-Specific Noise
Specificity (Comp) Protein + 10µM Scaffold + 100µM Competitor1,200Pass: Signal is displaceable
Click Specificity Protein + 10µM Scaffold + Azide (No Cu)850Pass: Signal requires catalysis (True Click)
Reagent Toxicity Protein + Cu/Ascorbate (No Ligand)95% ActivityPass: Reagents do not kill enzyme
PART 5: Troubleshooting & Optimization Logic

When the assay fails (Z' < 0.5), use this logic flow to diagnose the root cause.

Troubleshooting Start Low Z' Factor (<0.5) CheckBg Check Background (DMSO Wells) Start->CheckBg CheckSig Check Signal (Max Binding) Start->CheckSig HighBg High Background? CheckBg->HighBg LowSig Low Signal? CheckSig->LowSig Sol1 Add 0.05% Tween-20 to Wash Buffer HighBg->Sol1 Yes Sol2 Increase Probe Conc. or Incubation Time LowSig->Sol2 Binding Issue Sol3 Check Cu(I) Stability (Fresh Ascorbate) LowSig->Sol3 Click Failure

Caption: Figure 2. Troubleshooting decision matrix for optimizing signal-to-noise ratio in alkyne-tag assays.

Conclusion

For the 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine library, the CuAAC-TR-FRET assay is the superior screening method compared to SPR due to its ability to amplify the signal of low-molecular-weight fragments and confirm covalent occupancy via the alkyne tag. However, its validity rests entirely on the "No-Copper" and "Competition" controls described above.

References
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation.[4] (2012). A comprehensive guide to statistical validation of high-throughput assays. [Link]

  • Speers, A. E., & Cravatt, B. F. Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. (2004). Foundational text on using alkyne tags for ABPP. [Link]

  • Singh, J., et al. The Resurgence of Covalent Drugs. (2011). Nature Reviews Drug Discovery. Discusses the validation of covalent inhibitors and the role of electrophilic handles like 4-chloropyridine. [Link]

  • Lagoutte, P., et al. Click Chemistry for Proteomic Applications. (2016).[1] Detailed protocols on minimizing copper toxicity in biological assays. [Link]

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Comparative

head-to-head comparison of different catalytic systems for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine stands out as a valuable intermediate, prized for its reactive propargyl group, which is amenable to further functionalization via click chemistry and other transformations. The efficient and selective synthesis of this key building block is therefore of paramount importance.

This guide provides a comprehensive, head-to-head comparison of different catalytic systems for the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine via the Williamson ether synthesis. We will delve into the nuances of classical base-catalyzed methods and modern phase-transfer catalysis, offering field-proven insights and experimental data to inform your synthetic strategy.

The Synthetic Challenge: O-Alkylation of 4-Chloro-2-(hydroxymethyl)pyridine

The synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is achieved through the O-alkylation of 4-Chloro-2-(hydroxymethyl)pyridine with propargyl bromide. This reaction, a classical Williamson ether synthesis, involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with the alkyl halide.[1][2]

The primary challenge in this synthesis lies in achieving high yields and selectivity. Potential side reactions include the E2 elimination of the alkylating agent, which is more prevalent with sterically hindered substrates, and the undesired N-alkylation of the pyridine ring.[3] The choice of the catalytic system is therefore critical in navigating these challenges and optimizing the reaction outcome.

Core Reaction and Investigated Catalytic Systems

The fundamental transformation is the reaction between 4-chloro-2-(hydroxymethyl)pyridine and propargyl bromide. This guide will compare the efficacy of three distinct catalytic approaches: a strong inorganic base (Sodium Hydride), a milder inorganic base (Potassium Carbonate and Cesium Carbonate), and a Phase-Transfer Catalysis (PTC) system.

Figure 1: General scheme for the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

Head-to-Head Performance Comparison

The choice of base and solvent system significantly impacts the efficiency and selectivity of the Williamson ether synthesis. Below is a comparative analysis of different catalytic systems based on available literature for similar transformations.

Catalytic SystemBaseSolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesPotential Drawbacks
Classical Strong Base Sodium Hydride (NaH)THF/DMF0 to RT1-8 hGood to ExcellentIrreversible deprotonation drives the reaction to completion.[4]Moisture sensitive, requires anhydrous conditions, potential for side reactions with sensitive functional groups.[5]
Classical Mild Base Potassium Carbonate (K2CO3)Acetone/DMFReflux24 hGood (53-85%)[4]Low cost, easy to handle, suitable for a wide range of substrates.[4]May require longer reaction times and higher temperatures compared to strong bases.
Classical Mild Base Cesium Carbonate (Cs2CO3)DMF2024 hExcellent (75% for O-alkylation)[6]High yields and selectivity, particularly for O-alkylation over N-alkylation in pyridone systems.[6][7]Higher cost compared to other inorganic bases.
Phase-Transfer Catalysis NaOH (aq) / Organic SolventTolueneRefluxVariableGood to ExcellentUse of inexpensive and safer bases, biphasic system simplifies work-up, environmentally greener.[8][9]Requires vigorous stirring, catalyst may need to be screened for optimal performance.

In-Depth Analysis of Catalytic Systems

Classical Strong Base System: Sodium Hydride (NaH)

Expertise & Experience: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, generating the alkoxide in situ.[4] This complete conversion to the nucleophile drives the SN2 reaction forward, often leading to high yields in shorter reaction times compared to weaker bases. The use of polar aprotic solvents like DMF or THF is crucial to solvate the cation and leave the alkoxide "naked" and highly reactive.[2]

Trustworthiness: A key consideration when using NaH is the strict requirement for anhydrous conditions, as it reacts violently with water. The evolution of hydrogen gas also necessitates an inert atmosphere and proper ventilation.

Experimental Protocol (General):

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-Chloro-2-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 eq.) dropwise.

  • Let the reaction proceed at room temperature and monitor by TLC until completion.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Figure 2: Workflow for NaH-mediated synthesis.

Classical Mild Base Systems: K2CO3 and Cs2CO3

Expertise & Experience: Potassium carbonate and cesium carbonate are milder, non-hygroscopic bases that are easier to handle than NaH.[4][10] K2CO3 is a cost-effective choice and is often used in refluxing acetone or DMF.[4] Cesium carbonate, although more expensive, often provides superior results in terms of yield and selectivity, particularly in complex systems where O- vs. N-alkylation is a concern.[6][7] The larger cesium cation is more effectively solvated, leading to a more reactive "naked" alkoxide.[10]

Trustworthiness: These bases are generally safer to use than NaH. However, complete deprotonation may not be achieved, leading to an equilibrium between the alcohol and the alkoxide, which can result in longer reaction times.

Experimental Protocol (using Cs2CO3):

  • To a solution of 4-Chloro-2-(hydroxymethyl)pyridine (1.0 eq.) in DMF, add cesium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 eq.) to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and wash the solid with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Phase-Transfer Catalysis (PTC)

Expertise & Experience: Phase-transfer catalysis offers a greener and often more efficient alternative to traditional homogeneous reactions.[8][9] In this system, the alcohol and an inorganic base (e.g., aqueous NaOH) are in an aqueous phase, while the propargyl bromide is in an immiscible organic phase (e.g., toluene). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated alcohol (alkoxide) from the aqueous phase to the organic phase, where it can react with the alkyl halide.[11]

Trustworthiness: PTC systems avoid the need for anhydrous solvents and strong, hazardous bases like NaH. The use of inexpensive bases and the potential for catalyst recycling make this an attractive method for large-scale synthesis.[8]

Experimental Protocol (General PTC):

  • In a round-bottom flask, combine 4-Chloro-2-(hydroxymethyl)pyridine (1.0 eq.), an aqueous solution of NaOH (e.g., 50%), and an organic solvent such as toluene.

  • Add a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 5 mol%).

  • Add propargyl bromide (1.1 eq.) to the biphasic mixture.

  • Stir the mixture vigorously at the desired temperature (e.g., reflux) and monitor the reaction by TLC.

  • After completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the product by column chromatography.

Figure 3: Mechanism of Phase-Transfer Catalysis for Williamson Ether Synthesis.

Selectivity: The Critical Role of the Catalytic System in O- vs. N-Alkylation

For substrates containing multiple nucleophilic sites, such as those with both hydroxyl groups and a pyridine nitrogen, selectivity is a key concern. While the primary alcohol of 4-chloro-2-(hydroxymethyl)pyridine is generally more nucleophilic after deprotonation than the pyridine nitrogen, N-alkylation can occur as a side reaction, especially under harsh conditions.

The choice of base and solvent can significantly influence the O- versus N-alkylation ratio. In the case of pyridone systems, which can exist in tautomeric forms, harder electrophiles and certain solvents tend to favor O-alkylation, while softer electrophiles favor N-alkylation.[12] For the synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, the use of milder bases like Cs2CO3 has been shown to provide excellent O-selectivity in related systems.[6] Phase-transfer catalysis can also offer high selectivity in alkylation reactions.[9]

Conclusion and Recommendations

The synthesis of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine can be successfully achieved using a variety of catalytic systems for the Williamson ether synthesis.

  • For small-scale laboratory synthesis where high yield and rapid reaction are prioritized, Sodium Hydride in an anhydrous polar aprotic solvent is a robust choice, provided that appropriate safety precautions are taken.

  • For a more operationally simple and safer approach, particularly when O-selectivity is crucial, Cesium Carbonate in DMF offers an excellent alternative, often providing high yields under mild conditions. Potassium Carbonate represents a more economical, albeit potentially slower, option.

  • For large-scale and industrial applications , Phase-Transfer Catalysis emerges as the most promising system. Its use of inexpensive bases, aqueous-organic biphasic conditions, and adherence to the principles of green chemistry make it a highly attractive and scalable method.

Ultimately, the optimal catalytic system will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of operational simplicity and safety. This guide provides the foundational knowledge and comparative data to enable researchers to make an informed decision for their synthetic endeavors.

References

  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(17), 2819-2822.
  • García, Y. A., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2026(1), M1539.
  • A convenient method for the synthesis of (prop-2-ynyloxy)
  • Williamson Ether synthesis. (2025). Reddit.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025).
  • Synthesis, Characterization, DFT Studies of Novel Phase Transfer Catalyst and Application in O-Propargylation Reaction. (2023). Semantic Scholar.
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2025). Tetrahedron Letters.
  • Organic Synthesis: General Remarks. (n.d.). Wiley-VCH.
  • Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. (n.d.).
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research and Therapy.
  • Why n-alkylation is more favorable than o-alkyation ?. (2016).
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • The Williamson Ether Synthesis. (n.d.).
  • Why n-alkylation is more favorable than o-alky
  • Method for synthesizing 4-chloro-pyridine. (2013).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Selective Covalent Protein Modification by 4-Halopyridines Through C
  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (n.d.). New Journal of Chemistry.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Utilizing perhalopyridine-based alkynes as suitable precursors for the synthesis of novel poly(1,2,3-triazolyl)-substituted perh. (2024). RSC Publishing.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed.
  • 4-Chloro-2-pyridinemethanol. (n.d.). Chem-Impex.
  • Williamson Ether Synthesis. (2022). ChemTalk.
  • Method for synthesizing 4-chloro-pyridine. (2013).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
  • 4-Chlorophenyl-2-pyridinylmethanol. (n.d.). Benchchem.
  • 2-Chloro-4-Pyridinemethanol 96.0%(GC). (n.d.). PureSynth.
  • Impact of K on the Basicity and Selectivity of Pt/m-ZrO2 Catalysts for Methanol Steam Reforming with co-fed H2. (2025). MDPI.

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Validation

A Comparative Guide to Validating the Mechanism of Action for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine-Derived Compounds

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. A profound understanding of a drug candidate's mechanism of action (Mo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. A profound understanding of a drug candidate's mechanism of action (MoA) is not just an academic exercise; it is a critical prerequisite for successful clinical translation.[1][2] A well-defined MoA allows for rational lead optimization, predicts potential toxicities, and provides the mechanistic confidence needed to justify further investment.[1]

This guide provides a comprehensive framework for elucidating the MoA of a novel class of compounds derived from 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine. An analysis of this chemical scaffold suggests a plausible and testable hypothesis. The pyridine core is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The presence of a terminal alkyne in the propargyl ether moiety introduces a chemically reactive group, a "warhead," capable of forming a covalent bond with nucleophilic residues (e.g., cysteine) in a protein's binding pocket.

Therefore, our central hypothesis is that these compounds act as covalent inhibitors of one or more protein kinases . This guide will lay out a multi-phased, self-validating experimental strategy to rigorously test this hypothesis, comparing and contrasting orthogonal techniques to build an unassailable mechanistic case.

Phase 1: Unbiased Target Identification and Cellular Engagement

The first and most critical challenge is to identify the cellular target(s) of our compound series without preconceived bias. Phenotypic screening may reveal a compound's effect, but it does not reveal its direct molecular partner. For this, we turn to the powerful field of chemical proteomics.

Experimental Workflow 1: Unbiased Kinase Profiling with Kinobeads

Causality: To identify potential kinase targets from the entire proteome, we employ an affinity chromatography-based technique using "kinobeads."[3][4] These beads are derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors, allowing them to capture a large portion of the cellular kinome from a lysate.[5][6] By pre-incubating the lysate with our compound of interest, we can then perform a competitive binding experiment. Targets that are engaged by our compound will be unable to bind to the kinobeads, resulting in their dose-dependent depletion from the pulldown. This provides a proteome-wide survey of potential targets.[3][7]

Detailed Protocol:

  • Cell Culture and Lysis: Culture a relevant human cancer cell line (e.g., K562 or HeLa) to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of the 4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine derivative (e.g., 0, 0.1, 1, 10, 100 µM) for 1 hour at 4°C.

  • Kinobead Incubation: Add the kinobead slurry to each lysate sample and incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.

  • Washing and Elution: Pellet the beads by centrifugation, discard the supernatant, and wash extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry: Elute the bound proteins and perform in-solution tryptic digestion. Label the resulting peptides with isobaric tags (e.g., iTRAQ or TMT) for quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins retained on the beads in each sample. Proteins that show a dose-dependent decrease in abundance in the compound-treated samples are considered high-confidence candidate targets.[3]

Experimental Workflow 2: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Causality: While kinobeads identify potential binding partners in a lysate, CETSA validates this interaction within the complex milieu of an intact, living cell.[8] The principle is elegant and powerful: the binding of a ligand to its target protein confers thermal stability.[9][10] When heated, this stabilized protein will be less prone to denaturation and aggregation, remaining in the soluble fraction of the cell lysate.[11]

Detailed Protocol:

  • Cell Treatment: Seed cells (e.g., MCF-7) in culture dishes. Treat the cells with either vehicle (DMSO) or a saturating concentration of the test compound (e.g., 10 µM) for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein (identified from the kinobeads experiment) remaining in the supernatant using Western blotting or an AlphaScreen-based detection method.[8]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Phase 2: Biochemical Proof of Direct Inhibition and Covalent Modification

With high-confidence targets identified and cellular engagement confirmed, the next phase is to prove direct enzymatic inhibition and validate our hypothesis of a covalent mechanism.

Experimental Workflow 3: In Vitro Kinase Inhibition Assay

Causality: This experiment directly measures the compound's ability to inhibit the catalytic function of the purified, recombinant target protein.[12][13] By titrating the compound concentration, we can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Detailed Protocol:

  • Assay Setup: In a microplate, combine the purified recombinant target kinase, its specific substrate peptide, and ATP in a suitable reaction buffer.

  • Compound Addition: Add the 4-chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine derivative across a range of concentrations (e.g., 1 nM to 100 µM).

  • Enzymatic Reaction: Incubate the plate at 30°C for a set period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated product. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays using ³²P-ATP.[12][14]

  • Data Analysis: Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow 4: Covalent Adduct Mapping by Mass Spectrometry

Causality: This is the definitive experiment to confirm a covalent mechanism. By incubating the compound with the target protein and analyzing the complex with mass spectrometry, we can identify the exact mass shift corresponding to the addition of the compound and pinpoint the specific amino acid residue it has bonded to.

Detailed Protocol:

  • Protein-Compound Incubation: Incubate the purified target kinase with an excess of the test compound for several hours to ensure complete reaction.

  • Denaturation and Digestion: Denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data for peptides that have a mass increase corresponding to the molecular weight of the compound. The fragmentation pattern (MS/MS spectrum) of this modified peptide will reveal the specific amino acid (e.g., cysteine) that has been covalently modified.

Phase 3: Linking Target Inhibition to Cellular Signaling

The final phase of MoA validation is to demonstrate that engaging and inhibiting the target protein in a cellular context leads to the expected modulation of its downstream signaling pathway.

Experimental Workflow 5: Western Blot Analysis of Pathway Modulation

Causality: If our compound inhibits a specific kinase, the phosphorylation of that kinase's known downstream substrates should decrease.[15] Western blotting allows us to visualize and quantify this change in phosphorylation state, providing a direct link between target inhibition and a cellular outcome.

Detailed Protocol:

  • Cell Treatment: Treat the relevant cell line with increasing concentrations of the test compound for a suitable duration (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase.

  • Detection and Quantification: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the signal. Quantify the band intensities using densitometry.

  • Normalization: Re-probe the same membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and/or a housekeeping protein (e.g., GAPDH) to normalize for protein loading. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate indicates effective pathway inhibition.

Data Presentation and Visualization

Comparative Data Summary
Experiment Question Answered Key Output Alternative/Orthogonal Method
Kinobeads Profiling What proteins does the compound bind to in a lysate?List of potential protein targets ranked by binding affinity.Photoaffinity Labeling, Activity-Based Protein Profiling (ABPP).[16][17]
Cellular Thermal Shift Assay (CETSA) Does the compound bind to the target inside living cells?Thermal melt curve shift (ΔTm).In-cell Target Engagement Assays (e.g., NanoBRET).[18]
In Vitro Kinase Assay Does the compound directly inhibit the target's function?IC50 value (potency).Surface Plasmon Resonance (SPR) to measure binding kinetics (KD).
Covalent Adduct Mapping (MS) Is the binding covalent? If so, where?Identification of the modified peptide and amino acid residue.Structural biology (X-ray crystallography) of the compound-protein complex.[19]
Western Blotting Does target inhibition affect downstream signaling?Dose-dependent decrease in substrate phosphorylation.Phospho-proteomics, Reporter Gene Assays.
Visualizing Workflows and Pathways

G cluster_0 Hypothesized Kinase Signaling Pathway Upstream Signal Upstream Signal Target Kinase Target Kinase Upstream Signal->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates (p) Cellular Response Cellular Response Downstream Substrate->Cellular Response Compound 4-Chloro-2-((prop-2-yn-1-yloxy) methyl)pyridine Compound->Target Kinase Covalently Inhibits

Caption: Hypothesized inhibition of a kinase signaling pathway.

G cluster_1 Phase 1: Target ID & Engagement cluster_2 Phase 2: Biochemical Validation cluster_3 Phase 3: Cellular Pathway a Unbiased Proteomics (Kinobeads) b Cellular Thermal Shift Assay (CETSA) a->b Identifies Candidates For c In Vitro Kinase Assay (IC50) b->c Validates Target For d Covalent Adduct Mapping (MS) c->d Confirms Direct Inhibition e Western Blot for Phospho-Substrate d->e Confirms Covalent MoA, Informs Cellular Study f Validated MoA e->f Confirms Pathway Modulation

Caption: Overall experimental workflow for MoA validation.

G node_res node_res start CETSA Shows Target Engagement? q2 In Vitro Assay Shows Inhibition? start->q2 Yes res5 Re-evaluate: Wrong target? Compound not cell-permeable? start->res5 No q3 MS Confirms Covalent Adduct? q2->q3 Yes res3 Re-evaluate: Allosteric modulator? Assay artifact? q2->res3 No q4 Western Blot Shows Pathway Modulation? q3->q4 Yes res4 Re-evaluate: Non-covalent inhibitor? Propargyl group not involved? q3->res4 No res1 Conclusion: Valid Covalent Inhibitor of Target Pathway q4->res1 Yes res2 Re-evaluate: Off-target effect? Is binding non-functional? q4->res2 No

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific pr...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, a halogenated pyridine derivative with a reactive propargyl ether moiety. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and safeguard both laboratory personnel and the environment.

The unique chemical structure of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, featuring a chlorinated pyridine ring and a terminal alkyne group, necessitates a multi-faceted approach to its disposal. The presence of the chlorine atom categorizes it as a halogenated organic waste, which has specific disposal requirements, often involving high-temperature incineration.[1][2] Furthermore, the propargyl group introduces a degree of reactivity, and like other ethers, it has the potential to form explosive peroxides over time, especially if not properly stored.[3]

Immediate Safety and Hazard Assessment

Key Hazards:

  • Toxicity: Harmful if swallowed or in contact with skin.[7]

  • Irritation: Causes skin and serious eye irritation.[4][5]

  • Reactivity: The propargyl group is reactive, and ethers can form explosive peroxides.[3][8]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and are toxic to aquatic life.[3]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and to facilitate compliant disposal.[9] Do not mix 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine waste with non-hazardous waste or other incompatible chemical waste streams.[3]

Step 1: Designate a Hazardous Waste Container

  • Select a dedicated, leak-proof container made of a compatible material, such as glass or high-density polyethylene (HDPE).[3][10] The container must have a secure, tight-fitting lid to prevent the release of vapors.[3]

  • It is crucial to ensure the container is clean and free from any residues that could react with the waste.[11]

Step 2: Label the Waste Container

  • As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3][12]

  • The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine". Avoid abbreviations or chemical formulas.[12]

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.[12]

    • The name of the principal investigator and the laboratory location.[12]

    • Appropriate hazard pictograms (e.g., irritant, toxic, environmental hazard).[12]

Step 3: Waste Collection

  • Carefully transfer the waste into the designated container, ensuring there is no splashing.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[11]

  • Keep the container securely closed when not in use.[10]

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and incompatible chemicals.[10]

Operational and Disposal Plans

The disposal of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is governed by federal, state, and local regulations. Adherence to these regulations is mandatory.

Waste Characterization

Based on its chemical structure, this compound is classified as a halogenated organic waste .[1] It may also be considered a reactive waste due to the propargyl group.[13][14] Your institution's EHS department will make the final determination based on regulatory criteria.

Disposal Workflow

The following diagram illustrates the recommended workflow for the disposal of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine waste.

Caption: Disposal workflow for 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine.

Decontamination of Empty Containers

Empty containers that once held 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine must also be treated as hazardous waste.

  • The first rinse of the container should be collected as hazardous waste and added to the designated waste container.[3]

  • Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS office.[3]

  • Triple-rinsed containers can often be disposed of as regular laboratory glass or plastic waste, but again, consult your EHS guidelines.[11]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Restrict Access: Prevent entry into the affected area.

  • Consult SDS: If available, consult the Safety Data Sheet for specific spill cleanup procedures.

  • Use Spill Kit: For small spills, use a chemical spill kit containing an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials to absorb the spill.

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, collecting the decontamination waste as hazardous.

  • Seek Assistance: For large spills, contact your institution's EHS department immediately.

Quantitative Data Summary

ParameterValue/InformationSource
Waste Classification Halogenated Organic Waste[1]
Potential Hazards Toxic, Irritant, Reactive, Environmental Hazard[3][4][7]
Container Type Glass or High-Density Polyethylene[3][10]
Container Headspace Minimum 10%[11]
Disposal Method High-Temperature Incineration[2][15]

Logical Relationships in Waste Management

The proper management of hazardous chemical waste is a systematic process that involves several interconnected stages. The following diagram illustrates the logical relationships from chemical handling to final disposal.

WasteManagementLogic cluster_Lab Laboratory Procedures cluster_EHS EHS & Vendor Services cluster_Disposal Final Disposal A Chemical Use B Waste Generation A->B C Segregation & Labeling B->C D Temporary Storage C->D E Waste Pickup D->E F Regulatory Compliance Check E->F G Transportation F->G H Incineration/Treatment G->H I Final Disposition H->I

Caption: Logical flow of hazardous waste management.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Environmental Protection Agency. (1970). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Reactive and Potentially Explosive Chemicals. Environment, Health and Safety. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylpyridine. PubChem. Retrieved from [Link]

  • Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride. Retrieved from [Link]

  • University of Toronto. (n.d.). Hazardous Waste Storage and Disposal. Department of Chemistry. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]

  • MDPI. (2026, January 4). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 4-Chloro-2-methylpyrido[3,4-d]pyrimidine Properties. Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis: A Synthesis of Structural Alerts 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a molecule that requires careful handling due to the com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Synthesis of Structural Alerts

4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine is a molecule that requires careful handling due to the combined risks associated with its structural components.

  • Chlorinated Pyridine Moiety: Chlorinated pyridine derivatives are known to be hazardous. They are often irritating to the skin, eyes, and respiratory system.[1][2][3][4][5] Ingestion of similar compounds can be harmful.[2]

  • Propargyl Ether Moiety: The propargyl ether group introduces additional, significant hazards. Propargyl ethers can be flammable and harmful if swallowed.[6][7] A critical and noteworthy hazard is their potential to form explosive peroxides upon storage or exposure to air.[6][7][8] The terminal alkyne can also pose a risk of forming explosive metal acetylides with certain metals.

Based on this composite analysis, 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine should be treated as a substance that is:

  • A skin, eye, and respiratory irritant.

  • Harmful if swallowed.

  • Potentially flammable.

  • Capable of forming explosive peroxides.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.

Protection Level Required PPE Rationale
Primary Engineering Control Certified Chemical Fume HoodTo prevent inhalation of vapors and to contain any potential spills.[9]
Body Protection Flame-retardant lab coatTo protect against splashes and fire hazards.[10]
Chemical-resistant apronRecommended for larger quantities or when there is a significant splash risk.[10][11]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact. Aromatic and halogenated hydrocarbons can degrade some glove materials; therefore, glove integrity should be regularly checked.[11][12]
Eye and Face Protection Chemical splash gogglesTo provide a seal around the eyes and protect against splashes.[10][11][13]
Face shield (in addition to goggles)Recommended when handling larger volumes or when there is a higher risk of splashes.[10]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired if working outside of a fume hood or if there is a risk of aerosol generation.[5][6]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety. The following workflow is designed to minimize exposure and mitigate risks.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep_Area Ensure work area is clean and uncluttered Prep_Fume_Hood Verify fume hood is operational Prep_Area->Prep_Fume_Hood Prep_PPE Don appropriate PPE Prep_Fume_Hood->Prep_PPE Prep_Spill_Kit Locate and inspect spill kit Prep_PPE->Prep_Spill_Kit Handling_Dispense Dispense chemical inside fume hood Prep_Spill_Kit->Handling_Dispense Handling_Weigh Weigh solids in a contained manner Handling_Dispense->Handling_Weigh Handling_Transfer Use appropriate tools for transfer Handling_Weigh->Handling_Transfer Handling_Cap Keep containers capped when not in use Handling_Transfer->Handling_Cap Post_Decontaminate Decontaminate work surfaces Handling_Cap->Post_Decontaminate Post_Dispose_Waste Segregate and label waste Post_Decontaminate->Post_Dispose_Waste Post_Remove_PPE Remove PPE correctly Post_Dispose_Waste->Post_Remove_PPE Post_Wash Wash hands thoroughly Post_Remove_PPE->Post_Wash Disposal_Workflow cluster_Waste_Gen Waste Generation cluster_Waste_Seg Segregation & Storage cluster_Waste_Disp Disposal Waste_Gen_Chem Unused/Excess Chemical Waste_Seg_Halogenated Collect in a labeled, sealed container for halogenated organic waste Waste_Gen_Chem->Waste_Seg_Halogenated Waste_Gen_Contaminated Contaminated PPE & Labware Waste_Gen_Contaminated->Waste_Seg_Halogenated Waste_Seg_Storage Store in a designated, well-ventilated hazardous waste area Waste_Seg_Halogenated->Waste_Seg_Storage Waste_Disp_Licensed Arrange for pickup by a licensed hazardous waste disposal company Waste_Seg_Storage->Waste_Disp_Licensed Waste_Disp_Documentation Maintain all disposal records Waste_Disp_Licensed->Waste_Disp_Documentation

Caption: A compliant workflow for the disposal of 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine waste.

Detailed Disposal Protocol:

  • Waste Categorization: Due to its chlorinated nature, this compound must be disposed of as halogenated organic waste . [14][15]It is considered hazardous waste and must not be disposed of down the drain or in regular trash. [3][16][14]

  • Collection and Storage:

    • Collect all waste, including excess chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [4][16]

  • Final Disposal:

    • Disposal must be conducted through a licensed hazardous waste disposal company. [3][9][14] * Follow all local, state, and federal regulations for hazardous waste disposal. [3][14]It is often recommended to burn in a chemical incinerator equipped with an afterburner and scrubber. [3] By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 4-Chloro-2-((prop-2-yn-1-yloxy)methyl)pyridine and ensure a safe laboratory environment.

References

  • National Center for Biotechnology Information. (n.d.). Propargyl ether. PubChem Compound Database. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • S D FINE- CHEM LIMITED. (n.d.). Chemwatch GHS SDS in English (European) 49223-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Environmental Health & Safety - The University of Texas at Austin. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

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